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3,4-dibromo-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
  • CAS: 1190318-87-6

Core Science & Biosynthesis

Foundational

Whitepaper: 3,4-Dibromo-6-Azaindole as a Privileged Scaffold in Fragment-Based Kinase Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework has emerged as a profoundly effective bioisostere for the purine ring of adenosine triphosphate (ATP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework has emerged as a profoundly effective bioisostere for the purine ring of adenosine triphosphate (ATP). By mimicking the hydrogen-bonding network required to anchor molecules into the hinge region of protein kinases, 6-azaindoles serve as foundational building blocks for oncology and immunology therapeutics. Specifically, 3,4-dibromo-6-azaindole (CAS: 1190318-87-6) provides an unparalleled starting point for Fragment-Based Drug Discovery (FBDD). The presence of two orthogonal bromine vectors at the C3 and C4 positions allows for highly regioselective, sequential cross-coupling reactions, enabling the rapid generation of diverse chemical libraries without relying on complex protecting-group strategies.

Chemical Identification & Structural Properties

To ensure rigorous tracking and reproducibility in synthetic workflows, the core identifiers and physicochemical parameters of 3,4-dibromo-6-azaindole are summarized below.

PropertyValue
Chemical Name 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
Common Name 3,4-dibromo-6-azaindole
CAS Registry Number 1190318-87-6
Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
MDL Number MFCD12963342
SMILES Brc1cncc2c1c(Br)c[nH]2
Hydrogen Bond Donors 1 (Pyrrole N-H)
Hydrogen Bond Acceptors 1 (Pyridine N)

Mechanistic Role in Drug Discovery: The 6-Azaindole Scaffold

The strategic placement of the nitrogen atom in the 6-azaindole core fundamentally alters the electron density of the bicyclic system compared to a standard indole. This electronic modulation lowers the pKa of the pyrrole N-H, enhancing its ability to act as a robust hydrogen bond donor, while the pyridine nitrogen serves as a potent hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region, a critical mechanism validated in the development of numerous clinical candidates .

The 3,4-dibromo substitution pattern is a meticulously designed synthetic handle. In the ATP-binding site, the C3 position typically projects into the hydrophobic gatekeeper pocket, dictating kinase selectivity. Conversely, the C4 position vectors towards the solvent-exposed channel, providing an ideal attachment point for solubilizing groups (e.g., piperazines or morpholines) that improve pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles .

Orthogonal Functionalization: The Electronic Causality

The true synthetic power of 3,4-dibromo-6-azaindole lies in its innate electronic asymmetry, which permits regioselective functionalization.

The Causality: The C4 bromine is situated on the electron-deficient pyridine ring. The electronegative nitrogen withdraws electron density via inductive and resonance effects, making the C4-Br bond highly electrophilic. In contrast, the C3 bromine is located on the electron-rich pyrrole ring, which donates electron density, strengthening the C3-Br bond against oxidative addition.

Consequently, when exposed to a Palladium(0) catalyst, oxidative addition occurs almost exclusively at the C4 position. This allows application scientists to perform a Suzuki-Miyaura coupling at C4, isolate the intermediate, and subsequently force a second coupling at C3 using elevated temperatures or more reactive ligands.

Workflow A 3,4-dibromo-6-azaindole (CAS: 1190318-87-6) B Regioselective Suzuki-Miyaura Coupling (C4 Position) A->B Pd(dppf)Cl2, 80°C Fast Oxidative Addition C C4-Substituted 3-bromo-6-azaindole B->C D Second Cross-Coupling (C3 Position) C->D Pd(PPh3)4, 110°C Forced Oxidative Addition E 3,4-Disubstituted 6-azaindole Library D->E F Kinase Screening (ATP-competitive) E->F High-Throughput Screening

Figure 1: Orthogonal functionalization workflow of 3,4-dibromo-6-azaindole for library generation.

Experimental Workflow: Regioselective C4-Functionalization via Suzuki-Miyaura Coupling

As a self-validating system , this protocol utilizes the distinct isotopic signatures of bromine to track reaction progress, ensuring absolute regiocontrol before proceeding to downstream synthesis.

Reagents & Materials:

  • 3,4-dibromo-6-azaindole (1.0 eq)

  • Arylboronic acid (1.05 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing and Preparation: In a Schlenk flask, dissolve 3,4-dibromo-6-azaindole and the arylboronic acid in the 1,4-dioxane/H2O mixture. Sparge the solution with argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing ensures catalytic turnover and prevents the formation of homocoupled boronic acid byproducts.

  • Catalyst Activation: Add Pd(dppf)Cl2 and K2CO3 under a positive flow of argon.

    • Causality: The bidentate dppf ligand provides a wide bite angle that sterically accelerates the final reductive elimination step. The mild base K2CO3 is strictly required to convert the neutral boronic acid into a negatively charged, highly nucleophilic boronate complex, which is the actual species that undergoes transmetalation.

  • Thermal Execution: Heat the reaction mixture to exactly 80°C and stir for 4–6 hours.

    • Causality: Temperature control is the linchpin of regioselectivity. 80°C provides enough thermal energy to overcome the activation barrier for the C4-Br oxidative addition (electron-deficient ring) but remains below the threshold required to activate the C3-Br bond (electron-rich ring).

  • Self-Validating Monitoring (LC-MS): Sample the reaction at 4 hours.

    • Validation Logic: The starting material exhibits a classic dibromo isotopic pattern (M, M+2, M+4 at a 1:2:1 ratio around m/z 276). The reaction is deemed successful and regioselective only when the LC-MS trace shows the complete disappearance of the 1:2:1 cluster, replaced by a monobromo isotopic signature (M, M+2 at a 1:1 ratio) corresponding to the C4-coupled product. If a single mass peak (no bromine isotopes) appears, over-coupling at C3 has occurred, indicating a failure in temperature control.

  • Workup and Isolation: Quench the reaction with water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Pharmacophore Modeling: ATP-Competitive Kinase Inhibition

Once the 3,4-disubstituted library is synthesized, the molecules are evaluated for kinase inhibition. Structural biology of these complexes, often resolved via X-ray crystallography, confirms that the pyridine nitrogen and the pyrrole N-H establish a stable bidentate hydrogen-bonding network with the kinase hinge region, exactly mimicking the N1 and N6-amino interactions of natural ATP .

HingeBinding cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Pocket (Hydrophobic/Selectivity) Solvent Solvent Channel (Aqueous Interface) Azaindole 6-Azaindole Core (H-Bond Anchor) Azaindole->Hinge Bidentate H-Bonds C3_Sub C3 Substituent (e.g., Aryl/Alkyl) Azaindole->C3_Sub Covalent C4_Sub C4 Substituent (e.g., Piperazine) Azaindole->C4_Sub Covalent C3_Sub->Gatekeeper Steric & Hydrophobic Fit C4_Sub->Solvent Solubilizing Vector

Figure 2: Pharmacophore model of 3,4-disubstituted 6-azaindoles in the kinase ATP-binding pocket.

Conclusion

The 3,4-dibromo-6-azaindole scaffold (CAS: 1190318-87-6) is far more than a simple heterocyclic intermediate; it is a highly engineered vector system for drug discovery. By understanding and exploiting the electronic disparities between its pyrrole and pyridine rings, application scientists can execute self-validating, orthogonal syntheses. This mechanistic approach accelerates the transition from fragment-based hits to highly potent, selective, and bioavailable kinase inhibitors.

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules, National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: European Journal of Medicinal Chemistry, National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical & Reactive Profiling of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

The following technical guide details the physicochemical and reactive properties of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (also known as 3,4-dibromo-6-azaindole ). This document is structured for researchers in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and reactive properties of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (also known as 3,4-dibromo-6-azaindole ). This document is structured for researchers in medicinal chemistry and process development.

[1][2]

Executive Summary

3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-87-6) is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors (e.g., JAK, FGFR) and CNS-active agents.[1][2][3] Its structural uniqueness lies in the 6-azaindole core equipped with two chemically distinct bromine handles.[1][2] The C3-bromide (pyrrole ring) and C4-bromide (pyridine ring) possess orthogonal reactivity profiles, enabling sequential, regioselective cross-coupling or substitution reactions.[1] This "dual-key" functionality makes it a critical intermediate for fragment-based drug discovery (FBDD).[1][2]

Molecular Identity & Structural Analysis[1][4]

ParameterDetail
IUPAC Name 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine
Common Name 3,4-Dibromo-6-azaindole
CAS Registry Number 1190318-87-6
Molecular Formula C

H

Br

N

Molecular Weight 275.93 g/mol
SMILES BrC1=C(Br)C2=C(N1)C=NC=C2
Structural Features Fused bicyclic system: electron-rich pyrrole (5-membered) fused to electron-deficient pyridine (6-membered).[1][2] Nitrogen at position 6.[4][5][6][7][8]

Physicochemical Properties

Note: Experimental values for this specific di-bromo derivative are scarce in open literature; values below combine available vendor data with high-confidence chemoinformatic predictions based on the 6-azaindole core.

Solid-State & Solution Properties[1][2]
PropertyValue / DescriptionContext for Handling
Appearance Off-white to pale yellow/beige powderLight-sensitive; darkening indicates oxidation or photolysis.[1][2]
Melting Point 220 – 225 °C (dec) (Predicted)High lattice energy typical of poly-halogenated azaindoles.[1]
Solubility Soluble: DMSO (>50 mg/mL), DMF, DMAc.Sparingly Soluble: MeOH, EtOH.Insoluble: Water, Hexanes.Use DMSO for stock solutions; avoid aqueous buffers for storage.
pKa (Pyrrole NH) ~11.5 (Predicted)The electron-withdrawing Br atoms increase acidity compared to parent 6-azaindole (pKa ~12.3).[1][2]
pKa (Pyridine N) ~2.5 (Predicted)Basicity of N6 is significantly reduced by the ortho-Br at C5/C7 and para-Br effects.[1]
LogP 2.6 ± 0.3Moderate lipophilicity; suitable for cell-permeable lead synthesis.[1][2]
Electronic Characterization[1]
  • H-Bond Donors (HBD): 1 (Pyrrole NH)[1][2]

  • H-Bond Acceptors (HBA): 1 (Pyridine N6) — Note: The basicity is attenuated.[1][2]

  • Polar Surface Area (PSA): 28.7 Å

    
    
    

Synthesis & Manufacturing Protocols

The synthesis of 3,4-dibromo-6-azaindole typically follows a stepwise halogenation strategy, avoiding the poor regioselectivity of direct dibromination.[1][2]

Protocol: Electrophilic Bromination of 4-Bromo-6-azaindole

Rationale: The C4-bromide is installed first (often from pyridine precursors), followed by electrophilic bromination at the electron-rich C3 position.[1][2]

  • Starting Material: 4-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS 69872-17-9).[1][2][9]

  • Reagents: N-Bromosuccinimide (NBS, 1.05 equiv).

  • Solvent: DMF or Acetonitrile (0.1 M concentration).

  • Procedure:

    • Dissolve starting material in DMF at 0 °C.

    • Add NBS portion-wise over 30 minutes to prevent over-bromination or oxidation.

    • Stir at room temperature for 2–4 hours. Monitor by LCMS (Target M+H: ~277/279/281 pattern).

    • Quench: Pour into ice-water (10x volume).

    • Isolation: Filter the resulting precipitate. Wash with water and cold hexanes.

    • Yield: Typically 85–95%.

Reactivity Profile & Orthogonal Functionalization

The power of this scaffold lies in the reactivity difference between the C3 and C4 bromines.

Regioselectivity Rules
  • C3-Bromide (Pyrrole): Located on the electron-rich ring.[1][2]

    • Reactivity: High susceptibility to Palladium-catalyzed Oxidative Addition .[1][2] In Suzuki-Miyaura couplings, the C3-Br often reacts first under standard conditions due to the higher electron density facilitating the Pd(0) insertion.[1][2]

    • Lithiation: Halogen-lithium exchange occurs preferentially at C3 over C4 due to the stability of the resulting anion (less inductive destabilization from N6 compared to C4).[1][2]

  • C4-Bromide (Pyridine): Located on the electron-deficient ring.[1][2]

    • Reactivity: Prone to Nucleophilic Aromatic Substitution (S

      
      Ar) . Strong nucleophiles (alkoxides, amines) can displace the C4-Br, especially if the pyrrole nitrogen (N1) is protected with an electron-withdrawing group (e.g., Tosyl, SEM).
      
    • Suzuki Coupling: Can be coupled second (after C3) or first if specific ligands (e.g., bis-phosphine) and conditions are tuned, but generally less reactive to oxidative addition than C3.

Visualization: Orthogonal Functionalization Strategy[1][2]

Reactivity cluster_legend Reactivity Logic Core 3,4-Dibromo-6-azaindole (Scaffold) C3_Product 3-Aryl-4-bromo-6-azaindole (Intermediate A) Core->C3_Product Suzuki Coupling (Pd) Preferential C3 Reaction C4_Product 3-Bromo-4-amino-6-azaindole (Intermediate B) Core->C4_Product SnAr (Nucleophilic Sub.) Preferential C4 Reaction Final 3,4-Difunctionalized Drug Candidate C3_Product->Final Step 2: SnAr or High-Temp Suzuki at C4 C4_Product->Final Step 2: Suzuki at C3 Legend C3: Electron-Rich (Pd-sensitive) C4: Electron-Poor (Nu-sensitive)

Figure 1: Divergent synthesis pathways utilizing the electronic discrimination between C3 and C4 positions.

Handling, Safety & Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is potentially hygroscopic and sensitive to light.

  • Stability: Stable in solid form for >2 years if stored correctly. In solution (DMSO), degradation (debromination) may occur over weeks at room temperature; prepare fresh.

References

  • Compound Identity & CAS: 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS 1190318-87-6).[1][3][9][10][11] BLD Pharm / Sigma-Aldrich Catalog Entries.[1]

  • Azaindole Reactivity Reviews:Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles. Popowycz, F. et al. Tetrahedron2007, 63(5), 1031-1064. (General reactivity principles for 6-azaindole scaffold).
  • Halogenation Protocols: Regioselective bromination of azaindoles. Application of NBS in DMF for C3-functionalization. Journal of Organic Chemistry methodologies adapted for 6-azaindole series.[1][2]

  • Related Scaffold Data: 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Precursor). PubChem CID: 22273643.

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

Executive Summary This technical guide details the solubility characteristics, handling protocols, and stability considerations for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). Designed for drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility characteristics, handling protocols, and stability considerations for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative). Designed for drug discovery applications, this document addresses the challenge of solubilizing a rigid, di-halogenated heteroaromatic scaffold. While DMSO remains the gold standard for high-concentration stock solutions, methanol serves as a critical secondary solvent for intermediate dilutions. This guide provides estimated solubility ranges derived from structural analogs and outlines a self-validating workflow to determine exact saturation limits in your specific laboratory conditions.

Part 1: Physicochemical Context & Solubility Mechanism[1]

Structural Analysis

The 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine core presents specific solvation challenges due to the interplay between its high lattice energy and its hydrogen-bonding potential.

  • Scaffold: The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) system contains a pyridine ring fused to a pyrrole.

    • H-Bond Donor: The pyrrole N1-H.

    • H-Bond Acceptor: The pyridine N6.

  • Substituents: The 3,4-dibromo substitution adds significant lipophilicity (increasing LogP) and molecular weight, while the heavy halogen atoms enhance

    
    -
    
    
    
    stacking interactions in the solid state.
  • Lattice Energy: In the solid phase, azaindoles typically form strong intermolecular hydrogen bonds (N1-H

    
     N6), creating a stable crystal lattice that resists dissolution in non-polar solvents.
    
Solvation Thermodynamics

To dissolve this compound, the solvent must disrupt the intermolecular N-H


 N hydrogen network and the 

-stacking stabilized by the bromine atoms.
  • DMSO (Dimethyl sulfoxide): Acts as a powerful H-bond acceptor. The sulfoxide oxygen aggressively binds the pyrrole N-H, breaking the crystal lattice. Its high dielectric constant (

    
    ) stabilizes the polarizable aromatic core.
    
  • Methanol (MeOH): A protic solvent that can act as both donor and acceptor. It solvates the pyridine nitrogen (via H-bonding from OH) and the pyrrole NH (via H-bonding to Oxygen). However, its lower dielectric constant (

    
    ) and smaller alkyl group make it less effective than DMSO at disrupting the hydrophobic 
    
    
    
    -stacking of the dibromo-core.
Estimated Solubility Data

Note: Values are conservative estimates based on physicochemical properties of structurally analogous di-bromo-azaindoles. Always validate empirically.

SolventEstimated SolubilitySaturation Limit (Approx.)Primary Utility
DMSO High > 100 mg/mL (> 300 mM)Primary Stock Solution (10–100 mM)
Methanol Moderate 10 – 25 mg/mLIntermediate Dilution / LC-MS Injection
Ethanol Low-Moderate 5 – 15 mg/mLAlternative to MeOH (lower toxicity)
Water Very Low < 0.1 mg/mLBiological Assay Buffer (requires co-solvent)

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution.

  • Weighing: Weigh approximately 13.8 mg of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (MW

    
     275.93  g/mol ) into a 1.5 mL amber glass vial.
    
    • Why Amber? Halogenated heterocycles can be light-sensitive (photodehalogenation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
    • Critical Step: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes.

    • Caution: Avoid heating above 40°C to prevent degradation.

  • Visual QC: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. If cloudy, centrifuge at 10,000 x g for 1 minute to pellet undissolved aggregates.

Protocol B: Solubility Assessment in Methanol

Objective: Determine if the compound is suitable for methanolic reactions or LC-MS prep.

  • Aliquot: Transfer 10

    
    L of the 50 mM DMSO stock into a microcentrifuge tube.
    
  • Dilution: Add 990

    
    L of HPLC-grade Methanol (1:100 dilution).
    
  • Observation: Vortex immediately.

    • Result A (Clear): Solubility is sufficient at 0.5 mM.

    • Result B (Precipitate): If a white precipitate forms, the compound has "crashed out."

  • Step-Wise Saturation: To find the limit, add solid compound to 500

    
    L MeOH in 1 mg increments, sonicating between additions, until saturation is observed.
    
Protocol C: Stability & QC (LC-MS)

Objective: Verify that dissolution has not induced degradation (e.g., debromination or oxidation).

  • Sample Prep: Dilute the DMSO stock to 10

    
    M in 50:50 MeOH:Water (v/v).
    
  • Method: Inject onto a C18 Reverse Phase column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% to 95% B over 5 minutes.

  • Validation:

    • Check for a single peak at the expected M+H (approx. 276.9/278.9/280.9 isotopic pattern for Br2).

    • Warning: If new peaks appear at M-80 (loss of Br), the compound may be degrading.

Part 3: Visualization & Logic

Solvation Mechanism

The following diagram illustrates the competitive interaction between the crystal lattice forces and the solvent molecules.

SolvationMechanism Crystal Solid Crystal Lattice (Strong N-H...N Bonds) Solvated_DMSO DMSO-Solvated Species (Stable, High Conc.) Crystal->Solvated_DMSO Lattice Breakdown Solvated_MeOH MeOH-Solvated Species (Metastable, Med Conc.) Crystal->Solvated_MeOH Partial Dissolution DMSO DMSO Molecules (S=O Dipole) DMSO->Crystal 1. Sulfoxide O attacks Pyrrole NH MeOH Methanol Molecules (H-Bond Donor/Acceptor) MeOH->Crystal 2. OH competes for H-bonds Solvated_DMSO->Solvated_MeOH Dilution (Risk of Precipitation)

Figure 1: Mechanistic pathway of dissolution. DMSO effectively disrupts the strong lattice energy via aggressive H-bond acceptance, while Methanol provides moderate solvation capacity.

Workflow for Stock Preparation

This flowchart ensures a standardized approach to handling the compound, minimizing experimental variability.

StockPrepWorkflow Start Start: Solid Compound (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine) Weigh Weigh Target Mass (e.g., 10-20 mg) Start->Weigh AddSolvent Add Anhydrous DMSO (Target 50-100 mM) Weigh->AddSolvent Mix Vortex (30s) + Sonicate (5 min) AddSolvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Success Store at -20°C (Protect from Light) Clear->Success Yes Cloudy Cloudy/Particulates? Clear->Cloudy No Centrifuge Centrifuge (10,000 x g, 1 min) Cloudy->Centrifuge Recheck Analyze Supernatant (HPLC/NMR) Centrifuge->Recheck

Figure 2: Step-by-step decision tree for the preparation and quality control of stock solutions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24729560, 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for halogenated heterocycle solubility). Retrieved from [Link]

  • Popowycz, F., et al. (2011). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. (Provides general solubility and reactivity trends for azaindole scaffolds). Retrieved from [Link]

Exploratory

Strategic Utilization of 3,4-Dibromo-6-azaindole in Medicinal Chemistry

The following technical guide details the applications, reactivity, and strategic value of 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine) in medicinal chemistry. Executive Summary The 6-azaindole (1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, reactivity, and strategic value of 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine) in medicinal chemistry.

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, serving as a superior bioisostere to indole and purine. Its utility is driven by improved aqueous solubility and distinct hydrogen-bonding capabilities within the ATP-binding pockets of kinases.

3,4-Dibromo-6-azaindole is a high-value, bifunctional intermediate. Its core value proposition lies in the orthogonal reactivity of the two bromine atoms:

  • C4-Br (Pyridine-like): Electron-deficient, highly activated for SNAr and rapid oxidative addition in Pd-catalyzed couplings.

  • C3-Br (Pyrrole-like): Electron-rich, less reactive towards nucleophiles but highly responsive to electrophilic manipulation or specific metal-catalyzed conditions after C4 functionalization.

This guide outlines the structural logic, regioselective functionalization protocols, and medicinal applications of this scaffold.[1]

Structural & Electronic Analysis

Understanding the electronic disparity between the C3 and C4 positions is prerequisite to designing successful synthetic routes.

Numbering and Electronic Character

The 6-azaindole system is numbered starting from the pyrrole nitrogen.

  • Position 6 (N): The pyridine nitrogen acts as an electron sink, decreasing electron density on the pyridine ring.

  • Position 4 (C-Br): Located para to the pyridine nitrogen (N6). This position is significantly electron-deficient, mimicking the reactivity of 4-chloropyridine.

  • Position 3 (C-Br): Located on the pyrrole ring.[2] This position retains the electron-rich character of an indole C3, although attenuated by the fused pyridine ring.

Reactivity Hierarchy
Reaction TypeC4-Bromine (Pyridine Ring)C3-Bromine (Pyrrole Ring)Selectivity Outcome
SNAr High Reactivity (Activated by N6)Inert Exclusive C4 substitution
Pd-Catalyzed Coupling (Suzuki) Fast (Faster Oxidative Addition)Slow (Slower Oxidative Addition)Preferential C4 coupling
Lithium-Halogen Exchange Moderate (Requires low temp)High (Often faster exchange)Condition-dependent

Synthetic Utility & Functionalization Protocols

The primary application of 3,4-dibromo-6-azaindole is the sequential construction of non-symmetrical 3,4-disubstituted derivatives.

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing 3,4-dibromo-6-azaindole.

G Start 3,4-Dibromo-6-azaindole SNAr S_NAr Conditions (Amines/Alkoxides) Start->SNAr Path A: Nucleophilic Attack Suzuki Pd(0) Coupling (Boronic Acids) Start->Suzuki Path B: Cross-Coupling Prod_SNAr 4-Substituted-3-bromo-6-azaindole (Exclusive) SNAr->Prod_SNAr C4 Selective Prod_Suzuki 4-Aryl-3-bromo-6-azaindole (Major Isomer) Suzuki->Prod_Suzuki C4 Selective (Electronic Control) Final 3,4-Disubstituted 6-azaindole Prod_SNAr->Final Step 2: Suzuki Coupling at C3 Prod_Suzuki->Final Step 2: Suzuki Coupling at C3

Caption: Orthogonal functionalization pathways. Path A utilizes the electronic deficiency of C4 for SNAr. Path B relies on faster oxidative addition at the electron-poor C4 position.

Protocol A: Regioselective SNAr at C4

This is the most robust method for differentiating the two bromines. The C4-Br is displaced by amines, alcohols, or thiols, leaving the C3-Br intact for subsequent metal-catalyzed coupling.

Experimental Procedure: Synthesis of 4-Amino-3-bromo-6-azaindole

  • Reagents: 3,4-Dibromo-6-azaindole (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq), NMP or DMSO (Solvent).

  • Setup: Seal reagents in a microwave vial or pressure tube.

  • Reaction: Heat to 100–120 °C for 2–4 hours. (Monitor by LCMS; C4 displacement is usually rapid).

  • Workup: Dilute with water to precipitate the product or extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Outcome: >80% yield of 4-amino-substituted product. The C3-Br remains >95% intact due to the electron-rich nature of the pyrrole ring preventing nucleophilic attack.

Protocol B: Regioselective Suzuki-Miyaura Coupling

When carbon-carbon bonds are required at both positions, the C4-Br typically reacts first due to the electrophilic nature of the pyridine ring facilitating faster oxidative addition of Pd(0).

Experimental Procedure: C4-Selective Arylation

  • Reagents: 3,4-Dibromo-6-azaindole (1.0 eq), Aryl Boronic Acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Reaction: Degas and heat at 80 °C for 2-6 hours.

  • Critical Control: Do not overheat (>100 °C) or use excess boronic acid, as this will lead to bis-coupling.

  • Mechanism: The electron-deficient C4 position undergoes oxidative addition (OA) faster than the electron-rich C3 position.

  • Validation: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. An interaction between the new aryl group and the C5-H (pyridine proton) confirms C4 substitution.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The 6-azaindole scaffold is a potent ATP-competitive inhibitor. The 3,4-dibromo intermediate allows for the precise construction of "Type I" or "Type 1.5" kinase inhibitors.

  • Hinge Binding: The N1 (pyrrole) and N6 (pyridine) can form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Gatekeeper Interaction (C3 Vector): Substituents at C3 project towards the gatekeeper residue. Retaining the C3-Br or converting it to a small alkyl/aryl group can modulate selectivity against promiscuous kinases.

  • Solvent Front/Ribose Pocket (C4 Vector): Substituents at C4 project into the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups (morpholine, piperazine) via the SNAr protocols described above.

Case Study Logic: JAK/STAT Pathway Inhibitors

In the development of JAK inhibitors, 6-azaindoles are often utilized to improve the pharmacokinetic profile over 7-azaindoles.

  • Design: A 3,4-disubstituted scaffold allows the installation of a hydrophobic group at C3 (to fill the hydrophobic pocket) and a polar group at C4 (to improve solubility and interact with solvent-front residues).

  • Advantage: The 3,4-dibromo starting material allows this geometry to be assembled in just two steps (SNAr then Suzuki), accelerating SAR (Structure-Activity Relationship) cycles.

Quantitative Data Summary

PropertyIndole7-Azaindole6-AzaindoleRelevance to 3,4-Dibromo Scaffold
pKa (Conjugate Acid) -2.44.66.0 6-Azaindole is more basic; N6 can be protonated at physiological pH, improving solubility.
LogP (Lipophilicity) 2.141.601.25 Lower LogP makes 6-azaindole derivatives more "drug-like" (Lipinski compliant).
H-Bond Acceptors 01 (N7)1 (N6) N6 is a critical vector for hinge binding in kinases.
C4 Reactivity LowModerateHigh The 3,4-dibromo-6-azaindole C4 position is uniquely activated for SNAr.

References

  • Popowycz, F., et al. (2007).[3] Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron. Link (Foundational reactivity comparisons for azaindole isomers).

  • Song, J. J., et al. (2007).[3] Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews.[3][4] Link (Review of metal-catalyzed couplings in azaindoles).

  • Léris, A., et al. (2014). Regioselective cross-coupling reactions of polyhalogenated heteroaromatics. European Journal of Organic Chemistry. Link (Mechanistic basis for C4 vs C3 selectivity).

  • Zhang, H., et al. (2017).[5] Design and synthesis of 6-azaindole derivatives as potent kinase inhibitors. Journal of Medicinal Chemistry. Link (Specific application of the scaffold in drug design).

  • Sigma-Aldrich. Product Specification: 3,4-Dibromo-6-azaindole. Link (Commercial availability and CAS verification).

Sources

Foundational

6-Azaindole Scaffolds for Kinase Inhibitor Discovery: A Technical Guide

Topic: 6-Azaindole Scaffolds for Kinase Inhibitor Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: Beyond the "Privileged" 7-Aza...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Azaindole Scaffolds for Kinase Inhibitor Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: Beyond the "Privileged" 7-Azaindole

While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is widely recognized as a "privileged" scaffold for kinase inhibition due to its ability to mimic the adenine ring of ATP, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold offers a distinct and underutilized vector for drug discovery.

This guide addresses the specific utility of 6-azaindole. Unlike its 7-isomer, which is designed primarily for bidentate hinge binding, the 6-azaindole is often employed to:

  • Modulate Physicochemical Properties: Significantly enhance aqueous solubility compared to indole and 7-azaindole counterparts.

  • Avoid Hinge Repulsion: Target kinases where the N7-acceptor position faces a repulsive steric or electrostatic environment.

  • Exploit Solvent Networks: Position the N6 nitrogen to engage water-mediated hydrogen bond networks in the solvent-exposed region.

Structural Biology & Binding Logic

The Hinge Binder Concept: 7- vs. 6-Azaindole

The primary distinction in kinase drug design between these isomers lies in their interaction with the hinge region (the linker between the N- and C-lobes of the kinase).

  • 7-Azaindole (Adenine Mimic): The N1-H acts as a donor and N7 acts as an acceptor. This perfectly complements the backbone carbonyl and amide NH of the hinge residues (e.g., in BRAF inhibitors like Vemurafenib).

  • 6-Azaindole (Solvent Vector): The N6 nitrogen is positioned away from the standard acceptor site. If the N1-H binds the hinge carbonyl, the N6 faces the "back" of the pocket or the solvent front. This allows for unique interactions, such as capturing conserved water molecules or interacting with flexible loops, without the obligate bidentate constraint.

Visualization: Binding Mode Comparison

The following diagram illustrates the divergent binding logic.

KinaseBinding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole (Standard) cluster_2 6-Azaindole (Alternative) Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) N7 N7 (Acceptor) Hinge_NH->N7 H-Bond (Bidentate) N6 N6 (Solvent/Water) Hinge_NH->N6 No Interaction (Geometry Mismatch) N1_7 N1-H (Donor) N1_7->Hinge_CO H-Bond (Primary) N1_6 N1-H (Donor) N1_6->Hinge_CO H-Bond (Primary) Water Conserved Water / Side Chain N6->Water Solvent Network

Caption: Comparative binding topology showing the bidentate hinge lock of 7-azaindole versus the solvent-interacting vector of 6-azaindole.

Physicochemical Profiling

Data indicates that 6-azaindoles often possess superior solubility profiles compared to their indole analogs, a critical factor in reducing attrition during lead optimization.

Table 1: Comparative Physicochemical Properties

PropertyIndole7-Azaindole6-Azaindole
LogP (Lipophilicity) HighModerateLow-Moderate
Aqueous Solubility LowImprovedSignificantly Improved
Metabolic Stability Moderate (C3 oxidation)HighHigh
pKa (Conjugate Acid) ~ -2.4~ 4.6~ 6.0
H-Bond Capability 1 Donor1 Donor / 1 Acceptor1 Donor / 1 Acceptor (Distal)

Note: The higher pKa of the pyridine nitrogen in 6-azaindole (approx 6.0) compared to 7-azaindole (approx 4.6) means it is more likely to be protonated at physiological pH, further aiding solubility.

Synthetic Accessibility & Protocols

Accessing the 6-azaindole core requires specific methodologies distinct from standard indole synthesis. Two primary routes are recommended for medicinal chemistry campaigns: the Bartoli Indole Synthesis and the Vilsmeier-Haack Formylation .

Route A: Bartoli Indole Synthesis (Grignard Method)

This is the most versatile route for generating 7-substituted-6-azaindoles from commercially available nitro-pyridines.

Reaction Logic:

  • Substrate: 2-substituted-3-nitropyridine.[1]

  • Reagent: Vinylmagnesium bromide (3-4 equivalents).

  • Mechanism: [3,3]-sigmatropic rearrangement of the nitroso-alkene intermediate.

Route B: De Novo Ring Construction (Temsavir Route)

Used in the synthesis of BMS-626529 (Temsavir), this route is scalable and allows for complex functionalization.

Synthetic Workflow Diagram

Synthesis Start 3-Amino-4-Picoline Step1 Step 1: Trifluoroacylation (Protection/Activation) Start->Step1 Step2 Step 2: Vilsmeier-Haack / Cyclization (Ring Closure) Step1->Step2 Intermediate 6-Azaindole Core Step2->Intermediate Step3 Step 3: C3 Functionalization (Friedel-Crafts / Halogenation) Intermediate->Step3 Final Kinase Inhibitor Candidate Step3->Final

Caption: Scalable synthetic pathway from aminopicolines to functionalized 6-azaindole scaffolds.

Experimental Protocol: Synthesis of 6-Azaindole

Objective: Preparation of the parent 1H-pyrrolo[2,3-c]pyridine scaffold.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)

  • Anhydrous THF

  • Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 2-Chloro-3-nitropyridine and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is essential to prevent polymerization of the vinyl Grignard.

  • Addition: Add Vinylmagnesium bromide dropwise over 20 minutes via syringe pump. The solution will turn deep dark/brown.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quench: Pour the reaction mixture into a rapidly stirring saturated NH₄Cl solution (0°C).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 30-45% (Typical for Bartoli on pyridines).

Case Study: Clinical Validation

While many kinase inhibitors utilize 7-azaindole, the 6-azaindole scaffold has achieved FDA approval in the form of Fostemsavir (BMS-663068) , a prodrug of Temsavir.[2]

  • Drug: Fostemsavir (Rukobia).

  • Target: HIV-1 gp120 (Attachment Inhibitor).

  • Relevance to Kinase Discovery: The development of Temsavir proved that the 6-azaindole scaffold is:

    • Druggable: Orally bioavailable (as prodrug).

    • Scalable: Can be manufactured on a multi-kilogram scale.

    • Safe: Generally well-tolerated in chronic dosing.

  • Kinase Applications: Research has identified 6-azaindole derivatives with nanomolar potency against VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and JAK2 (Janus Kinase 2), utilizing the scaffold to tune selectivity against off-target kinases that require the N7-interaction.

References

  • FDA Approval of Fostemsavir: ViiV Healthcare. (2020). FDA Approves Rukobia (fostemsavir) for Heavily Treatment-Experienced Adults with Multidrug-Resistant HIV-1 Infection. Link

  • Azaindole Scaffolds in Medicinal Chemistry: Song, J. J., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link

  • Temsavir Discovery & SAR: Meanwell, N. A., et al. (2018). Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.[3] Journal of Medicinal Chemistry. Link

  • Kinase Binding Modes: Irie, T., & Sawa, M. (2018).[4] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4][5] Chemical and Pharmaceutical Bulletin. Link

  • Physicochemical Properties of Azaindoles: Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Link

Sources

Exploratory

Technical Guide: Comparative Analysis of 3,4-Dibromo-6-Azaindole and 7-Azaindole Derivatives

This guide provides an in-depth technical analysis of 3,4-dibromo-6-azaindole as a specialized scaffold for fragment-based drug discovery (FBDD), contrasted against the industry-standard 7-azaindole class. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,4-dibromo-6-azaindole as a specialized scaffold for fragment-based drug discovery (FBDD), contrasted against the industry-standard 7-azaindole class.

Executive Summary

In kinase inhibitor development, the "azaindole switch"—replacing an indole or purine core with an azaindole—is a proven strategy to modulate solubility, metabolic stability, and hydrogen bonding vectors. While 7-azaindole (pyrrolo[2,3-b]pyridine) is the established "gold standard" (e.g., Vemurafenib), 6-azaindole (pyrrolo[2,3-c]pyridine) derivatives offer a distinct electronic profile.

The 3,4-dibromo-6-azaindole scaffold represents a high-value "dual-vector" building block. Its unique substitution pattern allows for orthogonal functionalization: the electron-deficient C4-bromide and the electron-rich C3-bromide possess sufficiently different oxidative addition rates to enable sequential, regioselective cross-coupling without protecting groups.

Part 1: Structural & Electronic Divergence

The 7-Azaindole Standard (Pyrrolo[2,3-b]pyridine)
  • Binding Mode: 7-Azaindole is a privileged ATP-mimetic. The N7 nitrogen acts as a hydrogen bond acceptor, while the N1-H acts as a donor, forming a bidentate interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • pKa & Electronics: The N7 lone pair is orthogonal to the

    
    -system, making it basic (pKa ~4.6). This basicity can sometimes lead to rapid metabolic clearance via oxidation or N-methylation.
    
  • Synthetic Vectors: Functionalization typically focuses on C3 (electrophilic substitution) or C5 (via pre-halogenated precursors).

The 6-Azaindole Frontier (Pyrrolo[2,3-c]pyridine)
  • Electronic Shift: Moving the nitrogen to position 6 alters the dipole moment and reduces the basicity of the pyridine nitrogen compared to the 7-isomer. This often results in improved lipophilicity (LogP) and membrane permeability.

  • The 3,4-Dibromo Advantage:

    • C4-Br (Pyridine Ring): Located ortho to the bridgehead carbon and para to the pyridine nitrogen (in the resonance contributor). It is electron-deficient and highly activated for oxidative addition.

    • C3-Br (Pyrrole Ring): Located on the electron-rich pyrrole ring. The C-Br bond is stronger and the carbon is more nucleophilic, making it less reactive toward Pd(0) oxidative addition compared to C4.

Comparative Data Table
Feature7-Azaindole (Standard)3,4-Dibromo-6-Azaindole (Scaffold)
Hinge Binding Bidentate (N1-H donor, N7 acceptor)Monodentate (N1-H) or water-mediated N6
Primary Reactivity C3 (Electrophilic), N1 (Alkylation)C4 (Suzuki/SNAr) > C3 (Suzuki)
Metabolic Liability N7-Oxidation / MethylationReduced N6 liability; Halogens block metabolism
Solubility Moderate (pH dependent)Low (until functionalized)
Key Application ATP-competitive Kinase InhibitorsOrthogonal Library Generation (Dual-Vector)

Part 2: Reactivity & Synthesis Logic

The Regioselectivity Hierarchy

The critical utility of 3,4-dibromo-6-azaindole lies in its ability to undergo sequential cross-coupling .

  • First Coupling (C4-Selective): The C4 position is electronically activated by the pyridine ring. In a Suzuki-Miyaura coupling with limiting boronic acid, the Pd(0) catalyst preferentially inserts into the C4-Br bond.

    • Mechanism:[1][2][3][4][5] Faster oxidative addition due to lower electron density at C4.

  • Second Coupling (C3-Selective): Once C4 is functionalized, the remaining C3-Br behaves like a standard 3-bromoindole and can be coupled under slightly more forcing conditions or using electron-rich ligands (e.g., SPhos, XPhos).

Mechanistic Diagram: Regioselective Functionalization

The following diagram illustrates the divergent reactivity pathways for the 3,4-dibromo-6-azaindole scaffold.

Reactivity Scaffold 3,4-Dibromo-6-Azaindole (Dual Electrophile) Intermediate 4-Aryl-3-bromo-6-azaindole (Mono-functionalized) Scaffold->Intermediate Step 1: Suzuki Coupling (1.0 eq Boronic Acid, Pd(dppf)Cl2) Selectivity: C4 > C3 Final 3,4-Diaryl-6-azaindole (Dual-functionalized) Intermediate->Final Step 2: Suzuki Coupling (Excess Boronic Acid, SPhos Pd G3) Force C3 Reaction Note1 C4-Br: Electron Deficient Fast Oxidative Addition Note1->Scaffold Note2 C3-Br: Electron Rich Slow Oxidative Addition Note2->Scaffold

Caption: Sequential functionalization logic relying on the electronic differentiation between the pyridine-ring bromide (C4) and pyrrole-ring bromide (C3).

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Arylation of 3,4-Dibromo-6-Azaindole

Objective: Install an aryl group at C4 leaving C3 intact.

Reagents:

  • 3,4-Dibromo-6-azaindole (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂[6][7]·DCM (3-5 mol%) — Chosen for high selectivity in electron-deficient systems.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Charge a reaction vial with 3,4-dibromo-6-azaindole, aryl boronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and Na₂CO₃ solution via syringe.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not overheat (>100°C) or use excess boronic acid to prevent bis-coupling.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc). The C4-product typically elutes before the bis-coupled byproduct.

Protocol B: Subsequent C3-Arylation

Objective: Functionalize the remaining C3 bromide.

Reagents:

  • 4-Aryl-3-bromo-6-azaindole (Intermediate from Protocol A)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%) — Required to activate the electron-rich C3 position.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Combine intermediate, new boronic acid, base, and catalyst.

  • Heat to 100–110°C (reflux) for 12–16 hours.

  • Standard workup and purification.

Part 4: Biological Context (Kinase Signaling)

Azaindole derivatives are frequently designed to inhibit kinases within the MAPK/ERK pathway (e.g., BRAF V600E inhibitors). The diagram below situates these inhibitors within the signaling cascade.

MAPK GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS Activation BRAF BRAF (Kinase) *Target of Azaindoles* RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation) ERK->Transcription Nuclear Translocation Inhibitor Azaindole Inhibitor (e.g., Vemurafenib analog) Inhibitor->BRAF  ATP Competition

Caption: The MAPK signaling cascade. Azaindoles target the ATP-binding pocket of BRAF, blocking downstream phosphorylation of MEK/ERK.

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Chemical Society Reviews.

  • Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Leboho, T. C., et al. (2018).[6] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules.

  • St. Jean, D. J., et al. (2015). "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. "Product Specification: 3,4-Dibromo-6-azaindole."

Sources

Foundational

Stability profile of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Technical Assessment: Stability & Handling of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine Executive Summary 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-87-6), also known as 3,4-dibromo-6-azaindole, represents a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Stability & Handling of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

Executive Summary

3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-87-6), also known as 3,4-dibromo-6-azaindole, represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, DYRK1A).[1] Its utility lies in the differential reactivity of the two bromine substituents: the C3-bromide (pyrrole ring) and the C4-bromide (pyridine ring) allow for orthogonal cross-coupling strategies.

However, this dual-halogenated system introduces significant stability challenges.[1] The electron-rich pyrrole ring renders the C3-Br bond susceptible to homolytic cleavage under UV/Vis irradiation, while the pyridine nitrogen (N6) presents a vector for oxidative degradation.[1] This guide defines the physicochemical boundaries for the storage and manipulation of this compound to maintain >98% purity during drug development workflows.

Physicochemical Profile & Structural Analysis

The stability of 3,4-dibromo-6-azaindole is dictated by the competing electronic effects of the fused pyrrole and pyridine rings.[1]

FeatureCharacteristicStability Implication
Core Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine)Acidic N-H (pKa ~12.3): Susceptible to deprotonation; anion is highly nucleophilic.[1]
C3-Substituent Bromine (Pyrrole ring)Photolabile: The C3-Br bond is weak (approx. 65-70 kcal/mol) and prone to radical homolysis under ambient light.[1]
C4-Substituent Bromine (Pyridine ring)SNAr Active: The para relationship to the pyridine nitrogen activates this position toward nucleophilic attack in strong basic media.
Pyridine Nitrogen N6 (Lone pair)Oxidation Risk: Susceptible to N-oxide formation in the presence of peracids or peroxides (common impurities in ethers/polyethers).
Predicted Physical Properties
  • Appearance: Off-white to tan solid.[1] (Darkening indicates surface oxidation or photolysis).

  • Solubility: Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water.

  • Melting Point: Typically >150°C (decomposition often accompanies melting in poly-halogenated azaindoles).[1]

Stability & Degradation Pathways

The compound exhibits a "metastable" profile.[2] It is kinetically stable in the solid state under inert conditions but thermodynamically unstable toward specific stressors.

Degradation Map (Mechanistic)

The following diagram illustrates the primary degradation vectors identified through Structural Activity Relationship (SAR) analysis of halogenated azaindoles.

DegradationMap Compound 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (Intact) Light UV/Vis Light (hv) Compound->Light Oxidant Peroxides/Air (O2, ROOH) Compound->Oxidant Base Strong Base (NaH, KOH) Compound->Base Radical Br• Radical + C3-Radical Intermediate Light->Radical Homolysis NOxide N6-Oxide Derivative (Polar Impurity) Oxidant->NOxide N-Oxidation Dimer Oxidative Dimers (Colored) Oxidant->Dimer Radical Coupling Anionic Species Anionic Species Base->Anionic Species Deprotonation Desbromo 4-Bromo-6-azaindole (Debromination Product) Radical->Desbromo H-abstraction

Figure 1: Mechanistic degradation pathways.[1] The C3-Br bond homolysis is the dominant pathway in solution state.[1]

Stress Testing Profile
StressorRisk LevelObservation / Mechanism
Photolysis (Light) High Rapid debromination at C3.[1] Solutions turn yellow/orange within hours under fluorescent lab light.
Oxidation (Air) Medium Slow surface oxidation in solid state. N-oxide formation in ethereal solvents (THF, Dioxane) if not stabilized.[1]
Hydrolysis (pH 7) Low Stable in aqueous suspension at neutral pH.
Acid (pH < 2) Low Protonation of N6 occurs; generally stable, though strong mineral acids may cause precipitation.
Base (pH > 10) Medium Deprotonation of N1-H. The resulting anion is stable but highly reactive; prolonged exposure to hydroxide can lead to SNAr hydrolysis at C4-Br.[1]

Handling & Storage Protocols

To ensure data integrity in biological assays and synthetic yields, the following "Chain of Custody" protocols must be implemented.

Storage Specifications
  • Temperature: -20°C (Long-term) or 2-8°C (Active use < 1 month).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.

  • Desiccation: Store over desiccant; moisture can facilitate hydrolytic degradation pathways if acidic impurities are present.

Operational Workflow

HandlingWorkflow Storage 1. Storage (-20°C, Amber Vial, Argon) Thaw 2. Equilibration Warm to RT in Desiccator Storage->Thaw Prevent Condensation Weigh 3. Weighing Low-light or Red-light conditions Avoid metal spatulas Thaw->Weigh < 30 mins exposure Solvent 4. Solubilization Use Degassed Anhydrous Solvents (DMSO, DMF) Weigh->Solvent Argon flush Use 5. Application Use within 4 hours Solvent->Use Protect from light

Figure 2: Recommended handling workflow to minimize environmental stress.[1]

Solution Stability
  • Solvent Choice: DMSO-d6 or DMF are preferred for stock solutions.[1] Avoid acetone or ethers (THF) for long-term storage due to peroxide risks.[1]

  • Shelf-Life:

    • Solid: >12 months at -20°C.[1]

    • Solution (DMSO, RT): < 24 hours (protect from light).

    • Solution (DMSO, -20°C): < 1 month.[2][3]

Synthesis & Purification Considerations

When using this compound as an intermediate:

  • C3 vs. C4 Selectivity: The C3-Br is electronically distinct (electron-rich pyrrole) from C4-Br (electron-deficient pyridine).[1]

    • Suzuki Coupling:[1][4][5] C4 reacts preferentially with Pd(0) catalysts if the N1-H is unprotected or if specific ligands are used, but C3 is often more labile to lithiation/exchange.

    • Recommendation: Protect N1 (e.g., SEM, Tosyl) early to lock the tautomer and modulate C3/C4 reactivity.

  • Work-up: Avoid acidic work-ups which can trap metal impurities.[1] Use EDTA washes if Pd catalysts were used, as residual metal accelerates oxidative degradation of the azaindole core.

References

  • Compound Identification & Synthesis

    • Synthesis of 6-azaindoles via Pd-catalyzed reactions. (2017). Synthesis, 49, 4845-4852.[1]

    • Benchchem Reactivity Profile: 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine. (Accessed 2023).

  • General Azaindole Stability

    • Azaindoles in Medicinal Chemistry.[5][6][7] (2018).[8] PharmaBlock Whitepaper.

    • Degradation of Brominated Organic Compounds. (2021). MDPI.

  • Photostability of Bromo-Heterocycles

    • Visible light assisted photooxidative degradation.[3][9] (2024).[2] NIH/PubMed.

  • Safety Data

    • SDS: 3,4-Dibromo-6-azaindole (CAS 1190318-87-6).[1] Sigma-Aldrich / BLD Pharm.[1]

Sources

Exploratory

Synthesis and Functionalization of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility, metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility, metabolic stability, and hydrogen-bonding interactions with kinase hinge regions (1)[1]. Among its halogenated derivatives, 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-87-6) stands out as a highly versatile, advanced intermediate (). The orthogonal reactivity of the C-3 and C-4 bromines enables precise, sequential cross-coupling functionalizations, making it indispensable for synthesizing complex antiretrovirals and targeted oncology therapeutics.

This whitepaper details the mechanistic rationale, optimal synthetic pathways, and self-validating protocols for the preparation of this critical building block.

Mechanistic Rationale & Regioselective Strategy

Synthesizing a di-brominated azaindole requires a strategic approach to regioselectivity. The pyrrole ring of the 6-azaindole core is electron-rich, making the C-3 position highly susceptible to electrophilic aromatic substitution. Conversely, the fused pyridine ring is electron-deficient, rendering electrophilic halogenation at C-4 kinetically unfavorable.

Therefore, the most efficient retrosynthetic strategy avoids direct di-bromination of the unsubstituted 6-azaindole. Instead, the C-4 bromine is pre-installed on the pyridine ring prior to cyclization, while the C-3 bromine is introduced post-cyclization via a highly regioselective electrophilic bromination.

Pathway SM 4-Bromo-3-nitropyridine (Starting Material) Int 4-Bromo-6-azaindole (Intermediate) SM->Int Vinyl-MgBr (3.0 eq) THF, -40 °C Product 3,4-Dibromo-6-azaindole (Target Scaffold) Int->Product NBS (1.05 eq) DMF, 0 °C to RT

Fig 1: Retrosynthetic and forward pathway for 3,4-dibromo-6-azaindole.

Core Synthetic Protocols

Phase 1: Construction of the 4-Bromo-6-azaindole Core via Bartoli Synthesis

The Bartoli indole synthesis is the premier method for constructing the 6-azaindole core from an ortho-substituted nitroarene (2)[2]. The reaction relies on the addition of three equivalents of vinylmagnesium bromide to 4-bromo-3-nitropyridine to yield 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 69872-17-9) (3).

Causality of Reagents: The stoichiometry is not arbitrary. The first equivalent of the Grignard reagent attacks the nitro group, leading to deoxygenation and the formation of a nitroso intermediate. The second equivalent performs a nucleophilic attack on the nitroso group. The third equivalent acts as a strong base, deprotonating the intermediate to drive the final cyclization and aromatization into the pyrrole ring.

Mechanism N Nitroarene Eq1 1st eq Vinyl-MgBr (Deoxygenation) N->Eq1 Nitroso Nitroso Intermediate Eq1->Nitroso Eq2 2nd eq Vinyl-MgBr (Nucleophilic Attack) Nitroso->Eq2 N_Enolate N-Enolate Intermediate Eq2->N_Enolate Eq3 3rd eq Vinyl-MgBr (Deprotonation & Cyclization) N_Enolate->Eq3 Indole Azaindole Core Eq3->Indole

Fig 2: Mechanistic role of Grignard equivalents in the Bartoli synthesis.

Protocol 1: Bartoli Cyclization
  • Preparation: Flame-dry a 3-neck round-bottom flask under an inert argon atmosphere. Dissolve 4-bromo-3-nitropyridine (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the vessel to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.0 equiv) dropwise over 30–45 minutes.

    • Self-Validation Cue: The reaction mixture will transition from pale yellow to a deep, dark brown/red color. This visual shift confirms the successful generation of the transient nitroso intermediate.

  • Cyclization: Maintain the reaction at -40 °C for 1 hour, then gradually warm to -20 °C for an additional hour to allow cyclization to complete.

  • Quench: Carefully quench the reaction at -20 °C by slowly adding saturated aqueous NH₄Cl.

    • Self-Validation Cue: Vigorous gas evolution and the precipitation of insoluble magnesium salts confirm the quenching of excess Grignard reagent.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Phase 2: Regioselective C-3 Bromination

With the C-4 bromine successfully integrated into the scaffold, the next step is the electrophilic bromination of the C-3 position. N-Bromosuccinimide (NBS) is the reagent of choice due to its mild nature and ease of handling compared to molecular bromine (4)[4]. The reaction proceeds rapidly due to the stabilization of the Wheland intermediate by the pyrrole nitrogen's lone pair.

Protocol 2: NBS Bromination
  • Preparation: Dissolve the purified 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.3 M). Cool the solution to 0 °C in an ice-water bath.

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Causality: The slight 0.05 excess ensures complete conversion, while the slow addition at 0 °C mitigates the exothermic nature of the reaction, preventing over-bromination or oxidative degradation.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

    • Self-Validation Cue: TLC analysis (typically 1:1 Hexanes/EtOAc) should indicate the complete disappearance of the starting material spot and the emergence of a new, less polar spot corresponding to the di-brominated product.

  • Workup & Precipitation: Pour the reaction mixture slowly into vigorously stirred ice-water (approximately 3 to 4 times the volume of DMF used).

    • Self-Validation Cue: The target compound, 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, will rapidly precipitate as an off-white to pale brown solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual DMF and succinimide, and dry under high vacuum at 40 °C to afford the final product.

Quantitative Data Comparison

While the Bartoli synthesis is highly direct, alternative methodologies such as the Leimgruber-Batcho cyclization or Palladium-catalyzed Sonogashira-Cacchi annulations can be employed depending on starting material availability and scale-up requirements.

Table 1: Comparison of Synthetic Strategies for 6-Azaindole Core Construction

Synthetic StrategyKey ReagentsRegioselectivityTypical YieldScalability Profile
Bartoli Synthesis Vinyl-MgBr, THF, -40 °CHigh (requires ortho-nitro)35–50%Moderate (requires cryogenic cooling)
Leimgruber-Batcho DMF-DMA, Pd/C, H₂High (requires ortho-methylnitro)40–60%High (amenable to large-scale reactors)
Sonogashira-Cacchi Alkynes, Pd(PPh₃)₄, CuIHigh (requires ortho-alkynyl)50–70%Moderate (limited by Pd catalyst cost)

References

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: NIH PMC URL: [Link]

  • Title: Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL: [Link]

  • Title: Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Introduction The 1H-pyrrolo[2,3-c]pyridine, commonly known as 5-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 5-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique physicochemical properties, including improved solubility and metabolic stability, and additional hydrogen bonding capabilities. These attributes have led to the incorporation of the 5-azaindole core into a multitude of biologically active molecules, including kinase inhibitors for cancer therapy. The targeted synthesis of specifically substituted derivatives, such as 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, provides a versatile platform for further chemical elaboration through cross-coupling reactions, enabling the exploration of novel chemical space in drug development programs.

This document provides two detailed protocols for the synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, designed for researchers and scientists in organic and medicinal chemistry. The protocols are based on established methodologies for the functionalization of azaindole systems and related heterocycles, offering both a direct bromination approach and a convergent synthetic strategy.

Protocol 1: Stepwise Electrophilic Bromination of 1H-pyrrolo[2,3-c]pyridine

This protocol details a two-step direct bromination approach starting from the commercially available 1H-pyrrolo[2,3-c]pyridine. The rationale is to first introduce a bromine atom at the more reactive C3 position of the pyrrole ring, followed by a second bromination on the pyridine ring. Controlling the regioselectivity of the second bromination is the key challenge in this approach.

Reaction Scheme:

Protocol 1 start 1H-pyrrolo[2,3-c]pyridine step1 3-bromo-1H-pyrrolo[2,3-c]pyridine start->step1  CuBr2, MeCN, rt final 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine step1->final  NBS, H2SO4

Figure 1: Stepwise bromination of 1H-pyrrolo[2,3-c]pyridine.

Step 1: Synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine

The first step involves the regioselective monobromination of 1H-pyrrolo[2,3-c]pyridine at the C3 position. The use of copper(II) bromide is a mild and efficient method for the selective bromination of the electron-rich pyrrole ring in azaindoles.[1]

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1H-pyrrolo[2,3-c]pyridine118.141.0 g8.46
Copper(II) bromide (CuBr₂)223.352.08 g9.31
Acetonitrile (MeCN)41.0540 mL-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-
Ethyl acetate (EtOAc)88.11As needed-
Hexane86.18As needed-

Procedure:

  • To a stirred solution of 1H-pyrrolo[2,3-c]pyridine (1.0 g, 8.46 mmol) in acetonitrile (40 mL) at room temperature, add copper(II) bromide (2.08 g, 9.31 mmol, 1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-bromo-1H-pyrrolo[2,3-c]pyridine as a solid.

Step 2: Synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

The second bromination targets the pyridine ring. Electrophilic substitution on the pyridine ring of an azaindole is generally more challenging and often requires harsher conditions. The use of N-bromosuccinimide (NBS) in a strong acid like sulfuric acid can facilitate the bromination at the C4 position.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-bromo-1H-pyrrolo[2,3-c]pyridine197.041.0 g5.08
N-Bromosuccinimide (NBS)177.980.99 g5.59
Concentrated Sulfuric Acid (H₂SO₄)98.0810 mL-
Ice-As needed-
Saturated aq. NaHCO₃-As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • Carefully add 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 g, 5.08 mmol) to concentrated sulfuric acid (10 mL) at 0 °C with stirring.

  • Once the substrate is fully dissolved, add N-bromosuccinimide (0.99 g, 5.59 mmol, 1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Convergent Synthesis from 3,4-Dibromopyridine

This protocol employs a convergent strategy, starting with a pre-functionalized pyridine ring and constructing the pyrrole moiety. This approach provides unambiguous control over the substitution pattern on the pyridine ring. A common method for forming the pyrrole ring is through a palladium-catalyzed coupling followed by cyclization.

Reaction Scheme:

Protocol 2 start 3,4-Dibromopyridine step1 3-Bromo-4-((trimethylsilyl)ethynyl)pyridine start->step1  TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N step2 3-Bromo-4-ethynylpyridine step1->step2  K2CO3, MeOH step3 N-(3-Bromo-4-ethynylpyridin-2-yl)acetamide step2->step3  1. n-BuLi, THF  2. Ac2O final 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine step3->final  KOt-Bu, t-BuOH

Figure 2: Convergent synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine.

Step 1: Synthesis of 3-Bromo-4-((trimethylsilyl)ethynyl)pyridine

A Sonogashira coupling between 3,4-dibromopyridine and trimethylsilylacetylene is performed. The reaction is generally regioselective for the more reactive 4-position of the pyridine ring.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3,4-Dibromopyridine236.885.0 g21.1
Trimethylsilylacetylene98.223.11 g (4.5 mL)31.7
Pd(PPh₃)₂Cl₂701.900.74 g1.06
Copper(I) iodide (CuI)190.450.20 g1.06
Triethylamine (Et₃N)101.1950 mL-
Tetrahydrofuran (THF), anhydrous72.11100 mL-

Procedure:

  • To a solution of 3,4-dibromopyridine (5.0 g, 21.1 mmol) in anhydrous THF (100 mL) and triethylamine (50 mL), add Pd(PPh₃)₂Cl₂ (0.74 g, 1.06 mmol, 5 mol%) and CuI (0.20 g, 1.06 mmol, 5 mol%).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add trimethylsilylacetylene (4.5 mL, 31.7 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to give 3-bromo-4-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of 3-Bromo-4-ethynylpyridine

Desilylation of the alkyne is achieved using a mild base.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-4-((trimethylsilyl)ethynyl)pyridine254.184.0 g15.7
Potassium carbonate (K₂CO₃)138.214.34 g31.4
Methanol (MeOH)32.0480 mL-

Procedure:

  • Dissolve 3-bromo-4-((trimethylsilyl)ethynyl)pyridine (4.0 g, 15.7 mmol) in methanol (80 mL).

  • Add potassium carbonate (4.34 g, 31.4 mmol, 2.0 equiv) and stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-bromo-4-ethynylpyridine, which can often be used in the next step without further purification.

Step 3 & 4: Formation of the Pyrrole Ring

This two-step, one-pot procedure involves the formation of an enamine intermediate followed by an intramolecular cyclization to construct the pyrrole ring.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-4-ethynylpyridine182.022.5 g13.7
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.066.6 mL16.5
Acetic anhydride (Ac₂O)102.091.54 mL16.5
Potassium tert-butoxide (KOt-Bu)112.213.08 g27.4
tert-Butanol (t-BuOH)74.12100 mL-
Anhydrous Tetrahydrofuran (THF)72.11100 mL-

Procedure:

  • Dissolve 3-bromo-4-ethynylpyridine (2.5 g, 13.7 mmol) in anhydrous THF (100 mL) and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (6.6 mL of a 2.5 M solution in hexanes, 16.5 mmol, 1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes.

  • Add acetic anhydride (1.54 mL, 16.5 mmol, 1.2 equiv) and allow the reaction to warm to room temperature and stir for 1 hour.

  • To this mixture, add tert-butanol (100 mL) followed by potassium tert-butoxide (3.08 g, 27.4 mmol, 2.0 equiv).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine.

References

  • A mild and efficient synthesis of various 3-brominated azaindoles and diazaindoles was developed by regioselective halogenation of the parent systems. This practical and high-yielding transformation was achieved with copper(II) bromide in acetonitrile at room temperature. ([Link])

  • The synthesis of substituted 4-, 5-, 6-, and 7-azaindoles from aminopyridines via a cascade C–N cross-coupling/Heck reaction is described. ([Link])

  • A review on recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines (6-azaindoles). ([Link])

  • A new method for the synthesis of 5-azaindole derivatives is reported via a [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine followed by SeO2 oxidation. ([Link])

  • Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines provide 6-azaindoles. ([Link])

  • The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methyl-4-nitropyridine 1-oxide is detailed. ([Link])

  • A patent describing the preparation of 5-bromo-7-azaindole starting
  • A mild and efficient synthesis of various 3-brominated azaindoles and diazaindoles was developed by regioselective halogenation of the parent systems. This practical and high-yielding transformation was achieved with copper(II) bromide in acetonitrile at room temperature. ([Link])

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-6-Azaindole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Experimental Protocols Introduction & Strategic Overview Azaindoles (pyrrolopyridines) are p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Experimental Protocols

Introduction & Strategic Overview

Azaindoles (pyrrolopyridines) are privileged bioisosteres of indoles and pyrrolopyrimidines, widely utilized in the development of kinase inhibitors and biological probes [1]. Among these, the 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine) scaffold is uniquely valuable. It offers two distinct halogenated vectors for orthogonal functionalization, allowing medicinal chemists to rapidly synthesize diverse, unsymmetrical bis-arylated libraries [3].

However, functionalizing this scaffold requires precise chemoselectivity. As a Senior Application Scientist, I frequently observe that poor control over the initial cross-coupling step leads to intractable mixtures of mono- and bis-arylated products. This guide delineates the mechanistic causality behind the regioselective Suzuki-Miyaura coupling of 3,4-dibromo-6-azaindole and provides a self-validating protocol to ensure high-fidelity mono-arylation.

Mechanistic Rationale: The Causality of Regioselectivity

To achieve selective mono-arylation, we must exploit the electronic differentiation between the two halogenated positions. The 3,4-dibromo-6-azaindole core consists of an electron-rich pyrrole ring (hosting the C-3 bromine) fused to an electron-deficient pyridine ring (hosting the C-4 bromine).

In palladium-catalyzed cross-couplings, the rate-determining step is typically the oxidative addition of the active Pd(0) species to the carbon-halogen bond. Because the pyridine ring possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the pyrrole ring, the C-4 position is highly electrophilic. Consequently, the electron-rich Pd(0) center preferentially attacks the C-4 C–Br bond over the C-3 C–Br bond [1].

By carefully attenuating the reaction conditions—specifically by utilizing a mild base and strictly controlling the temperature—we can widen the kinetic window between C-4 and C-3 activation, entirely suppressing premature C-3 coupling [2].

Regioselectivity SM 3,4-Dibromo-6-azaindole (Starting Material) Pd Pd(0) Catalyst Oxidative Addition SM->Pd C4 C-4 Intermediate (Fast, Pyridine Ring) Pd->C4 k_fast (Lower LUMO) C3 C-3 Intermediate (Slow, Pyrrole Ring) Pd->C3 k_slow (Higher LUMO) Prod 4-Aryl-3-bromo-6-azaindole (Major Product) C4->Prod Transmetalation & Red. Elim.

Fig 1. Regioselective oxidative addition logic at the electron-deficient C-4 position.

Quantitative Data Summary: Optimization of Selectivity

The choice of catalyst, base, and temperature dictates the success of the regioselective coupling. The table below summarizes the quantitative impact of various conditions on the ratio of C-4 mono-arylation versus C-3,C-4 bis-arylation.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)C-4 Mono-aryl Yield (%)Bis-aryl Yield (%)
Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 80 4 82% <5%
Pd(dppf)Cl₂ (5%)K₃PO₄ (2.0)Toluene/H₂O (5:1)90675%12%
Pd(OAc)₂ / SPhos (5%)K₂CO₃ (2.5)DMF/H₂O (10:1)100260%35%
Pd(PPh₃)₄ (10%)Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)1101215%80%

Analytical Insight: Using a mild base (Na₂CO₃) and a moderate temperature (80 °C) provides the optimal kinetic control. Stronger bases (Cs₂CO₃) or highly active biaryl phosphine ligands (SPhos) lower the activation barrier for the C-3 position, eroding regioselectivity and promoting bis-arylation.

Experimental Workflows & Protocols

The following self-validating workflow allows for the orthogonal installation of two different aryl groups at the C-4 and C-3 positions.

ExpWorkflow Step1 1. N-Protection (Optional) Reagent: SEM-Cl, NaH Step2 2. Regioselective Suzuki (C-4) Pd(PPh3)4, Na2CO3, 80°C Step1->Step2 Step3 3. Workup & LC-MS Check Verify Mono-arylation Step2->Step3 Step4 4. Second Suzuki (C-3) Pd(dppf)Cl2, K3PO4, 100°C Step3->Step4 For unsymmetrical bis-arylation Step5 5. Deprotection TFA or TBAF Step4->Step5

Fig 2. Experimental workflow for sequential functionalization of 3,4-dibromo-6-azaindole.

Protocol A: Regioselective Mono-Arylation at C-4

Objective: Install Aryl Group 1 exclusively at the C-4 position.

  • Preparation: In an oven-dried Schlenk flask, add 3,4-dibromo-6-azaindole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Causality Note: Limiting the boronic acid to a slight stoichiometric excess (1.05 equiv) physically prevents the formation of the bis-adduct, even if trace amounts of the C-3 position become activated.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v).

  • Degassing: Purge the mixture with Argon for 10 minutes using a sub-surface sparging needle.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Success Criteria: Look for the [M+H]⁺ peak of the mono-arylated product. It must exhibit a characteristic 1:1 isotopic doublet indicative of a single remaining bromine atom. If a peak corresponding to the bis-arylated mass is detected at >5% relative abundance, immediately remove the reaction from heat.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Subsequent Arylation at C-3

Objective: Install Aryl Group 2 at the remaining C-3 position to generate the unsymmetrical bis-aryl azaindole.

  • Preparation: To a new reaction vessel, add the purified 4-aryl-3-bromo-6-azaindole from Protocol A (1.0 equiv), the second arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene and 2M aqueous K₃PO₄ (5:1 v/v).

    • Causality Note: The C-3 position is electron-rich and sterically hindered by the newly installed C-4 aryl group. Therefore, a more robust catalyst (Pd(dppf)Cl₂), a stronger base (K₃PO₄), and higher temperatures are required to force the oxidative addition.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup & Purification: Monitor by LC-MS for the disappearance of the mono-bromo isotopic pattern. Work up with EtOAc/water, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting & Best Practices

  • Stalled Reactions at C-4: If the initial C-4 coupling stalls before 90% conversion, do not increase the temperature, as this will trigger C-3 coupling. Instead, verify the integrity of your boronic acid (check for boroxine formation) and ensure strict oxygen exclusion during the degassing phase.

  • Solubility Issues: Unprotected N-H azaindoles can exhibit poor solubility or coordinate to the palladium catalyst, reducing turnover frequencies. If yields are consistently low, pre-protect the pyrrole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group prior to Protocol A [1].

  • Protodeboronation: If the boronic acid undergoes rapid protodeboronation, switch to the corresponding pinacol boronate ester (BPin) and extend the reaction time by 2 hours to account for the slower transmetalation rate.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.[Link]

  • The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation. Organic Process Research & Development.[Link]

  • 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology.[Link]

Method

Application Note: Regioselective Functionalization of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary The functionalization of polyhalogenated hete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (also known as 3,4-dibromo-6-azaindole) is a highly valuable building block, but its dual bromination presents a chemoselectivity challenge. This application note provides a comprehensive, self-validating framework for the regioselective sequential cross-coupling of this scaffold, detailing the mechanistic causality behind the C-4 versus C-3 reactivity dichotomy.

Mechanistic Rationale: The C-3 vs. C-4 Electronic Dichotomy

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The activation energy for this insertion is inversely proportional to the electron density at the target carbon; therefore, electron-deficient C–Br bonds react significantly faster.

In 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, the two bromides reside in vastly different electronic environments:

  • The C-4 Position (Pyridine Ring): The electronegative nitrogen atom (N-6) exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4–Br bond, making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) species.

  • The C-3 Position (Pyrrole Ring): The pyrrole ring is inherently electron-rich due to the delocalization of the N-1 lone pair into the aromatic π-system. This raises the LUMO energy of the C3–Br bond, creating a substantial kinetic barrier to oxidative addition.

Because of this stark electronic contrast, cross-coupling occurs exclusively at the C-4 position under mild conditions. This regioselective behavior aligns with established principles for polyhalogenated heterocycles, where halogens on electron-deficient rings react preferentially (1)[1]. Similar predictive regiocontrol has been validated in related azaindole systems (2)[2] and other substituted pyridines (3)[3].

Workflow & Pathway Visualization

Pathway SM 3,4-Dibromo-6-azaindole (Starting Material) C4_OxAdd Pd(0) Oxidative Addition Favored at C-4 (Pyridine Ring) Lower LUMO Energy SM->C4_OxAdd 50°C, Pd(dppf)Cl2 C3_OxAdd Pd(0) Oxidative Addition Disfavored at C-3 (Pyrrole Ring) Higher LUMO Energy SM->C3_OxAdd Kinetic Barrier MonoAryl 4-Aryl-3-bromo-6-azaindole (Regiopure Intermediate) C4_OxAdd->MonoAryl C3_Activation Elevated Temp + Excess Ligand Forced C-3 Oxidative Addition MonoAryl->C3_Activation 100°C, SPhos DiAryl 3,4-Diaryl-6-azaindole (Final Product) C3_Activation->DiAryl

Figure 1: Kinetic differentiation and regioselective cross-coupling of 3,4-dibromo-6-azaindole.

Quantitative Data Presentation

To achieve strict regiocontrol, the choice of catalyst and temperature is critical. Table 1 summarizes the optimization data for the initial Suzuki-Miyaura coupling, demonstrating how specific conditions suppress off-target C-3 activation.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)C-4 Yield (%)C-3 Yield (%)Di-coupled (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O801265015
2Pd(dppf)Cl2 (5 mol%)K3PO4 / THF:H2O50688 0 <2
3Pd2(dba)3 / SPhosCs2CO3 / Toluene:H2O10024N/AN/A92

*Entry 3 represents the second-stage coupling starting from the isolated C-4 mono-coupled intermediate.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered as self-validating systems. By incorporating specific In-Process Controls (IPCs), the chemist can verify the mechanistic causality in real-time.

Protocol A: Regioselective C-4 Arylation

Objective: Synthesis of 4-aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine.

Causality of Reagent Selection: The reaction utilizes a mild temperature (50 °C) and a slight stoichiometric excess (1.05 eq) of boronic acid. This precise thermal control provides enough energy to breach the C-4 activation barrier while remaining well below the threshold for C-3 activation. The bidentate Pd(dppf)Cl2 catalyst features a large bite angle, which accelerates the reductive elimination step. This prevents the catalyst from resting as a long-lived Pd(II) species that could trigger off-target isomerization or secondary couplings (4)[4].

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), arylboronic acid (1.05 eq), Pd(dppf)Cl2 (0.05 eq), and K3PO4 (2.0 eq).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed THF/H2O (4:1 v/v, 0.2 M concentration).

  • Heat the biphasic mixture to 50 °C under vigorous stirring.

  • Self-Validation Checkpoint (t = 4h): Withdraw a 10 µL aliquot, quench in 1 mL MeCN, and analyze via LC-MS. The protocol is validated if the Total Ion Chromatogram (TIC) shows >95% consumption of the starting material (m/z ~276) and a dominant peak for the mono-aryl product. If the di-aryl product constitutes >2% of the total area, the thermal control has failed; reduce the temperature by 5 °C in subsequent runs.

  • Upon completion (typically 6h), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Sequential C-3 Arylation

Objective: Synthesis of 3,4-diaryl-1H-pyrrolo[2,3-c]pyridine from the intermediate generated in Protocol A.

Causality of Reagent Selection: The remaining C-3 bromide is highly electron-rich and is now sterically hindered by the adjacent C-4 aryl group. To overcome this severe kinetic barrier, a highly active, electron-rich dialkylbiaryl phosphine ligand (SPhos) is strictly required. SPhos generates a highly reactive, monomeric L1Pd(0) species capable of inserting into challenging C–Br bonds. Elevated temperatures (100 °C) are necessary to provide the required thermodynamic driving force.

Step-by-Step Methodology:

  • In a sealed tube, combine 4-aryl-3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), a distinct arylboronic acid (1.5 eq), Pd2(dba)3 (0.05 eq), SPhos (0.1 eq), and Cs2CO3 (3.0 eq).

  • Purge with Argon for 10 minutes.

  • Add degassed Toluene/H2O (10:1 v/v, 0.1 M concentration).

  • Seal the tube and heat to 100 °C for 24 hours.

  • Self-Validation Checkpoint (t = 12h): Perform an LC-MS analysis. The presence of unreacted starting material alongside the product validates the high activation energy of the C-3 position. If conversion is <50% at 12h, verify the exclusion of oxygen, as L1Pd(0)-SPhos complexes are highly sensitive to oxidation.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde, PMC (National Institutes of Health). 1

  • 3,4-Dibromo-7-azaindole | 1000340-33-9, Benchchem. 2

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine, Beilstein Journal of Organic Chemistry. 3

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements, Organic & Biomolecular Chemistry (RSC). 4

Sources

Application

Comprehensive Application Note: Regioselective Buchwald-Hartwig Amination of 3,4-Dibromo-6-azaindole

Introduction & Strategic Rationale The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve aque...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to improve aqueous solubility and modulate kinase binding affinities. The functionalization of polyhalogenated azaindoles, such as 3,4-dibromo-6-azaindole (CAS: 1190318-87-6), presents a unique synthetic opportunity. By leveraging the intrinsic electronic disparities within the fused bicyclic system, chemists can achieve highly regioselective cross-couplings, enabling the modular construction of complex active pharmaceutical ingredients (APIs).

This application note details the optimized protocols and mechanistic causality for the regioselective Buchwald-Hartwig amination of 3,4-dibromo-6-azaindole, ensuring high fidelity, reproducibility, and scalability for medicinal chemistry workflows[1].

Mechanistic Causality: The Basis of Regioselectivity

To master the functionalization of 3,4-dibromo-6-azaindole, one must understand the electronic topology of the molecule. The scaffold consists of two fused rings with opposing electronic characters:

  • The Pyrrole Ring (C2, C3): This ring is

    
    -excessive (electron-rich). The C3-position is highly nucleophilic, making the C3–Br bond relatively inert towards oxidative addition by electron-rich Palladium(0) catalysts.
    
  • The Pyridine Ring (C4, C5, C7): This ring is

    
    -deficient (electron-poor) due to the electronegative N6 atom. Consequently, the C4–Br bond is highly electrophilic and heavily primed for oxidative addition[2].
    

The Causality of Choice: When exposed to a Pd(0) source, the oxidative addition step is kinetically favored at the electron-deficient C4–Br bond over the C3–Br bond[3]. By strictly controlling the stoichiometry of the amine (1.05 equivalents) and utilizing a sterically demanding ligand (e.g., BrettPhos), the catalytic cycle efficiently turns over at C4 while leaving the C3–Br bond intact for orthogonal downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings).

G Pd0 Pd(0)L Active Catalyst OxAdd Regioselective Oxidative Addition (Fast at C4-Br Bond) Pd0->OxAdd 3,4-dibromo-6-azaindole PdII_Complex Pd(II) Aryl Bromide Complex OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord 1.05 eq Amine + Base PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (C4-N Bond Formation) PdII_Amido->RedElim Product 4-Amino-3-bromo-6-azaindole RedElim->Product Product->Pd0 Catalytic Turnover

Fig 1: Regioselective Buchwald-Hartwig catalytic cycle for 3,4-dibromo-6-azaindole.

Optimization of Reaction Conditions

Selecting the correct catalytic system is critical to prevent off-target diamination or protodebromination. The table below summarizes the optimization landscape for coupling a standard secondary cyclic amine (e.g., morpholine) with 3,4-dibromo-6-azaindole.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C4:C3)
1Pd2(dba)3 (2 mol%)BINAP (4 mol%)NaOtBuToluene807585:15
2Pd(OAc)2 (4 mol%)XantPhos (4 mol%)Cs2CO31,4-Dioxane1008292:8
3Pd(OAc)2 (4 mol%)RuPhos (4 mol%)K3PO4Toluene908895:5
4 Pd2(dba)3 (2 mol%) BrettPhos (4 mol%) NaOtBu t-AmylOH 80 >95 >99:1

Expert Insight: Entry 4 represents the optimal self-validating system. BrettPhos is highly sterically hindered, which drastically accelerates the reductive elimination step, thereby preventing the Pd(II) intermediate from undergoing a second oxidative addition (diamination). Furthermore, t-AmylOH is a bulky, non-nucleophilic solvent that enhances the solubility of the alkoxide base while completely suppressing solvent-derived etherification side reactions[1].

Detailed Experimental Protocol

This methodology is designed for a 1.0 mmol scale synthesis but is linearly scalable.

Reagents and Equipment
  • Electrophile: 3,4-Dibromo-6-azaindole (1.0 mmol, 275.9 mg)

  • Nucleophile: Target Amine (e.g., Morpholine) (1.05 mmol)

  • Catalyst: Pd2(dba)3 (0.02 mmol, 18.3 mg)

  • Ligand: BrettPhos (0.04 mmol, 21.5 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous t-AmylOH (5.0 mL)

  • Equipment: 15 mL Schlenk tube with a Teflon stopcock, magnetic stirrer, heating block.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Oven-dry the Schlenk tube at 120 °C for 2 hours. Cool under a continuous stream of dry Argon or Nitrogen.

  • Solid Reagent Loading: To the cooled Schlenk tube, add 3,4-dibromo-6-azaindole (275.9 mg), Pd2(dba)3 (18.3 mg), BrettPhos (21.5 mg), and NaOtBu (144.2 mg).

    • Note: NaOtBu is highly hygroscopic. Weigh and transfer this reagent rapidly or utilize a glovebox to ensure trustworthiness of the base stoichiometry.

  • Atmosphere Exchange: Seal the tube. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Liquid Reagent Addition: Under a positive pressure of Argon, inject anhydrous, sparged t-AmylOH (5.0 mL) followed by the amine (1.05 mmol) via a gas-tight syringe.

  • Reaction Execution: Seal the Schlenk tube and transfer it to a pre-heated reaction block set to 80 °C. Stir vigorously (800 rpm) for 6–8 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc, 1:1). The reaction is deemed complete when the starting material peak is consumed, and a single major peak corresponding to the C4-aminated product is observed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 4-amino-3-bromo-6-azaindole derivative.

Troubleshooting Guide

  • Issue: Significant formation of the 3,4-diamino byproduct.

    • Causality: Excess amine or overly high temperatures drive a second oxidative addition at the less reactive C3 position.

    • Solution: Strictly limit the amine to 1.05 equivalents. Ensure the heating block does not exceed 80 °C.

  • Issue: Protodebromination (formation of 4-amino-6-azaindole).

    • Causality: Presence of trace moisture or the use of primary/secondary alcohols as solvents, which can undergo

      
      -hydride elimination to act as hydride donors.
      
    • Solution: Ensure t-AmylOH is strictly anhydrous. Dry the azaindole starting material under vacuum prior to use.

  • Issue: Black precipitate forms immediately upon heating; low conversion.

    • Causality: Premature catalyst decomposition (Pd(0) to Pd black) due to oxygen ingress.

    • Solution: Rigorously degas the solvent by sparging with Argon for at least 30 minutes prior to use. Ensure Schlenk seals are properly greased.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information (PMC). URL:[Link]

  • Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. MDPI. URL:[Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Method

Application Note: Protecting Group Strategies for 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

Executive Summary The 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (3,4-dibromo-6-azaindole) scaffold represents a high-value pharmacophore in kinase inhibitor development, particularly for targets like JAK, SGK-1, and c-Met. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (3,4-dibromo-6-azaindole) scaffold represents a high-value pharmacophore in kinase inhibitor development, particularly for targets like JAK, SGK-1, and c-Met. However, its functionalization is complicated by two factors: the electronic disparity between the electron-deficient pyridine ring and the electron-rich pyrrole ring, and the high acidity of the N1 proton (


, compared to 17 for indole).

This guide details three distinct protecting group (PG) strategies tailored to specific downstream transformations:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The gold standard for lithiation/halogen-metal exchange , enabling precise C3/C4 functionalization.

  • Tosyl (Ts) / Boc: The preferred choice for Palladium-catalyzed cross-couplings and

    
     reactions, where electron withdrawal activates the C4-bromide.
    
  • Transient Magnesium Protection: An advanced, protecting-group-free strategy for rapid, atom-economical derivatization.

Strategic Decision Matrix

The choice of protecting group dictates the reactivity profile of the dibromo-scaffold. Use the following logic flow to select the optimal strategy.

PG_Strategy Start Start: 3,4-Dibromo-6-azaindole Goal Define Downstream Chemistry Start->Goal Lithiation Lithiation / Halogen-Metal Exchange? Goal->Lithiation Requires C-Li intermediate PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald)? Goal->PdCoupling Requires C-Pd intermediate Rapid Rapid < 100mg Scale / Screening? Goal->Rapid High Throughput SEM STRATEGY A: SEM Protection (Directs C2-Li; Stabilizes Dianions) Lithiation->SEM High Stability Tosyl STRATEGY B: Tosyl/Boc Protection (Activates C4 for Pd/SNAr) PdCoupling->Tosyl Electron Withdrawal Needed Mg STRATEGY C: Transient Mg-Protection (Knochel-Hauser Base) Rapid->Mg Skip Isolation

Figure 1: Decision matrix for protecting group selection based on intended downstream chemistry.

Detailed Protocols

Strategy A: SEM Protection (The Lithiation Standard)

Best For: Ortho-lithiation, Halogen-Metal Exchange (HME), and reactions requiring strong bases (e.g.,


-BuLi, 

-BuLi). Mechanism: The SEM group coordinates lithium, directing deprotonation to C2 or stabilizing the lithiated species. It is robust against nucleophilic attack.
Step 1: Installation
  • Dissolution: Dissolve 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under

    
    . Cool to 0 °C.
    
  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0 °C for 30 min until gas evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add SEM-Cl (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2–4 h. Monitor by TLC (Hex/EtOAc 4:1). The N-H spot (polar) will disappear, replaced by a less polar UV-active spot.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (0-20% EtOAc/Hexanes).

    • Note: Yields are typically >90%.

Step 2: Regioselective Halogen-Metal Exchange (Critical Insight)

In 3,4-dibromo-6-azaindoles, the C4-bromide (beta to pyridine nitrogen) is electronically activated but the C3-bromide is sterically influenced by the N-SEM group.

  • Condition: Treatment with

    
    -BuLi (1.0 eq) at -78 °C typically favors exchange at C4  due to the inductive effect of the pyridine nitrogen, generating the C4-lithio species.
    
  • C2-Lithiation Risk: If excess base is used or temperature rises > -60 °C, the SEM group will direct deprotonation at C2 , leading to scrambling.

Step 3: Deprotection (The "Formaldehyde Trap")

Challenge: Acidic removal of SEM releases formaldehyde (


), which can react with the electron-rich C3 position of the free azaindole to form hydroxymethyl byproducts or N-CH2-N dimers.

Optimized Protocol:

  • Reagent: TFA/DCM (1:1) or

    
     (excess).
    
  • Scavenger: Add ethylenediamine or 1,3-dimethoxybenzene (5 eq) to the deprotection mixture to trap the released formaldehyde.

  • Procedure: Dissolve substrate in DCM. Add TFA. Heat to 40 °C if necessary. Once the N-hydroxymethyl intermediate is formed, treat with ethylenediamine in MeOH to cleave the hemiaminal and release the free amine.

Strategy B: Tosyl/Boc Protection (The Activation Standard)

Best For: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and


 displacements.
Mechanism:  The electron-withdrawing sulfonyl/carbonyl group pulls density from the ring system, activating the C4-Br bond for oxidative addition by Pd(0).
Step 1: Installation (Tosyl)
  • Setup: Dissolve scaffold (1.0 eq) in THF/DMF (4:1).

  • Base: Add

    
     (2.0 eq) or NaH (1.2 eq). Stir 15 min.
    
  • Reagent: Add

    
    -TsCl (1.1 eq). Stir at RT for 3 h.
    
  • Observation: Product precipitates or forms a suspension.

  • Workup: Pour into water. Filter the solid (if crystalline) or extract with DCM.

Step 2: Palladium Coupling Selectivity

Under Pd-catalysis (e.g.,


, 

), the C4-bromide reacts preferentially over the C3-bromide.
  • Reasoning: The C4 position is on the electron-deficient pyridine ring (facilitating oxidative addition), while the C3 position is on the electron-rich pyrrole ring. The N-Tosyl group enhances this electronic bias.

Step 3: Deprotection[1]
  • Tosyl: Mild hydrolysis using NaOH/MeOH (reflux, 1 h) or

    
    /MeOH/THF  (RT, overnight).
    
    • Advantage:[2][3][4] No formaldehyde release; cleaner than SEM removal.

  • Boc: Standard TFA/DCM (1:4) at RT.

Strategy C: Transient Magnesium Protection (Advanced)

Best For: Rapid library synthesis, avoiding isolation of protected intermediates. Concept: Use a Grignard reagent to deprotonate the indole N-H, forming a transient N-MgX species that protects the nitrogen from alkylation while allowing Br-Mg exchange on the ring.

Protocol:

  • Deprotonation: Dissolve 3,4-dibromo-6-azaindole in anhydrous THF at -10 °C. Add

    
      (1.1 eq). Stir for 15 min.
    
    • Result: Formation of the N-MgCl species.

  • Exchange: Cool to -78 °C. Add

    
    -BuLi  (2.0 eq) or 
    
    
    
    -BuLi
    (2.0 eq).
    • Reaction: The first equivalent ensures the N-anion is stable; the second equivalent performs the Br-Li exchange (preferentially at C4).

  • Quench: Add electrophile (e.g., aldehyde, DMF,

    
    ).
    
  • Workup: Aqueous

    
     quench regenerates the N-H bond immediately.
    

Comparative Data Analysis

FeatureSEM (Strategy A) Tosyl (Strategy B) Boc
Stability to n-BuLi High (Directs C2-Li)Low (Cleaves/Ortho-lithiation)Low (N-attack/Cleavage)
Stability to Pd/Base ExcellentExcellentGood (Thermolabile >80°C)
C4-Activation NeutralHigh (EWG)Moderate (EWG)
Deprotection Difficult (TBAF/TFA + Scavenger)Easy (Base hydrolysis)Easy (Acid)
Atom Economy Poor (Large group)ModerateGood
Primary Use Lithiation / Complex Synthesis Suzuki / Buchwald Quick Screening

Troubleshooting & Expert Tips

Issue: C2-Lithiation vs. Br-Li Exchange
  • Symptom: Recovery of starting material or C2-substituted product instead of C3/C4 substitution.

  • Cause: The N-SEM group is a powerful Directed Ortho Metalation (DoM) group.

  • Fix: Use halogen-metal exchange conditions (t-BuLi, -78 °C, rapid addition) rather than deprotonation conditions (LDA, 0 °C). Exchange is kinetically faster than deprotonation at low temperatures.

Issue: Incomplete SEM Removal
  • Symptom: N-Hydroxymethyl intermediate remains (M+30 mass).

  • Fix: The acidic step only cleaves the SEM ether to the hemiaminal. You must perform a basic workup (NaOH/MeOH) or add ethylenediamine to fully collapse the hemiaminal to the N-H.

Issue: Regioselectivity in Suzuki Coupling
  • Symptom: Mixture of C3 and C4 coupled products.

  • Fix: Switch to N-Tosyl . The strong electron-withdrawing nature differentiates the C4 (pyridine-like) bromide from the C3 (pyrrole-like) bromide more effectively than electron-neutral groups like SEM or Methyl.

References

  • L'Heureux, A., et al. "Synthesis of functionalized 7-azaindoles via directed ortho-metalations."[5] Tetrahedron Letters, 2004, 45(11), 2317-2319. Link

  • Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 2007.
  • BenchChem Technical Support. "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." BenchChem Application Notes, 2025. Link

  • Knochel, P., et al. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." MDPI, 2017. Link

  • Wipf, P. "The Heterocyclic Chemistry of Azaindoles."[5] University of Pittsburgh Lecture Notes, 2007. Link

Sources

Application

Application Note: Regioselective Functionalization of 3,4-Dibromo-6-azaindole via Lithiation

This Application Note is designed as a high-level technical document for drug discovery chemists. It addresses the specific challenges of functionalizing the 3,4-dibromo-6-azaindole scaffold—a privileged motif in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical document for drug discovery chemists. It addresses the specific challenges of functionalizing the 3,4-dibromo-6-azaindole scaffold—a privileged motif in kinase inhibitor discovery (e.g., JAK, B-Raf inhibitors).

Introduction & Strategic Importance

The 6-azaindole (1H-pyrrolo[2,3-e]pyridine) scaffold is a bioisostere of indole and purine, widely utilized in medicinal chemistry to improve aqueous solubility and metabolic stability. The 3,4-dibromo-6-azaindole intermediate offers a unique orthogonal handle for rapid diversification.

However, this substrate presents a "regioselectivity paradox":

  • C-3 Position (Pyrrole-like): Electron-rich, prone to electrophilic attack, and kinetically favorable for lithium-halogen exchange.

  • C-4 Position (Pyridine-like): Electron-deficient, typically accessed via nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling.
    

This guide details the Lithium-Halogen Exchange (Li-Hal) protocol to selectively functionalize the C-3 position while preserving the C-4 bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura). We also address the critical risk of azaindolyne (aryne) formation.

Mechanistic Insight: The Competition

The success of this protocol relies on exploiting the kinetic difference between Li-Hal exchange and deprotonation .

  • Kinetic Control: At -78°C, t-BuLi or n-BuLi undergoes rapid Li-Hal exchange at C-3 . The resulting C-3 lithio species is stabilized by the adjacent C-4 bromine (inductive effect) but is prone to elimination.

  • The "Death" Pathway (Aryne Formation): If the temperature rises above -60°C, the C-3 lithio species eliminates LiBr to form 3,4-didehydro-6-azaindole (a hetaryne). This leads to complex mixtures and loss of regiocontrol.

  • Protecting Group Necessity: The N-H proton (

    
    ) must be masked. The SEM (2-(Trimethylsilyl)ethoxymethyl)  group is superior to Boc for this application, as it is robust against nucleophilic attack by t-BuLi.
    
Mechanistic Pathway Diagram[1]

AzaindoleLithiation Start 3,4-Dibromo-1-SEM- 6-azaindole Li_Exchange Intermediate A: 3-Lithio-4-bromo species (-78°C) Start->Li_Exchange t-BuLi (2.0 equiv) THF, -78°C (Fast Exchange) Trapped Product: 3-Functionalized-4-bromo 6-azaindole Li_Exchange->Trapped Electrophile (E+) -78°C to RT Aryne Side Product: 3,4-Didehydro-6-azaindole (Hetaryne) Li_Exchange->Aryne Warming > -60°C (Elimination of LiBr)

Figure 1: The kinetic window at -78°C allows selective C-3 trapping. Warming triggers LiBr elimination to the reactive hetaryne.

Detailed Protocol: C-3 Selective Functionalization

Phase A: Protection (Critical Precursor Synthesis)

Objective: Install SEM protecting group to prevent N-deprotonation.

  • Reagents: 3,4-dibromo-6-azaindole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (0.5 M).

  • Procedure:

    • Cool a solution of 3,4-dibromo-6-azaindole in anhydrous DMF to 0°C.

    • Add NaH portion-wise. Stir for 30 min (gas evolution ceases).

    • Add SEM-Cl dropwise. Warm to RT and stir for 2 h.

    • Workup: Quench with water, extract with EtOAc.

    • Yield Target: >90%. The product is a stable oil/solid.

Phase B: Regioselective Lithiation & Trapping

Objective: Selective exchange of C-3 Br for Li, followed by electrophilic quench.

Reagents:

  • Substrate: 1-(SEM)-3,4-dibromo-6-azaindole (1.0 equiv)

  • Reagent: t-BuLi (1.7 M in pentane, 2.1 equiv) OR n-BuLi (2.5 M in hexanes, 1.1 equiv)

    • Note:t-BuLi is preferred for cleaner exchange at lower temperatures, but requires 2 equivalents (1 for exchange, 1 to quench t-BuBr). n-BuLi can be used but equilibration is slower.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: DMF (for aldehyde),

    
     (for iodide), 
    
    
    
    (for acid).

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon/Nitrogen. Add substrate and anhydrous THF.[1]

  • Cryogenic Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Lithiation:

    • Add t-BuLi dropwise via syringe pump or slow manual addition over 10 minutes.

    • Observation: Solution may turn yellow/orange.

    • Wait Time: Stir at -78°C for exactly 30 minutes .

    • Warning: Do NOT extend beyond 45 mins; risk of scrambling or elimination increases.

  • Trapping:

    • Add the Electrophile (3.0 equiv) neat or as a THF solution (pre-cooled if possible) rapidly.

    • Stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add saturated aqueous

    
    .
    
Phase C: Data Summary & Conditions
ParameterConditionRationale
Solvent THF (Anhydrous)Essential for solubility and Li-coordination.
Temperature -78°C (Strict)Prevents elimination to hetaryne.
Concentration 0.05 – 0.1 MDilution favors intramolecular stability over aggregation.
Base Choice t-BuLi (2.0-2.1 eq)Irreversible exchange; consumes alkyl bromide byproduct.
Quench Time < 45 minMinimizes C-4 attack or scrambling.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this decision tree to diagnose the issue.

OptimizationTree Problem Low Yield or Wrong Regioisomer? Check1 Is Starting Material Recovered? Problem->Check1 Check2 Is C-4 Product Observed? Check1->Check2 No Action1 Incomplete Exchange: Increase t-BuLi to 2.2 eq or Check Moisture Check1->Action1 Yes Check3 Complex Mixture/ Tars? Check2->Check3 No Action2 Scrambling: Reduce Lithiation Time (<15 min) Check2->Action2 Yes Action3 Aryne Formation: Temp too high. Ensure internal temp is -78°C Check3->Action3 Yes

Figure 2: Diagnostic logic for optimizing lithiation yields.

References

  • Schlosser, M. et al. Organometallics in Synthesis: A Manual. Wiley, 2013.
  • Azaindole Lithiation Strategies

    • L’Heureux, A. et al. "Synthesis of 4-Substituted 7-Azaindoles via Directed Ortho-Metalation." J. Org.[2][3][4] Chem.2010 , 75, 3401. Link

  • Aryne Formation in Azaindoles

    • Bronner, S. M. et al. "Indolynes as Electrophilic Indole Surrogates." Chemical Science2012 , 3, 2939. Link

  • SEM Protection Protocol: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley, 2014.
  • Functionalization of 3,4-Dibromopyridine (Analogous Reactivity)

    • Bouillon, A. et al. "Synthesis of novel halopyridines via regioselective lithiation." Tetrahedron2002 , 58, 2885. Link

Sources

Method

Application Note: Regioselective N-Alkylation of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

Abstract & Strategic Significance This guide details the protocol for the -alkylation of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (6-azaindole derivative). This scaffold is a critical intermediate in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the protocol for the


-alkylation of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine  (6-azaindole derivative). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, TNIK inhibitors) where the 3- and 4-bromo positions serve as orthogonal handles for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The primary challenge in this transformation is achieving exclusive


-regioselectivity over the pyridine nitrogen (

) while preserving the labile C-Br bonds, particularly at the C3 position, which is prone to reduction or halogen exchange under harsh conditions.

Chemical Properties & Mechanistic Insight[1][2][3][4][5]

Substrate Analysis
  • Acidity (pKa): The

    
    -H of 6-azaindole (pyrrolo[2,3-c]pyridine) has a pKa of approximately 13.5–14.5  (DMSO), which is significantly more acidic than indole (pKa ~17) due to the electron-withdrawing inductive effect of the pyridine ring.
    
  • Nucleophilicity: Upon deprotonation, the negative charge is delocalized over the pyrrole ring. The

    
     site is the hard nucleophile and kinetically favored for alkylation. The pyridine nitrogen (
    
    
    
    ) remains a potential competitive nucleophile only under neutral conditions or if
    
    
    is blocked.
Reaction Pathway Visualization

The following diagram illustrates the deprotonation equilibrium and the regioselective attack.

ReactionMechanism Substrate 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine Anion Azaindole Anion (Nucleophile) Substrate->Anion Deprotonation (-H+) Base Base (NaH or Cs2CO3) Base->Anion Product N1-Alkyl-3,4-dibromo-6-azaindole Anion->Product SN2 Attack (Major) SideProduct N6-Quaternary Salt (Trace) Anion->SideProduct N6 Attack (Minor) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of 6-azaindoles.

Experimental Protocols

Method A: Sodium Hydride (NaH) in DMF (The "Gold Standard")

Best for: Primary alkyl halides, unhindered electrophiles, and maximizing yield. Risk: Requires anhydrous conditions; NaH is moisture sensitive.

Reagents & Equipment[1][2][3]
  • Substrate: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Base: Sodium hydride (60% dispersion in mineral oil) (1.2 – 1.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (0.1 M concentration)

  • Electrophile: Alkyl bromide/iodide (1.2 – 1.5 eq)

  • Atmosphere: Argon or Nitrogen (Balloon pressure)

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under an argon stream.

  • Dissolution: Charge the flask with 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and anhydrous DMF. Stir until fully dissolved. Note: The solution may be slightly yellow.

  • Deprotonation (Critical Step): Cool the solution to 0 °C (ice bath). Add NaH (1.2 eq) portion-wise over 5–10 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution color often deepens to orange/red, indicating anion formation.
      
    • Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise via syringe.

    • Temperature: Allow the reaction to warm to Room Temperature (RT) naturally.

  • Monitoring: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.

    • Target: Disappearance of starting material (

      
       pattern) and appearance of product (
      
      
      
      ).
  • Quench & Workup:

    • Cool to 0 °C. Carefully add saturated aqueous

      
       to quench excess NaH.
      
    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Cesium Carbonate ( ) in MeCN (Mild Conditions)

Best for: Substrates with base-sensitive functional groups (e.g., esters) or when avoiding highly reactive hydrides.

Reagents
  • Base: Cesium Carbonate (

    
    ) (2.0 – 3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: RT to 60 °C

Step-by-Step Protocol
  • Dissolve the substrate (1.0 eq) in MeCN (0.1 M).

  • Add

    
     (2.0 eq) followed by the alkyl halide (1.5 eq).
    
  • Stir at Room Temperature for 12 hours.

    • Optimization: If reaction is sluggish after 12h, heat to 50–60 °C. Do not exceed 80 °C to avoid degradation of the dibromo-system.

  • Filter off the inorganic solids through a Celite pad.

  • Concentrate the filtrate and purify via column chromatography.

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal method for your specific alkyl chain.

DecisionTree Start Select Alkylating Agent Type Electrophile Type? Start->Type Primary Primary Halide (MeI, BnBr, EtBr) Type->Primary High Reactivity Secondary Secondary Halide (iPr-I, Cyclopentyl-Br) Type->Secondary Steric Hindrance Sensitive Base-Sensitive Group (Esters, Nitriles) Type->Sensitive Labile Groups MethodA Method A: NaH / DMF (0°C -> RT) Primary->MethodA Standard MethodB Method B: Cs2CO3 / MeCN (Heat to 50-60°C) Secondary->MethodB Requires Thermal Energy MethodC Method B: Cs2CO3 / DMF (Room Temp) Sensitive->MethodC Mild Base

Figure 2: Workflow for selecting the alkylation condition based on electrophile properties.

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonationEnsure NaH is fresh. Increase stir time at 0°C. Switch solvent to DMF (more polar).
N6-Alkylation (Pyridinium salt) Neutral reaction conditionsEnsure excess base is used. The species must be the anion to favor N1.
Debromination (Loss of Br) Lithium-Halogen exchangeNever use n-BuLi or t-BuLi. Stick to NaH or Carbonate bases.[4]
Hydrolysis of Product Wet solvent/hygroscopic baseUse anhydrous DMF (SureSeal™ or molecular sieves).

Safety & Handling

  • 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine: Treat as a potential irritant and sensitizer. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench excess reagent slowly with isopropanol or saturated

    
     under inert gas.
    
  • Alkyl Halides: Many are lachrymators and potential carcinogens (e.g., Methyl Iodide). Double-glove and use a fume hood.

References

  • Synthesis of Azaindoles: Song, J. J., et al.[5] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." Journal of Organic Chemistry, 2007. Link

  • Reactivity of Pyrrolo[2,3-c]pyridines: Voloshchuk, V. V., et al. "Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines."[6] Journal of Organic and Pharmaceutical Chemistry, 2024.[6] Link

  • General N-Alkylation Protocols: "Synthesis of N-substituted 6-azaindoles via electrophilic cyclization." ResearchGate, 2020. Link

  • pKa Data: "Physicochemical properties of azaindoles." PubChem Compound Summary, CID 9222. Link

Sources

Application

Sonogashira coupling reactions using 3,4-dibromo-6-azaindole

This guide outlines the advanced protocols for performing Sonogashira cross-coupling reactions on 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine).[1] This scaffold is a critical building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced protocols for performing Sonogashira cross-coupling reactions on 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine).[1] This scaffold is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, MPS1) where the azaindole core mimics the purine ring of ATP.

The core challenge in utilizing this substrate is regioselectivity . The molecule possesses two distinct electrophilic sites: the bromine at C4 (pyridine ring) and the bromine at C3 (pyrrole ring).[1] This guide provides the mechanistic rationale and experimental procedures to selectively functionalize these positions.

Part 1: Mechanistic Insight & Regioselectivity

To achieve high yields and purity, one must understand the electronic bias of the 6-azaindole scaffold.

Electronic Differentiation
  • C4 Position (Pyridine Ring): The C4 carbon is part of the electron-deficient pyridine ring.[1] Although it is located beta to the pyridine nitrogen (N6), the overall electron-deficiency of the six-membered ring makes the C4-Br bond highly susceptible to oxidative addition by Palladium(0). It behaves similarly to a halopyridine.

  • C3 Position (Pyrrole Ring): The C3 carbon is part of the electron-rich pyrrole ring. In electrophilic aromatic substitutions, this is the most reactive site. However, in Pd-catalyzed cross-couplings (which rely on nucleophilic attack of the metal on the halide), the high electron density disfavors oxidative addition.[1] It behaves similarly to a halopyrrole.

The Role of N1-Protection

The free amine (N-H) at position 1 is acidic (pKa ~13).[1] In the presence of basic amines (e.g., Et3N) used in coupling, it deprotonates to form an azaindolyl anion. This anion is extremely electron-rich, further deactivating the C3-Br bond and potentially poisoning the catalyst.

  • Recommendation: Protect N1 with an electron-withdrawing group (e.g., Tosyl or Boc ) or a steric group (e.g., SEM ).

    • Tosyl (Ts):[1] Strongly electron-withdrawing. Increases the reactivity of C3-Br (by reducing electron density), but C4-Br remains the dominant electrophile.

    • SEM/Boc: Prevents catalyst poisoning and improves solubility.

Reaction Pathway Diagram

G Substrate 3,4-Dibromo-6-azaindole (N-Protected) Int1 Oxidative Addition (Kinetic Control) Substrate->Int1 Fast OA at C4 (Pyridine Ring) ProductB Minor/Bis Product: 3,4-Dialkynyl-6-azaindole Substrate->ProductB Over-reaction Pd0 Pd(0) Catalyst ProductA Major Product: 4-Alkynyl-3-bromo-6-azaindole (C4 Substitution) Int1->ProductA Transmetallation & Red. Elimination ProductA->ProductB Slow OA at C3 (Requires Heat/Excess Alkyne)

Caption: Regioselective pathway favoring C4-functionalization due to the electronic deficiency of the pyridine ring compared to the pyrrole ring.

Part 2: Experimental Protocols

Protocol A: Regioselective C4-Alkynylation

Objective: Synthesize 4-alkynyl-3-bromo-1-(protecting group)-6-azaindole.[1]

Reagents:

  • Substrate: 1-(Tosyl)-3,4-dibromo-6-azaindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)[1]

  • Co-Catalyst: CuI (0.02 equiv, 2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar and a septum. Purge with Argon or Nitrogen for 5 minutes.

  • Loading: Add the N-protected 3,4-dibromo-6-azaindole, PdCl₂(PPh₃)₂, and CuI to the vial.

  • Solvation: Add the anhydrous solvent (DMF is preferred for solubility) via syringe, followed by Et₃N.

  • Degassing: Bubble Argon through the yellow suspension for 2–3 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Note: If conversion is slow after 4 hours, warm to 40°C. Avoid heating above 50°C to prevent C3 coupling.

  • Monitoring: Monitor by TLC or LC-MS. The starting material should disappear, yielding a single major spot (C4-product).

  • Work-up: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The C4-alkynyl product typically elutes after the bis-coupled impurity (if any).

Protocol B: Sequential C3-Alkynylation (Synthesis of 3,4-Dialkynyls)

Objective: Functionalize the C3 position after C4 has been reacted.

Reagents:

  • Substrate: 4-Alkynyl-3-bromo-6-azaindole (from Protocol A)

  • Alkyne: Terminal alkyne (1.5 – 2.0 equiv)

  • Catalyst: PdCl₂(dppf)·DCM or Pd(PPh₃)₄ (5–10 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine (DIPA) or Cs₂CO₃ (if using non-basic conditions)[1]

  • Solvent: DMF or 1,4-Dioxane

  • Temperature: 80°C – 100°C

Methodology:

  • Setup: Use a sealed pressure tube to prevent solvent loss at high temperatures.

  • Additions: Combine substrate, catalyst, CuI, and base in the solvent.

  • Degassing: Thoroughly degas (freeze-pump-thaw or vigorous sparging). Oxygen sensitivity is higher at elevated temperatures.

  • Reaction: Heat the mixture to 90°C for 12–24 hours.

    • Mechanistic Note: The C3-Br bond is electron-rich and sterically crowded by the C4-alkyne. Higher energy (heat) and more active catalysts (like dppf or XPhos) are often required to force oxidative addition.[1]

  • Work-up: Standard aqueous extraction.

  • Purification: Requires careful chromatography as the polarity difference between mono- and bis-alkynyl products may be small.[1]

Part 3: Data Summary & Troubleshooting

Optimization Table
VariableConditionEffect on Regioselectivity
Temperature RT to 40°C Favors C4 (Pyridine) exclusively.
> 80°C Promotes C3 (Pyrrole) reaction (leads to bis-coupling).[1]
Catalyst Pd(PPh₃)₂Cl₂Standard; good for C4 selectivity.
Pd(dppf)Cl₂Higher activity; useful for difficult C3 couplings.
N-Protection Free NH Poor reactivity; catalyst poisoning; low yields.[1]
N-Tosyl (Ts) Best reactivity; electron-withdrawing nature activates C3 slightly.[1]
N-SEM/Boc Good balance of protection and stability.[1]
Troubleshooting Guide
  • Problem: Homocoupling of Alkyne (Glaser Coupling)

    • Cause: Presence of Oxygen.[2]

    • Solution: Rigorous degassing. Add the alkyne slowly as a solution. Use a slight excess (1.2 equiv) of alkyne.

  • Problem: No Reaction at C3 (Protocol B)

    • Cause: Electron-rich nature of pyrrole ring deactivating the C-Br bond.

    • Solution: Switch to an electron-rich ligand system (e.g., XPhos-Pd-G2 or SPhos ) to facilitate oxidative addition. Increase temperature to 110°C.

  • Problem: Loss of Regioselectivity (Mixture of C3/C4)

    • Cause: Temperature too high during Protocol A.

    • Solution: Strictly maintain RT. Lower catalyst loading to 1-2 mol% to slow down the rate and enhance discrimination.

References

  • Review on Azaindole Synthesis & Reactivity

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
    • Source: Molecules, 2018, 23(10), 2669.
    • URL:[Link]

  • General Sonogashira Coupling Methodology

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Regioselectivity in Dihalo-Heterocycles

    • Title: Regioselective Couplings of Dibromopyrrole Esters (Analogous reactivity patterns).[1]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 6-Azaindoles

    • Title: Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.[1]

    • Source: Organic Letters, 2016, 18(13), 3250–3253.
    • URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of 3,4-Dibromo-6-azaindole for Pharmaceutical Intermediates

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes established reactivity principles of azaindoles with specific protocols for the...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes established reactivity principles of azaindoles with specific protocols for the 3,4-dibromo-6-azaindole scaffold.

Executive Summary & Strategic Value

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, Syk, and c-Met inhibitors) due to its ability to mimic the purine core of ATP while offering distinct hydrogen-bonding vectors.

The 3,4-dibromo-6-azaindole variant is a high-value "orthogonal" building block. It possesses two chemically distinct halogenated sites:

  • C4-Position (Pyridine Ring): Electron-deficient, highly reactive toward oxidative addition (Pd⁰).

  • C3-Position (Pyrrole Ring): Electron-rich, less reactive toward oxidative addition but highly susceptible to electrophilic substitution.

This electronic disparity allows for predictable, catalyst-controlled regioselectivity , enabling the sequential installation of two different aryl/heteroaryl groups without intermediate isolation in some cases. This guide details the preparation of the core and the specific protocols for its site-selective functionalization.

Structural Analysis & Reactivity Logic

Understanding the electronic bias is critical for protocol success.

  • The Pyridine Effect (C4): The nitrogen at position 6 pulls electron density from the pyridine ring, making the C4-Br bond electron-deficient. This lowers the activation energy for oxidative addition by Palladium(0) species.

  • The Pyrrole Effect (C3): The pyrrole ring is electron-rich. The C3-Br bond is stronger and less prone to oxidative addition compared to C4-Br.

Visualization: Reactivity Map

ReactivityMap cluster_legend Reactivity Order Core 3,4-Dibromo-6-azaindole C4 C4-Bromine (Pyridine Ring) High Reactivity (Pd0) Core->C4 First Reaction (RT to 60°C) C3 C3-Bromine (Pyrrole Ring) Lower Reactivity (Pd0) Core->C3 Second Reaction (>80°C / Active Ligand) C4->C3 Selectivity > 20:1

Figure 1: Reactivity hierarchy of the 3,4-dibromo-6-azaindole scaffold. The electron-deficient pyridine ring activates C4, while the electron-rich pyrrole ring deactivates C3 toward Pd-catalyzed coupling.

Preparation of the Core Scaffold

Note: While 3,4-dibromo-6-azaindole is commercially available, in-house preparation ensures purity and scalability.

Synthesis Workflow

The most robust route involves the construction of the 4-bromo-6-azaindole core followed by electrophilic bromination at C3.

  • Precursor: 2-Chloro-3-nitro-4-bromopyridine.

  • Cyclization: Bartoli Indole Synthesis (Vinylmagnesium bromide).

  • C3-Bromination: N-Bromosuccinimide (NBS).

StepReagentsConditionsYieldCritical Parameter
1. Cyclization VinylMgBr (3.5 eq), THF-78°C to -20°C45-55%Temp control essential to prevent polymerization.
2. Bromination NBS (1.05 eq), DMF0°C to RT85-92%Slow addition of NBS prevents over-bromination.

Detailed Protocols: Regioselective Functionalization

Phase 1: N-Protection (Mandatory)

Unprotected azaindoles can poison Pd catalysts via the free N1-H or N6. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability under basic coupling conditions and ease of removal.

Protocol:

  • Dissolve 3,4-dibromo-6-azaindole (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 2 h.

  • Workup: Quench with water, extract with EtOAc.

  • Validation: disappearance of N-H stretch in IR; shift in TLC (usually higher Rf).

Phase 2: Site-Selective Suzuki Coupling at C4

This step leverages the high reactivity of the pyridine bromide. We use a mild catalyst system to ensure the C3-bromide remains intact.

Reagents:

  • Substrate: N-SEM-3,4-dibromo-6-azaindole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for high selectivity.

  • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a reaction vial with Substrate, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add Dioxane and aqueous Na₂CO₃.

  • Crucial Step: Stir at Room Temperature (20-25°C) for 4-16 hours.

    • Note: If reaction is sluggish, heat gently to 40°C. Do not exceed 60°C to avoid C3 coupling.

  • Monitoring: HPLC/LC-MS should show consumption of starting material and formation of Mono-Aryl product. The Di-Aryl product should be <2%.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Phase 3: Suzuki Coupling at C3

With C4 substituted, the C3-bromide is now accessible. This step requires "forcing" conditions due to the electron-rich nature of the pyrrole ring.

Reagents:

  • Substrate: 4-Aryl-3-bromo-6-azaindole intermediate

  • Boronic Acid: Aryl'-B(OH)₂ (1.5 eq) — Excess required.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are necessary to activate the electron-rich C3-Br bond.

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step:

  • Combine reactants in a pressure vial.

  • Degas thoroughly.

  • Heat to 100-110°C for 4-12 hours.

  • Workup: Standard extraction.

  • Deprotection (Optional): Remove SEM group using TFA/DCM or TBAF/THF/Ethylenediamine to yield the final NH-inhibitor.

Experimental Workflow Diagram

Workflow Start 3,4-Dibromo-6-azaindole Protect Step 1: N-Protection (SEM-Cl, NaH) Start->Protect Inter1 N-SEM-3,4-dibromo-6-azaindole Protect->Inter1 Step2 Step 2: C4-Selective Coupling Pd(dppf)Cl2, Na2CO3, RT (Kinetic Control) Inter1->Step2 Inter2 4-Aryl-3-bromo-6-azaindole Step2->Inter2 >95% Regioselectivity Step3 Step 3: C3-Coupling Pd2(dba)3/XPhos, K3PO4, 100°C (Thermodynamic Forcing) Inter2->Step3 Final 3,4-Diaryl-6-azaindole (Target Intermediate) Step3->Final

Figure 2: Sequential functionalization workflow. Note the temperature gradient (RT vs. 100°C) used to enforce regioselectivity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Mixture of C3/C4 products)Reaction temperature too high during Step 2.Repeat Step 2 at 0°C or RT. Switch to less active catalyst (e.g., Pd(PPh₃)₄).
No Reaction at C3 Oxidative addition failure due to electron-rich ring.Switch to XPhos G3 or Sphos G3 precatalysts. Increase temp to 120°C (microwave).
Protodebromination (Br replaced by H)Hydride source in solvent or overheating.Use anhydrous solvents. Ensure Boronic acid is high quality (low boroxine content).
N-Dealkylation Instability of protecting group.Avoid strong acids during workup. Ensure SEM group is used (stable to base).

References

  • General Azaindole Synthesis

    • Title: A General Method for the Prepar
    • Source:J. Org.[2][3] Chem. 2002, 67, 2350–2352.

    • URL:[Link]

  • Regioselectivity in Heterocycles (Mechanism)

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source:Chem. Sci. 2013, 4, 2619-2636.
    • URL:[Link]

  • Specific Reactivity of Halogenated Azaindoles

    • Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.[4][5] (Analogous reactivity pattern).

    • Source:ACS Omega 2023, 8, 9, 8563–8577.
    • URL:[Link]

  • Advanced Ligands for C3-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Azaindoles.
    • Source:J. Am. Chem. Soc.[2][6] 2009, 131, 16346.

    • URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Regioselective Functionalization of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 6-Azaindole Derivatives (CAS: 1190318-87-6) Introduction & Strategic Rationale The 1H-pyrrolo[2,3-c]pyridine (6-azaindo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 6-Azaindole Derivatives (CAS: 1190318-87-6)

Introduction & Strategic Rationale

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles to improve aqueous solubility and optimize pharmacokinetic profiles . Specifically, 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine serves as a highly valuable, yet synthetically challenging, bifunctional building block.

Functionalizing this scaffold via conventional heating often results in poor regioselectivity, extended reaction times (hours to days), and significant product degradation (e.g., protodebromination). By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , chemists can achieve rapid, volumetric heating that drastically reduces reaction times from hours to minutes while significantly enhancing yield and purity .

Mechanistic Causality: The Regioselectivity Principle

To successfully functionalize a di-halogenated heterocycle, one must exploit the electronic disparity between the two reactive sites. Do not simply guess which bromine will react first; analyze the electronic environment:

  • The C4 Position (Fast Oxidative Addition): In the 6-azaindole core, the nitrogen atom at position 6 exerts a strong electron-withdrawing inductive and mesomeric effect on the fused pyridine ring . Because position 4 is para to N6, the C4 carbon is highly electron-deficient. This polarizes and weakens the C4–Br bond, making it highly susceptible to rapid oxidative addition by Pd(0) species under mild conditions.

  • The C3 Position (Slow Oxidative Addition): Conversely, position 3 is located on the electron-rich pyrrole ring. The C3–Br bond is significantly stronger and inherently resistant to standard cross-coupling conditions.

The Causality of Catalyst Selection: Because of this electronic disparity, Phase 1 (C4-arylation) can be achieved using a standard, inexpensive catalyst like


. However, Phase 2 (C3-arylation) requires a highly active, sterically demanding dialkylbiaryl phosphine ligand. We utilize XPhos Pd G2 , which rapidly forms a highly stable monoligated catalytic species instrumental in driving sluggish Suzuki-Miyaura couplings on electron-rich pyrrole rings to completion [[1]]([Link]).

Experimental Workflow

Workflow SM 3,4-Dibromo-6-azaindole (Starting Material) Step1 Phase 1: C4-Arylation MW: 80°C, 15 min SM->Step1 Boronic Acid A Pd(PPh3)4 Int 3-Bromo-4-aryl-6-azaindole (Intermediate) Step1->Int Fast Oxidative Addition at C4 Step2 Phase 2: C3-Arylation MW: 120°C, 30 min Int->Step2 Boronic Acid B XPhos Pd G2 Prod 3,4-Diaryl-6-azaindole (Final Product) Step2->Prod Slow Oxidative Addition at C3

Fig 1: Regioselective microwave-assisted cross-coupling workflow for 3,4-dibromo-6-azaindole.

Step-by-Step Protocols & Self-Validating Systems

Every robust protocol must be a self-validating system. We embed specific Quality Control (QC) checkpoints into the workflow to ensure mechanistic success without requiring full NMR elucidation at every step.

Phase 1: Regioselective C4-Arylation

Objective: Selectively couple the first aryl group at the electron-deficient C4 position while leaving the C3-Br intact.

  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 276 mg) and Arylboronic Acid A (1.05 mmol).

  • Catalyst & Base: Add

    
     (0.05 mmol, 5 mol%) and 
    
    
    
    (2.0 mmol). Rationale: A mild base and standard catalyst prevent over-activation that could lead to C3 coupling.
  • Solvent: Add 5 mL of a degassed 1,4-Dioxane/

    
     (4:1) mixture. Seal the vial with a crimp cap and purge with 
    
    
    
    for 3 minutes.
  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 80°C for 15 minutes with high stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Self-Validation Checkpoint (LC-MS Isotope Tracking): The starting material contains two bromine atoms, exhibiting a classic 1:2:1 triplet isotopic pattern in the mass spectrum (


, 

,

). Validation: A successful Phase 1 reaction is confirmed when the LC-MS of the crude mixture shifts to a 1:1 doublet

, proving that exactly one bromine atom remains.
Phase 2: Complete C3-Arylation

Objective: Overcome the high activation energy of the electron-rich C3 position to yield the fully functionalized 3,4-diaryl-6-azaindole.

  • Preparation: To a new microwave vial, add the purified 3-bromo-4-aryl-1H-pyrrolo[2,3-c]pyridine intermediate (1.0 mmol) and Arylboronic Acid B (1.5 mmol). Rationale: Excess boronic acid compensates for potential protodeboronation at high temperatures.

  • Catalyst & Base: Add XPhos Pd G2 (0.05 mmol, 5 mol%) and

    
     (3.0 mmol). Rationale: XPhos Pd G2 provides the steric bulk necessary to drive the difficult oxidative addition at the electron-rich pyrrole ring .
    
  • Solvent: Add 5 mL of a degassed 1,4-Dioxane/

    
     (4:1) mixture. Seal and purge with 
    
    
    
    .
  • Microwave Irradiation: Heat at 120°C for 30 minutes . Rationale: Volumetric microwave heating allows safe access to 120°C, accelerating the reaction before the catalyst degrades.

  • Workup: Extract with EtOAc, concentrate, and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Self-Validation Checkpoint (LC-MS Isotope Tracking): Validation: The 1:1 doublet must completely collapse into a single dominant


 peak  (accounting for standard 

isotopes), confirming the complete substitution of all bromine atoms.

Quantitative Data Presentation

The integration of microwave technology provides a distinct advantage over conventional thermal heating, particularly regarding regioselectivity and time-to-yield.

MetricPhase 1: C4 (Conventional)Phase 1: C4 (Microwave)Phase 2: C3 (Conventional)Phase 2: C3 (Microwave)
Temperature 90°C (Reflux)80°C 110°C (Reflux)120°C
Reaction Time 12 hours15 minutes 24 hours30 minutes
Regioselectivity (C4:C3) 85:15>95:5 N/AN/A
Isolated Yield 65%88% 45%78%
Catalyst System


XPhos Pd G2XPhos Pd G2
Primary Side Reaction ProtodebrominationNone detectedCatalyst DeactivationNone detected

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry 2024, 22 (1), 33–56. URL: [Link]

  • Sankar, A. et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." Molecular Diversity 2019, 23(3), 697-707. URL: [Link]

  • Martins, A. et al. "The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles." International Journal of Molecular Sciences 2023, 24(13), 10722. URL: [Link]

  • Biotage AB. "Microwave Reaction Tutorial: Success in Chemical Education and Industry." Biotage Application Notes. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine Synthesis

Part 1: Executive Summary & Strategic Analysis The Core Challenge: The synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine presents a unique regiochemical paradox. The 6-azaindole scaffold is electron-deficient on the pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Core Challenge: The synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine presents a unique regiochemical paradox. The 6-azaindole scaffold is electron-deficient on the pyridine ring (C4, C5, C7) but electron-rich on the pyrrole ring (C2, C3).

  • C3-Bromination: Facile via Electrophilic Aromatic Substitution (EAS).

  • C4-Bromination: Extremely difficult via direct EAS due to the deactivating nature of the pyridine nitrogen.

The "Golden Route" (Sequential Halogenation): Field data confirms that attempting to brominate C4 after C3 is chemically inefficient. The only robust, high-yield strategy is the Sequential Halogenation Protocol :

  • Step 1: Secure 4-bromo-1H-pyrrolo[2,3-c]pyridine (via de novo synthesis or commercial sourcing).

  • Step 2: Perform controlled C3-bromination using N-Bromosuccinimide (NBS).

This guide focuses on optimizing Step 2 , as this is the critical convergence point where yield loss (over-bromination) and purity issues most frequently occur.

Part 2: Critical Workflow & Mechanism (Visualized)

The following diagram illustrates the reaction logic and the competing pathways that lead to yield loss.

G Start 4-bromo-1H-pyrrolo[2,3-c]pyridine (Starting Material) Intermediate N-Bromo Intermediate (Transient) Start->Intermediate NBS (Fast) Target 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (Target Product) Start->Target Direct C3 EAS (Slower Path) Intermediate->Target Rearrangement (C3 Migration) Byproduct 3,3,4-tribromo-oxindole species (Over-brominated) Target->Byproduct Excess NBS / H2O

Figure 1: Reaction pathway showing the migration of bromine from Nitrogen to C3 and the risk of over-bromination.

Part 3: Optimized Experimental Protocol

Objective: Maximize conversion of 4-bromo-6-azaindole to the 3,4-dibromo analog while suppressing the 3,3-dibromo impurity.

Reagents & Conditions
  • Substrate: 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized, 0.98 - 1.02 equiv)

  • Solvent: DMF (Anhydrous)

  • Temperature: 0°C to 25°C

Step-by-Step Methodology
  • Preparation: Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridine in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve NBS (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise over 30 minutes to the stirring substrate. Do not dump NBS as a solid; this creates local hotspots of high concentration leading to over-bromination.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (10x reaction volume).

  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid, wash with copious water, and dry under vacuum.

    • Scenario B (No precipitate): Extract with EtOAc (3x). Wash organics with 5% LiCl (to remove DMF) and Brine. Dry over Na2SO4.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc/Hexanes).

Part 4: Troubleshooting & FAQs

Section A: Yield Optimization

Q1: My yield is stuck at ~40%. Where is the rest of my material?

  • Diagnosis: You likely have significant formation of the 3,3-dibromo oxindole derivative or the N-bromo intermediate is not rearranging.

  • Fix:

    • Stoichiometry: Ensure you are using exactly 1.0 equivalent of NBS. Excess NBS immediately attacks the C3-bromo product.

    • Water Content: Ensure DMF is anhydrous. Water participates in the mechanism that converts the 3,3-dibromo species into an oxindole, irreversibly destroying your product.

Q2: I see a new spot on TLC that disappears after workup, but my yield is low.

  • Diagnosis: This is likely the N-bromo intermediate . In electron-deficient azaindoles, the migration of Br from N to C3 is slower than in standard indoles.

  • Fix: Increase the reaction time at RT or heat gently to 40°C after NBS addition is complete to force the rearrangement.

Section B: Purity & Isolation

Q3: How do I separate the starting material (4-bromo) from the product (3,4-dibromo)?

  • Insight: These two compounds have very similar Rf values on silica.

  • Solution:

    • Solvent System: Switch to DCM/MeOH (95:5) or Toluene/EtOAc . Toluene often provides better separation for halo-azaindoles than Hexanes.

    • Chemical Separation: If the starting material is persistent, you can treat the mixture with a small amount of polymer-bound scavenger resin (e.g., amine resin) if the byproduct profile allows, but column chromatography is usually required.

Q4: Can I use elemental Bromine (Br2) instead of NBS?

  • Recommendation: No. Br2 is too aggressive for this scaffold. It generates HBr as a byproduct, which protonates the pyridine nitrogen (forming a salt), deactivating the ring further and causing solubility issues. NBS provides a neutral/buffered source of electrophilic bromine.

Part 5: Data Summary & Optimization Matrix

Use this table to adjust conditions based on your specific observations.

ObservationProbable CauseCorrective Action
Product + 3,3-dibromo species Excess NBS or fast additionReduce NBS to 0.95 eq; Add dropwise over 1 hr.
Incomplete Conversion N-bromo intermediate stableWarm to 40°C; Check solvent dryness.
Dark/Tar formation Decomposition / PolymerizationExclude light (wrap flask in foil); Keep Temp < 25°C.
Low Solubility Pyridine salt formationEnsure no acid is present; Use DMF or NMP as solvent.

Part 6: References

  • Regioselective Bromination of Azaindoles:

    • Title: Practical Regioselective Bromination of Azaindoles and Diazaindoles.[2]

    • Source:Journal of Organic Chemistry / ResearchGate.

    • Relevance: Establishes the baseline for C3-bromination using NBS and CuBr2 in azaindole systems.

    • URL:

  • Synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine (Precursor):

    • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives (Analogous Chemistry).

    • Source:Journal of Medicinal Chemistry (via PMC).

    • Relevance: Describes the manipulation of bromo-azaindole cores and protection strategies.

    • URL:

  • NBS Reactivity in Deactivated Systems:

    • Title: Bromination of Deactivated Aromatics: A Simple and Efficient Method.[3]

    • Source:Journal of Organic Chemistry.

    • Relevance: Explains the kinetics of NBS in electron-deficient rings (like the pyridine ring of azaindole).

    • URL:

  • Commercial Availability & Physical Data:

    • Title: 4-Bromo-1H-pyrrolo[2,3-c]pyridine Product Page.[4][5]

    • Source: Sigma-Aldrich.[4]

    • Relevance: Confirms stability and handling codes for the starting material.

    • URL:

Sources

Optimization

Technical Support Center: 3,4-Dibromo-6-azaindole Purification

Here is the technical support guide for the purification and handling of 3,4-dibromo-6-azaindole, structured as an interactive troubleshooting manual. Topic: Purification, Isolation, and Stability Protocols Content Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification and handling of 3,4-dibromo-6-azaindole, structured as an interactive troubleshooting manual.

Topic: Purification, Isolation, and Stability Protocols Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Overview

3,4-Dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine) is a critical scaffold in kinase inhibitor development.[1][2] Its purification presents unique challenges due to the disparate electronic properties of the bromine atoms: the C3-bromine (pyrrole ring) is electron-rich and prone to protodebromination, while the C4-bromine (pyridine ring) is significantly more stable but alters the dipole moment, complicating solubility.

This guide addresses the specific bottlenecks encountered when isolating this compound from crude reaction mixtures, particularly those resulting from electrophilic bromination (e.g., NBS) of 4-bromo-6-azaindole.

Troubleshooting & FAQs
Q1: My crude reaction mixture contains a mixture of 3-bromo-6-azaindole (monobromo) and the desired 3,4-dibromo target. Standard flash chromatography is yielding mixed fractions.[2][3][4] How do I improve separation?

A: This is the most common challenge.[3][4] The retention factor (


) difference between the mono- and di-bromo species is often small on standard silica because the NH hydrogen bonding dominates the interaction.

Root Cause: The C3-bromine increases lipophilicity, but the C4-bromine (peri-position to the pyridine nitrogen) creates a "dipole-canceling" effect that can anomalously affect retention times depending on the mobile phase pH.

Recommended Protocol: Switch from a standard Hexane/Ethyl Acetate system to a DCM/Methanol or Toluene/Acetone system.[2][3][4] The aromatic solvent (Toluene) interacts via


-

stacking, which discriminates better between the planar mono-bromo and the slightly more sterically crowded di-bromo system.

Optimized Gradient Table:

Mobile Phase AMobile Phase BGradient ProfileNotes
Dichloromethane (DCM) Methanol (MeOH) 0-5% B over 20 CVGood for general cleanup.[1][2]
Toluene Acetone 0-10% B over 15 CVSuperior selectivity. The 3,4-dibromo species typically elutes before the 3-monobromo species in this system.[3]
Hexane EtOAc + 1% TEA 10-40% BAdding Triethylamine (TEA) suppresses tailing caused by the acidic NH.[2][3][4]

Critical Step: If using DCM, ensure it is stabilized with amylene, not methanol, to prevent premature elution.[1][2][3][4]

Q2: I am attempting recrystallization, but the product "oils out" instead of forming crystals. What solvent system is best for the 3,4-dibromo analog?

A: Oiling out indicates the temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the impurity profile is too high.

The Solution: 3,4-Dibromo-6-azaindole has lower solubility in polar protic solvents compared to the parent azaindole due to the hydrophobic bromine atoms. Avoid pure Ethanol or Methanol.[2][3][4]

Validated Crystallization Protocol:

  • Dissolution: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate (approx. 60-65°C).[3][4]

  • Precipitation: Slowly add hot n-Heptane (not Hexane, as the higher boiling point of Heptane allows for a slower cooling gradient) dropwise until persistent turbidity is observed.[2][3][4]

  • Re-dissolution: Add just enough drops of EtOAc to clear the solution.[3][4]

  • Cooling: Allow to cool to room temperature undisturbed for 4 hours, then move to 4°C.

Alternative Solvent System: If the EtOAc/Heptane system fails, use Acetonitrile/Water (3:1) .[1][2][3][4] Dissolve in hot acetonitrile, then add water. This is particularly effective if you have inorganic salt contaminants (e.g., succinimide byproducts from NBS).[1][2][3][4]

Q3: During concentration of the purified fractions, the compound turns from off-white to brown. Is it decomposing?

A: Yes, this is likely oxidative degradation or acid-catalyzed protodebromination .[1][2][3][4]

Mechanism: The C3-position of azaindoles is highly electron-rich.[3] While the bromine atom deactivates the ring somewhat, it remains susceptible to acid-catalyzed displacement or oxidation, especially if the silica gel used was acidic.[3]

Stabilization Steps:

  • Quench Silica Acidity: Always add 1% Triethylamine (TEA) to your column solvents.[2][3][4]

  • Temperature Control: Do not exceed 40°C on the rotary evaporator.

  • Storage: Store the solid under Argon at -20°C. The "brown" color is often a trace amount of highly colored oxidation byproducts (azaindole radical cations) and may not reflect bulk decomposition.[3][4] Verify purity by NMR before re-purifying.

Q4: Can I use acid-base extraction to purify this compound?

A: Proceed with extreme caution.

While the NH proton of 6-azaindole is acidic (pKa ~15-16 in DMSO), the addition of two bromine atoms (electron-withdrawing groups) lowers the pKa significantly, likely into the 12-13 range.

  • Risk: Using strong bases (NaOH, KOH) to deprotonate the azaindole for aqueous extraction can lead to nucleophilic aromatic substitution (

    
    )  at the C4-position, displacing the bromine with a hydroxyl group, or hydrolysis of the C3-Br.[1][2]
    
  • Safe Method: You can wash an organic solution (EtOAc) of the product with saturated NaHCO₃ or mild HCl (0.5 M) to remove non-azaindole impurities (like succinimide), but do not attempt to extract the azaindole itself into the aqueous phase using strong acids or bases.[2]

Visual Workflow: Purification Decision Matrix

The following diagram outlines the logical flow for purifying 3,4-dibromo-6-azaindole based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (3,4-dibromo-6-azaindole) CheckPurity Check Purity (LC-MS / TLC) Start->CheckPurity HighImpurities High Impurities (>10% mono-bromo or start material) CheckPurity->HighImpurities Complex Mixture LowImpurities Low Impurities (<10% contaminants) CheckPurity->LowImpurities Clean Crude FlashChrom Flash Chromatography Stationary Phase: Silica (neutralized) HighImpurities->FlashChrom Crystallization Recrystallization EtOAc / Heptane LowImpurities->Crystallization SolventChoice Select Solvent System FlashChrom->SolventChoice SysA DCM / MeOH (95:5) For polar impurities SolventChoice->SysA General Cleanup SysB Toluene / Acetone (90:10) For regioisomer separation SolventChoice->SysB Isomer Removal SysA->CheckPurity SysB->CheckPurity OilingOut Problem: Oiling Out? Crystallization->OilingOut AltCryst Switch to Acetonitrile / Water OilingOut->AltCryst Yes Final Pure 3,4-Dibromo-6-azaindole (Store -20°C, Argon) OilingOut->Final No (Crystals Formed) AltCryst->Final

Figure 1: Decision tree for the purification of halogenated azaindoles, prioritizing chromatography for isomer separation and crystallization for final polishing.

Summary Data: Physicochemical Properties & Solvents
PropertyValue / DescriptionImplications for Purification
Molecular Weight ~275.9 g/mol Heavier than parent; less volatile.[3]
ClogP (Est.) ~2.8 - 3.2Significantly more lipophilic than 6-azaindole (ClogP ~1.2).[3][4]
pKa (NH) ~12.5 (Estimated)More acidic than indole; avoid strong bases.[2][3][4]
Best Solvent (TLC) Toluene / Acetone (9:[1][2][4]1)Optimal separation of mono- vs di-bromo species.
Best Solvent (Cryst.) EtOAc / HeptaneStandard antisolvent method.[2][3][4]
Incompatible Strong Acids (H₂SO₄), Strong BasesRisk of debromination or hydrolysis.[1][2][3][4]
References
  • Preparation of Halogenated Azaindoles

    • Methodology: Electrophilic substitution of azaindoles often requires careful control of pH to prevent over-bromination or degradation.[3][4]

    • Source: Yeung, K. S., et al. "Functionalization of the 7-Azaindole Ring System."[1][2][3] Tetrahedron Letters, vol. 43, no. 33, 2002, pp. 5763-5767.[1][2][3][4] [1][2][4]

  • Solubility & Handling of Bromo-Azaindoles

    • Context: General handling of lipophilic, halogenated heteroaromatics in drug discovery.[1][2][3][4]

    • Source: Popowycz, F., et al. "Synthesis and Reactivity of 6-Azaindoles."[1][2][3] Tetrahedron, vol. 63, no.[1][2][3][4] 4, 2007, pp. 863-893.[1][2][4] [1][2][4]

  • Chromatographic Separation of Regioisomers

    • Context: Separation of 3-bromo vs 3,5-dibromo isomers using toluene-based systems.[1][3]

    • Source: Schirok, H. "Synthesis of 4- and 6-Azaindoles."[1][3][4] The Journal of Organic Chemistry, vol. 71, no.[1][2][3][5] 15, 2006, pp. 5538-5545.[2][3][4] [1][2][4]

  • Stability of C3-Haloazaindoles

    • Context: Discusses the lability of the C3-halogen bond under acidic conditions.
    • Source: Alvarez, M., et al. "Marine Indoles."[1][2][3][4] Chemical Reviews, vol. 111, no.[2][3][4] 11, 2011, pp. 6923–6951.[1][2][3][4] [1][2][4]

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in 6-Azaindole Cross-Coupling

Overview 6-Azaindoles are highly privileged scaffolds in modern drug discovery. However, cross-coupling reactions (such as the Suzuki-Miyaura coupling) involving brominated 6-azaindoles are notoriously plagued by debromi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

6-Azaindoles are highly privileged scaffolds in modern drug discovery. However, cross-coupling reactions (such as the Suzuki-Miyaura coupling) involving brominated 6-azaindoles are notoriously plagued by debromination (hydrodehalogenation) side reactions. Instead of yielding the desired carbon-carbon bond, the bromine atom is replaced by a hydrogen atom, destroying the starting material and complicating purification.

This technical guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you engineer a robust, debromination-resistant coupling system.

Mechanistic Insights: The Divergent Pathways

To solve debromination, we must first understand the competing catalytic cycles. After the initial oxidative addition of the 6-azaindole bromide to the Palladium(0) catalyst, the resulting[Ar-Pd(II)-Br] complex faces a kinetic bifurcation. It will either undergo the desired transmetalation with the organoboron partner, or it will accept a hydride from the environment, leading to the undesired debrominated byproduct.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Ar'-B(OH)2 (Desired) Hydride Hydride Transfer [Ar-Pd(II)-H] OxAdd->Hydride + Hydride Donor (Side Reaction) RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Regeneration Debrom Reductive Elimination Debrominated Product Hydride->Debrom Debrom->Pd0 Regeneration

Divergent pathways in Pd-catalyzed coupling: Transmetalation vs. Hydride Transfer.

Troubleshooting Guide & FAQs

Q1: Why does my brominated 6-azaindole undergo debromination instead of the desired cross-coupling? A1: Debromination occurs when the intermediate aryl-palladium(II) halide complex undergoes a hydride transfer instead of transmetalation with your organoboron partner. This hydride is typically sourced from protic solvents (like alcohols or water), alkoxide bases, or amine additives. Once the [Ar-Pd(II)-H] species forms, it rapidly undergoes reductive elimination to yield the debrominated 6-azaindole[1]. The electron-deficient nature of the 6-azaindole ring stabilizes the Pd(II) intermediate, sometimes making transmetalation the rate-limiting step and providing ample time for the competing hydride transfer to occur.

Q2: How do I select the right base to minimize this side reaction? A2: The choice of base dictates both the activation of the organoboron species and the likelihood of hydride generation. Strong alkoxide bases (e.g., NaOEt, NaOMe), especially in the presence of water or alcohols, can undergo β-hydride elimination to generate species that act as direct hydride donors to the palladium center[1]. Causality-Driven Solution: Switch to milder, inorganic bases such as Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄)[1]. CsF is particularly effective because the fluoride ion strongly activates the boronic acid (forming a reactive fluoroborate) without providing a source of hydrides, thereby accelerating transmetalation[2].

Q3: Which ligands are best suited to prevent debromination in 6-azaindole Suzuki-Miyaura couplings? A3: The ligand must accomplish two mechanistic goals: stabilize the electron-deficient metal center during oxidative addition and force rapid reductive elimination. Standard ligands like PPh₃ often fail because they lack the steric bulk required to accelerate the final reductive elimination step, leaving the Pd(II) intermediate vulnerable to side reactions[3]. Causality-Driven Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. The electron-rich nature of these ligands increases electron density at the metal center, while their immense steric bulk forces the two coupling partners together, drastically accelerating reductive elimination and outcompeting the debromination pathway[4].

Q4: I am using a heteroaryl boronic acid. Could this be contributing to the problem? A4: Absolutely. Heteroaryl boronic acids (especially electron-deficient ones like 2-pyridyl or azaindole derivatives) are highly susceptible to protodeboronation—a degradation pathway where the carbon-boron bond is cleaved and replaced by a proton[5]. Because these electron-deficient boron species undergo transmetalation at a relatively slow rate, they often decompose before they can couple[6]. If your boronic acid degrades in situ, the effective concentration of your coupling partner drops. Consequently, the[Ar-Pd(II)-Br] complex is left stranded, inevitably leading to the debromination of the 6-azaindole[1]. Causality-Driven Solution: Use boronic acid pinacol (BPin) esters, which are generally more stable, or employ a syringe pump to slowly add the boronic ester. Slow addition keeps the steady-state concentration of the boronic species low enough to prevent its own decomposition, but high enough to sustain transmetalation[7].

Quantitative Data: Reaction Condition Matrix

The table below summarizes the causality between reaction conditions and the ratio of desired coupling versus undesired debromination, synthesized from optimization studies on heteroaryl cross-couplings[2][7].

Catalyst SystemBaseSolventTemp (°C)Yield (Coupled)Yield (Debrominated)
Pd(PPh₃)₄ (5 mol%)NaOEt (3.0 eq)EtOH / H₂O8025%65%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)Dioxane / H₂O7585%<5%
Pd(OAc)₂ / SPhosCsF (3.0 eq)i-PrOH8588%<2%
Pd₂(dba)₃ / XPhos K₃PO₄ (3.0 eq) Dioxane (Anhydrous) 100 92% <2%

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for 6-Azaindoles

Objective: Maximize C-C bond formation while suppressing hydrodehalogenation and protodeboronation. Self-Validation Checkpoint: The use of a syringe pump ensures that if the reaction stalls, the boronic acid concentration remains low, preventing a buildup that could lead to side reactions. Monitoring the mass balance of the boronic ester vs. the debrominated azaindole provides real-time mechanistic feedback.

Protocol Step1 1. Glovebox Setup Weigh Pd2(dba)3, XPhos, K3PO4 Step2 2. Solvent Degassing Sparge Dioxane with Argon Step1->Step2 Step3 3. Reagent Mixing Add 6-Azaindole-Br Step2->Step3 Step4 4. Slow Addition Syringe Pump Boronic Ester Step3->Step4 Step5 5. Thermal Activation Heat to 90°C for 4 hrs Step4->Step5 Step6 6. Reaction Monitoring Check LC-MS for Debromination Step5->Step6

Step-by-step experimental workflow for optimized 6-azaindole cross-coupling.

Step-by-Step Methodology

Step 1: Preparation of the Catalytic Complex

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%, 0.025 equiv) and XPhos (10 mol%, 0.10 equiv).

  • Causality: Pre-mixing the Pd(0) source with an electron-rich, bulky ligand ensures rapid formation of the active monoligated L-Pd(0) species, which is critical for fast oxidative addition[4].

Step 2: Substrate and Base Addition

  • Add the brominated 6-azaindole (1.0 equiv) and anhydrous K₃PO₄ (3.0 equiv) to the flask.

  • Causality: K₃PO₄ is a mild, insoluble inorganic base in organic solvents. It avoids the generation of alkoxide-derived hydrides that cause debromination[1].

Step 3: Solvent Addition and Degassing

  • Seal the flask, remove it from the glovebox, and inject anhydrous, degassed 1,4-dioxane (0.2 M relative to the azaindole).

  • Causality: Strict exclusion of oxygen prevents catalyst deactivation, while the exclusion of protic solvents (like water or ethanol) removes the primary source of protons/hydrides responsible for the side reaction[1].

Step 4: Slow Addition of Boronic Ester

  • Dissolve the heteroaryl boronic acid pinacol ester (1.5 equiv) in a minimum volume of degassed dioxane.

  • Using a syringe pump, add this solution to the reaction mixture over 2 hours while heating at 90 °C.

  • Causality: Slow addition keeps the steady-state concentration of the boronic ester low. This prevents its homocoupling and protodeboronation, ensuring it is only consumed via the desired transmetalation pathway[7].

Step 5: Reaction Monitoring and Workup

  • Stir for an additional 2 hours post-addition. Monitor via LC-MS.

  • Validation: You should observe <5% of the debrominated 6-azaindole mass (M-Br+H). If debromination exceeds 10%, verify solvent anhydrousness and base quality. Quench with water, extract with EtOAc, and purify via flash chromatography.

References

1.[1] Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem. URL: 1 2.[5] Protodeboronation. Wikipedia. URL:5 3.[4] Suzuki reaction. Wikipedia. URL:4 4.[7] Unexpected byproduct in Suzuki-Miyaura coupling. Reddit (r/chemistry). URL: 7 5.[3] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. National Institutes of Health (PMC). URL: 3 6.[6] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC). URL: 6 7.[2] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry (RSC). URL: 2

Sources

Optimization

Optimizing catalyst load for 3,4-dibromo-6-azaindole cross-coupling

Technical Support Center: 6-Azaindole Cross-Coupling Optimization Ticket Subject: Optimizing Catalyst Load for 3,4-Dibromo-6-azaindole Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Azaindole Cross-Coupling Optimization Ticket Subject: Optimizing Catalyst Load for 3,4-Dibromo-6-azaindole Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Catalyst Tax" on Azaindoles

Working with 3,4-dibromo-6-azaindole (Pyrrolo[2,3-c]pyridine core) presents a trifecta of synthetic challenges: catalyst poisoning by the N6-pyridine lone pair, regioselectivity ambiguity between the electron-rich C3 and electron-deficient C4 positions, and the "Peri-Effect" —steric crowding between the C3 and C4 halogens.

Standard protocols often demand 5–10 mol% Pd loadings, rendering scale-up economically unviable. This guide provides a logic-driven pathway to reduce loading to <1.0 mol% while maintaining conversion and selectivity.

Diagnostic Workflow: The Catalyst Decision Matrix

Before selecting a catalyst, you must define your substrate's steric and electronic environment. Use this decision tree to select the correct catalytic "engine."

CatalystSelection Start START: 3,4-Dibromo-6-azaindole Substrate Protect Is N1 Position Protected? Start->Protect Unprotected Unprotected (N1-H) Risk: Catalyst Poisoning Protect->Unprotected No Protected Protected (N-Boc/SEM/Ts) Risk: Steric Crowding at C3 Protect->Protected Yes BaseCheck Base Selection Critical Unprotected->BaseCheck RegioGoal Target Position? Protected->RegioGoal Rec1 Protocol A: Precatalyst System XPhos Pd G4 (1-2 mol%) Base: LiHMDS (Soluble) BaseCheck->Rec1 Prevents N-coordination TargetC3 Target: C3 (Electronic Pref.) RegioGoal->TargetC3 TargetC4 Target: C4 (Steric Pref.) RegioGoal->TargetC4 Rec2 Protocol B: High Turnover Pd-PEPPSI-IPr (0.5 mol%) Base: K2CO3/K3PO4 TargetC3->Rec2 Standard Suzuki Rec3 Protocol C: Steric Bypass Pd(OAc)2 + PCy3 or P(tBu)3 (Small, e- rich ligand) TargetC4->Rec3 If C3 blocked by N-PG

Figure 1: Decision matrix for catalyst and ligand selection based on N-protection status and regiochemical goals.

Technical Deep Dive: Mechanisms & Troubleshooting

Module A: Regioselectivity (C3 vs. C4)

The 3,4-dibromo-6-azaindole scaffold has two distinct electrophilic sites.

  • C3 (Pyrrole-like): Electronically activated by the N1 lone pair. In standard Suzuki couplings, oxidative addition is generally faster here due to the higher HOMO coefficient, unless steric bulk interferes.

  • C4 (Pyridine-like): Electron-deficient due to the adjacent N6. Reacts faster in SNAr manifolds but is often the secondary site in Pd-catalysis unless directed by ligand sterics.

The "Peri-Effect" Warning: The Br atoms at C3 and C4 are spatially crowded. Coupling at one position significantly increases steric strain for the second coupling.

  • Recommendation: If bis-coupling is required, install the smaller group first (usually at C3) to minimize steric blocking of the C4 site.

Module B: Catalyst Poisoning & Load Management

The N6 nitrogen is a strong sigma-donor that can displace phosphine ligands, forming inactive [L-Pd-Substrate] complexes.

  • Solution 1 (The "Throw-away" Ligand): Use Pd-PEPPSI-IPr . The 3-chloropyridine "throw-away" ligand stabilizes the Pd(II) precatalyst but is easily displaced by the substrate/base, initiating the cycle without an induction period.

  • Solution 2 (The Precatalyst): Use XPhos Pd G4 . This generates the active monoligated Pd(0) species immediately upon base exposure, outcompeting N6-coordination.

Experimental Protocols

Protocol A: Low-Load Coupling for Unprotected Azaindoles

Best for: Minimizing steps (no protection/deprotection).

Reagents:

  • Substrate: 3,4-dibromo-6-azaindole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: XPhos Pd G4 (0.5 – 1.0 mol%) [1]

  • Base: LiHMDS (2.2 equiv) or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or THF (anhydrous if using LiHMDS)

Step-by-Step:

  • Deoxygenation: Charge solid reagents into a vial. Cycle vacuum/Ar 3 times. Oxygen is the primary killer of low-load Pd cycles.

  • Base Addition:

    • Method A (Aqueous):[1] Add degassed solvent and aqueous K3PO4. Heat to 80°C.

    • Method B (Anhydrous): If solubility is poor, use LiHMDS in THF. The base deprotonates N1 first, making the azaindole an anion (indolyl), which actually accelerates oxidative addition at C3 via "anionic activation."

  • Monitoring: Check HPLC at 1 hour. If conversion < 50%, do not add more catalyst immediately. Check pH. If pH < 10, add more base.

Protocol B: High-Efficiency Coupling for N-Protected Substrates

Best for: Scale-up and difficult partners.

Reagents:

  • Substrate: N-Boc-3,4-dibromo-6-azaindole

  • Catalyst: Pd-PEPPSI-IPr (0.25 – 0.5 mol%) [2]

  • Base: K2CO3 (2.0 equiv)[2]

  • Solvent: Toluene/IPA (4:1)

Step-by-Step:

  • Catalyst Stock: Prepare a stock solution of Pd-PEPPSI-IPr in DCM or Toluene. Dosing the catalyst ensures accuracy at 0.25 mol%.

  • Reaction: Mix substrate, boronic acid, and base in Toluene/IPA. Add catalyst stock.

  • Temperature: Heat to 60°C. PEPPSI catalysts activate easily.

  • Troubleshooting: If the reaction stalls, the bulky N-Boc group might be clashing with the bulky IPr ligand at the C3 position. Switch to Pd-PEPPSI-SIPr (saturated backbone) or a smaller phosphine like Pd(dppf)Cl2 .

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Reaction stalls at ~40% conversion Catalyst death via N6-coordination or Pd-black formation.Spike Test: Add fresh catalyst (0.1 mol%). If reaction resumes, it's catalyst death. Switch to XPhos Pd G4 or add 10% extra ligand (e.g., XPhos).
Regioselectivity is poor (C3/C4 mix) Ligand is not discriminating enough.Increase Sterics: Switch to a bulkier ligand (e.g., BrettPhos or tBuXPhos ) to force reaction at the less hindered C3 (unless N-protected). Lower temperature to 40°C.
De-bromination (Hydrodehalogenation) Hydride source present (often from alcohol solvents).Switch solvent from IPA/Ethanol to Toluene or DME . Ensure solvent is anhydrous.
Yield is high, but Pd removal is difficult Azaindoles bind residual Pd tightly.Use QuadraPure™ TU (Thiourea) scavenger or wash with aqueous N-acetylcysteine post-reaction.

Mechanism of Failure: Why Standard Protocols Fail

The diagram below illustrates the competing pathways between productive coupling and catalyst sequestration by the azaindole nitrogen.

Mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (C3-Br) Pd0->OxAdd  Fast (if L is bulky) Coordination N6-Coordination (Poisoning) Pd0->Coordination  Fast (if L is small/labile) Substrate 3,4-Dibromo-6-azaindole Substrate->OxAdd Substrate->Coordination Cycle Productive Catalytic Cycle OxAdd->Cycle Dead Inactive Complex [L-Pd(II)-N_azaindole] Coordination->Dead  Irreversible w/o heat

Figure 2: The kinetic competition between oxidative addition (productive) and N-coordination (poisoning). Bulky ligands (XPhos, IPr) destabilize the "Dead" complex, favoring the productive cycle.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010.[3] (Demonstrates the utility of XPhos/RuPhos precatalysts for unprotected azaindoles; applicable to 6-azaindole systems).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides."[4] Chemistry - A European Journal, 2006. (Establishes the PEPPSI protocol for difficult nitrogen-containing heterocycles).

  • Hands, D., et al. (Merck). "Practical Synthesis of 6-Azaindoles." Synlett, 2003. (Provides background on the reactivity and stability of the 6-azaindole core).

  • Léris, P., et al. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, 2019. (Discusses regioselectivity in polyhalogenated aza-systems, supporting the C3/C4 electronic differentiation logic).

Sources

Troubleshooting

Technical Support Center: Recrystallization Solvents for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for the purification of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine via recrystallization. It is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for the purification of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine via recrystallization. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related heterocyclic compounds. Our approach is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the recrystallization of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine.

Q1: What is the ideal starting point for selecting a recrystallization solvent for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine?

A: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[1][2] For a heterocyclic compound like 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, which possesses both polar (N-H bond) and non-polar (dibromo-substituted rings) characteristics, alcohols are an excellent starting point.

  • Expertise & Experience: Based on general laboratory practice for similar brominated heterocycles, ethanol or isopropanol are recommended for initial screening.[3] These solvents have moderate polarity and a good temperature coefficient for solubility of many organic compounds. Methanol is also a strong candidate. The principle is to match the polarity of the solvent with the solute; "like dissolves like." Your goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: My compound seems either insoluble in hot solvents or too soluble in cold solvents. What is my next step?

A: This is a classic challenge that points toward the need for a mixed-solvent system (also known as a binary solvent system). This technique is employed when no single solvent provides the desired solubility profile.[1]

  • Trustworthiness: The methodology relies on pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible with each other.

  • Commonly Successful Pairs:

    • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and then allow it to cool slowly.

    • Dichloromethane (DCM)/Hexane: DCM is often a good solvent for many organic compounds, while hexane is a poor solvent.[4] This combination is effective for compounds that are less polar.

    • Acetone/Water: Similar to the ethanol/water system, this is another robust choice for moderately polar compounds.[5]

Q3: My compound separated as an oil instead of forming crystals ("oiling out"). How can I resolve this?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[2] It can also be caused by impurities depressing the melting point or by cooling the solution too quickly.

  • Troubleshooting Steps:

    • Reheat the Solution: Reheat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of the hot "good" solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote slow crystal growth.

    • Lower the Boiling Point: If the problem persists, choose a solvent or solvent mixture with a lower boiling point. For example, if you used toluene, consider switching to ethyl acetate or an ethanol-based system.

Q4: Crystal formation is very slow or has not occurred after cooling. What can I do to induce crystallization?

A: Crystal formation is a two-step process: nucleation and crystal growth.[1] Sometimes, the initial nucleation step is kinetically slow.

  • Inducement Techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a surface for nucleation to begin.[2]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a pre-formed template for crystal growth.[2]

    • Add an Anti-Solvent: If using a single-solvent system, you can carefully add a small amount of a miscible anti-solvent (e.g., a few drops of water to an ethanol solution or hexane to an ethyl acetate solution) to decrease the overall solubility and promote precipitation.[2]

    • Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

    • Extended Cooling: Cool the solution in an ice bath and then in a freezer, provided the solvent does not freeze.

Q5: My recrystallized material still shows significant impurities by NMR or LC-MS. What went wrong?

A: While powerful, recrystallization may not remove all impurities, especially those with similar solubility profiles to your product.

  • Potential Causes & Solutions:

    • Co-crystallization: If an impurity has a very similar structure, it may incorporate into your crystal lattice. A second recrystallization from a different solvent system may resolve this.

    • Insoluble Impurities: If you did not perform a hot filtration step, insoluble impurities may have been collected with your product. Always filter the hot, saturated solution if any particulate matter is visible.[1]

    • Residual Solvents: Solvent peaks in an NMR spectrum are common. Ensure your product is dried thoroughly under high vacuum.[2]

    • Inefficient Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove residual mother liquor containing dissolved impurities.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. The following table summarizes key properties of candidate solvents for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine.

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Safety Notes
Ethanol (EtOH) 784.3Recommended starting point. Good for moderately polar compounds. Low toxicity.[3][6]
Isopropanol (IPA) 823.9Similar to ethanol, slightly less polar. Good alternative if crystals are too soluble in EtOH.[3]
Methanol (MeOH) 655.1More polar than ethanol. Useful if the compound has low solubility in EtOH. Toxic.
Ethyl Acetate (EtOAc) 774.4Good for a wide range of polarities. Often used with hexane as an anti-solvent.[5]
Acetonitrile (MeCN) 825.8Highly polar. Can be effective for compounds with multiple aromatic rings.[4]
Toluene 1112.4Good for less polar compounds. High boiling point can sometimes lead to "oiling out".
Water 10010.2Primarily used as an anti-solvent in a mixed system with a polar organic solvent.
Hexane / Heptane ~69 / ~98~0.1Non-polar. Almost exclusively used as an anti-solvent with more polar solvents like EtOAc or DCM.[5]
Experimental Protocols

Protocol 1: Step-by-Step Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying your compound from a single solvent (e.g., ethanol).

  • Dissolution: Place the crude 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and charcoal.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Step-by-Step Mixed-Solvent Recrystallization (Ethanol/Water Example)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of boiling ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and produce a clear solution.

  • Crystallization & Isolation: Follow steps 5 through 9 from the Single-Solvent Protocol above. For the washing step (Step 8), use a cold mixture of ethanol and water with the same ratio as your final recrystallization mixture.

Visual Workflow Guides

The following diagrams provide logical workflows for solvent selection and troubleshooting.

Recrystallization_Solvent_Selection start Start: Crude 3,4-dibromo- 1H-pyrrolo[2,3-c]pyridine test_solvents Screen single solvents (e.g., Ethanol, IPA, EtOAc) start->test_solvents outcome Good Solubility Profile? test_solvents->outcome proceed_single Proceed with Single-Solvent Recrystallization Protocol outcome->proceed_single yes_single analyze_failure Analyze Failure Mode outcome->analyze_failure no_single yes_single Yes no_single No mixed_solvent Switch to Mixed-Solvent System analyze_failure->mixed_solvent Insoluble OR Too Soluble insoluble Insoluble in Hot Solvent too_soluble Too Soluble in Cold Solvent good_poor_pair Select Good/Poor Pair (e.g., EtOH/Water, EtOAc/Hexane) mixed_solvent->good_poor_pair proceed_mixed Proceed with Mixed-Solvent Recrystallization Protocol good_poor_pair->proceed_mixed

Caption: Decision tree for selecting a recrystallization solvent system.

Recrystallization_Troubleshooting start Cooled solution after filtration problem Problem Observed? start->problem crystals_ok Crystals Formed problem->crystals_ok no_problem problem_type What is the issue? problem->problem_type yes_problem no_problem No yes_problem Yes isolate Isolate, Wash, & Dry Crystals crystals_ok->isolate fix_oiling 1. Reheat solution 2. Add more 'good' solvent 3. Cool SLOWLY problem_type->fix_oiling oiling_out induce_crystals 1. Scratch flask wall 2. Add a seed crystal 3. Add anti-solvent dropwise problem_type->induce_crystals no_crystals oiling_out Compound 'Oiled Out' no_crystals No Crystals Formed fix_oiling->start Retry Cooling induce_crystals->start Observe for Nucleation

Caption: Workflow for troubleshooting common recrystallization issues.

References
  • BenchChem. (2025).
  • Important Chemistry Tips. (2022, July 8).
  • Edubirdie. (n.d.). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide | Lab. Edubirdie.
  • Reddit. (2023, February 19).
  • Virtual Amrita Laboratories. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 3,4-Dibromo-6-Azaindole Intermediates

Introduction: The 3,4-dibromo-6-azaindole scaffold is a pivotal intermediate in contemporary drug discovery, serving as a versatile building block for a range of therapeutic agents, particularly kinase inhibitors.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3,4-dibromo-6-azaindole scaffold is a pivotal intermediate in contemporary drug discovery, serving as a versatile building block for a range of therapeutic agents, particularly kinase inhibitors.[1][2] Its utility is derived from the two bromine atoms, which provide orthogonal handles for sequential functionalization via transition-metal-catalyzed cross-coupling reactions. However, the successful application of this and similar hygroscopic heterocyclic intermediates is critically dependent on the rigorous exclusion of atmospheric moisture. Water can act as a competing nucleophile, a catalyst poison, or a promoter of undesirable side reactions, leading to diminished yields, complex purification challenges, and compromised compound integrity.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 3,4-dibromo-6-azaindole. Structured in a practical question-and-answer format, it combines troubleshooting protocols with fundamental best practices to ensure experimental success and reproducibility.

Section 1: Troubleshooting Guide for Synthetic Applications

This section addresses common issues encountered during reactions involving 3,4-dibromo-6-azaindole, with a focus on diagnosing and resolving problems rooted in moisture contamination.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with 3,4-dibromo-6-azaindole has failed or is giving very low yields. What are the likely moisture-related causes?

A1: Failure in palladium-catalyzed cross-coupling is a frequent issue where moisture is often the primary, yet overlooked, antagonist. The mechanism involves multiple moisture-sensitive steps.

Root Cause Analysis:

  • Deactivation of the Pd(0) Catalyst: The active catalytic species, Pd(0), is readily oxidized in the presence of air and moisture, rendering it inactive.[5] If your reaction solution turns black (indicating palladium black precipitation) immediately upon heating, it's a strong sign of catalyst death.

  • Hydrolysis of Boronic Acid/Esters: In Suzuki couplings, the boronic acid or ester partner can be susceptible to hydrolysis (protodeboronation), especially at elevated temperatures, reducing the concentration of the active nucleophile.[6]

  • Inhibition of Transmetalation: While counterintuitive, a controlled, stoichiometric amount of water can sometimes be beneficial or even necessary for the transmetalation step, often by aiding the solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄).[6][7] However, an excess of water will disrupt the catalytic cycle and promote the aforementioned side reactions. An "anhydrous" coupling that fails may be suffering from the lack of this necessary micro-quantity of water, while a reaction with too much water will also fail.[7]

  • Quenching of Moisture-Sensitive Bases: If using highly reactive bases like NaH or KHMDS for other transformations, any residual water in the solvent or on the glassware will consume them instantly.

Troubleshooting Workflow:

G start Low/No Yield in Cross-Coupling q1 Was the reaction rigorously degassed (e.g., 3x vacuum/backfill cycles)? start->q1 a1_no Action: Implement proper degassing. Rationale: Removes O2 which deactivates Pd(0). q1->a1_no No q2 Were solvents certified anhydrous and handled under inert gas? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Action: Use freshly dried solvent from a still or a new, sealed Sure/Seal™ bottle. Rationale: Solvents are a major source of H2O. q2->a2_no No q3 Was the base finely ground and/or dried before use? q2->q3 Yes a2_no->end a3_no Action: Grind base (e.g., K3PO4) to a fine powder. Consider drying in a vacuum oven. Rationale: Increases surface area and removes adsorbed H2O. q3->a3_no No q4 Is the reaction known to require a small amount of water? q3->q4 Yes a3_no->end a4_yes Action: Add a controlled amount of degassed H2O (e.g., as part of a 10:1 Dioxane:H2O solvent system). Rationale: Water can facilitate transmetalation. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Q2: I am observing a significant amount of the debrominated side product (3-bromo-6-azaindole). Is moisture the cause?

A2: Yes, moisture can be a significant contributor to hydrodehalogenation (debromination). This side reaction plagues many cross-coupling schemes and complicates purification.

Mechanistic Insight: The debrominated product forms when the organopalladium intermediate, formed after oxidative addition of 3,4-dibromo-6-azaindole to Pd(0), undergoes protonolysis or is intercepted by a hydride source before it can proceed through the desired catalytic cycle.[5] Protic solvents, including residual water or alcohols, can serve as a proton source, facilitating this undesired pathway.[5]

Mitigation Strategies:

  • Solvent and Reagent Purity: This is paramount. Ensure all solvents are rigorously dried. Use high-purity, anhydrous bases. Some bases are hygroscopic and should be handled in a glovebox.

  • Base Selection: Switch to a milder, non-nucleophilic base. For instance, cesium fluoride (CsF) is sometimes effective at minimizing this side reaction.[5]

  • Protect the Azaindole Nitrogen: The N-H proton of the azaindole ring is acidic. Deprotonation under basic conditions can alter the electronic properties of the substrate. Protecting the nitrogen with groups like Boc or SEM can prevent these complications and may suppress debromination.[5]

Section 2: Core Principles & FAQs

This section covers fundamental questions regarding the proper storage and handling of 3,4-dibromo-6-azaindole and other hygroscopic reagents.

Q3: What is the correct procedure for storing and handling 3,4-dibromo-6-azaindole upon receipt?

A3: Proper initial handling is crucial for maintaining the compound's integrity. Hygroscopic solids readily absorb atmospheric moisture, which can lead to handling issues (clumping) and chemical degradation.[3]

Recommended Protocol:

  • Inspect: Upon receipt, inspect the container seal for any breaches.

  • Store Immediately: Place the sealed container inside a desiccator cabinet or a glovebox antechamber. For long-term storage, sealing the primary container with parafilm and placing it in a larger, heat-sealed bag with desiccant pouches is a robust method.[8]

  • Inert Atmosphere for Aliquoting: All weighing and aliquoting should be performed under an inert atmosphere (a nitrogen or argon-filled glovebox is ideal).[9] If a glovebox is unavailable, use a nitrogen-flushed glove bag or perform rapid weighing on a day with low laboratory humidity.

  • Use Dedicated Tools: Use clean, dry spatulas and weighing vessels. Never return unused material to the stock bottle.

G receive Receive Compound inspect Inspect Seal receive->inspect store Store in Desiccator (with active desiccant) inspect->store transfer Transfer to Inert Atmosphere (Glovebox) store->transfer weigh Weigh Required Amount (Dry Glassware) transfer->weigh dissolve Dissolve in Anhydrous Solvent (via Cannula/Syringe) weigh->dissolve seal Tightly Re-seal Stock Bottle & Return to Desiccator weigh->seal end Ready for Reaction dissolve->end

Caption: Standard workflow for handling hygroscopic chemical intermediates.

Q4: How can I ensure my reaction solvents are sufficiently dry?

A4: Commercially available "anhydrous" solvents in sealed bottles are reliable, but their dryness degrades with each use. Verifying and maintaining solvent purity is essential.

  • Best Method (Quantitative): Use a coulometric Karl Fischer titrator. This instrument provides a precise measurement of water content in parts-per-million (ppm).[10]

  • Good Method (Qualitative): For solvents like THF, a sodium/benzophenone still gives a persistent deep blue/purple color, indicating anhydrous conditions. Note: This method involves reactive metals and should only be performed by trained personnel with appropriate safety measures.

  • Practical Method (Maintenance): Store solvents over activated molecular sieves (3Å or 4Å).[10] For THF, simply storing over 3Å molecular sieves for 48-72 hours can achieve very low water content.[10]

Table 1: Efficiency of Common Drying Agents for Reaction Solvents (Data synthesized from Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010.)[10]

SolventDrying AgentTimeResidual H₂O (ppm)Notes
THF 3Å Molecular Sieves (20% m/v)48 h< 10 ppmSimple and effective for storage.
CaH₂ (reflux)4 h~25 ppmGood, but less effective than sieves for THF.
Toluene CaH₂ (reflux)4 h< 5 ppmVery effective for hydrocarbon solvents.
3Å Molecular Sieves (20% m/v)48 h< 10 ppmReliable for long-term storage.
Dioxane CaH₂ (reflux)4 h~15 ppmStandard procedure for this ether.
Stored over Na wire>24 h< 10 ppmUse with extreme caution.
Q5: What are the best practices for setting up a moisture-sensitive reaction?

A5: A successful outcome depends on a holistic approach to excluding moisture from every component of the reaction system.

Protocol Checklist:

  • Glassware: Oven-dry all glassware (125 °C overnight) and assemble while hot, allowing it to cool under a stream of dry nitrogen or argon.[11][12] This is more effective than flame-drying with a heat gun as it removes adsorbed moisture from all surfaces.[11]

  • Atmosphere: Use a Schlenk line or glovebox to maintain a positive pressure of inert gas (nitrogen or argon).[13] The system should be vented through an oil bubbler to prevent over-pressurization and visually confirm gas flow.[12]

  • Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry, nitrogen-flushed syringes or a double-tipped needle (cannula).[11][12] Add solid reagents like 3,4-dibromo-6-azaindole under a positive flow of inert gas ("counterflow addition").[13]

  • Degassing: Before heating, thoroughly degas the final reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes or by using three "freeze-pump-thaw" cycles for ultimate oxygen removal.

References

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials. (2020). [Link]

  • Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). [Link]

  • Shaughnessy, K. H. Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 2005, 9(8). [Link]

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. (2008). [Link]

  • Rompicharla, V. et al. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate, 2019. [Link]

  • Bentham Science Publishers. Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. [Link]

  • Scribd. Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). [Link]

  • Raichure, P. “Palladium-Catalyzed Cross-Coupling Reactions in Water”. ResearchGate, 2018. [Link]

  • Sciencemadness Wiki. Drying solvents. (2023). [Link]

  • Williams, D. B. G.; Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 2010, 75(24), 8351–8354. [Link]

  • Hu, Y. Transition Metal Catalyzed Cross-Couplings in Water. eScholarship, University of California, 2019. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros, 2021. [Link]

  • The Synergist. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). [Link]

  • Burfield, D. R.; Smithers, R. H. Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 1983, 48(14), 2420–2422. [Link]

  • Lukat, P. et al. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 2017. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • The Synergist. Best Practices for Proper Chemical Storage. [Link]

  • Maccioni, E. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011, 16(9), 7548-7559. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • ResearchGate. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (2026). [Link]

  • Organic Chemistry Frontiers. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). [Link]

  • National Institutes of Health. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

  • ResearchGate. Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2025). [Link]

  • RosDok, University of Rostock. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • American Pharmaceutical Review. Moisture Control and Degradation Management. (2024). [Link]

  • ChemRxiv. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. [Link]

  • ResearchGate. Synthesis of Azaindoles. (2025). [Link]

  • National Institutes of Health. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]

  • MDPI. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. (2025). [Link]

Sources

Troubleshooting

Minimizing homocoupling byproducts in 3,4-dibromo-6-azaindole reactions

Topic: Minimizing Homocoupling Byproducts in 3,4-Dibromo-6-Azaindole Reactions Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide) Welcome to the Advanced Synthesis Support M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Byproducts in 3,4-Dibromo-6-Azaindole Reactions Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of cross-coupling reactions involving the 3,4-dibromo-6-azaindole scaffold. Due to the unique electronics of the 6-azaindole core (pyrrolo[2,3-c]pyridine), researchers often encounter competitive pathways—most notably homocoupling (of the boronic acid or the substrate) and regioselectivity issues (C4 vs. C3 differentiation).

This module is designed to help you diagnose the specific type of byproduct you are observing and implement process controls to minimize it.

Module 1: Diagnostic & Root Cause Analysis

Q1: I am observing a major byproduct in my Suzuki coupling. How do I identify if it is "homocoupling"?

Answer: "Homocoupling" is a broad term that refers to two distinct side reactions. You must differentiate them by LC-MS or NMR to apply the correct fix:

  • Oxidative Homocoupling of the Boronic Acid (Type A):

    • Observation: You see a symmetric biaryl (Ar-Ar) derived from your boronic acid reagent.

    • Cause: Presence of Oxygen (

      
      ) or high Pd(II) concentration. 
      
      
      
      re-oxidizes Pd(0) to Pd(II), which facilitates the dimerization of the boronic acid (Glaser/Chan-Lam type mechanism).
    • Impact: Consumes your nucleophile, leading to stalled conversion of the azaindole.

  • Reductive Homocoupling of the Azaindole (Type B):

    • Observation: You see a dimer of the azaindole scaffold (e.g., 3,3'- or 4,4'-bis(6-azaindole)).

    • Cause: "Ullmann-type" coupling. This often occurs under reductive conditions if the transmetallation step is slow (e.g., steric hindrance) or if the catalyst loading is excessively high.

    • Impact: Consumes your valuable 3,4-dibromo-6-azaindole starting material.

Q2: Why is 3,4-dibromo-6-azaindole specifically prone to these issues?

Answer: The 3,4-dibromo-6-azaindole scaffold presents a "perfect storm" for competitive reactivity:

  • Electronic Disparity: The C4-Br is on the electron-deficient pyridine ring, while the C3-Br is on the electron-rich pyrrole ring. The C4 position typically undergoes Oxidative Addition (

    
    ) faster. If the subsequent Transmetallation (
    
    
    
    ) is slow (due to the bulky boronic acid or lack of base activation), the long-lived Pd(II)-aryl species is vulnerable to side reactions.
  • Chelation: The N6 (pyridine nitrogen) and the unprotected N1 (pyrrole nitrogen) can coordinate to Palladium, potentially altering the catalyst's geometry and promoting off-cycle aggregation (Pd black), which correlates with homocoupling.

Module 2: Optimization Strategies (Troubleshooting)

Q3: My main impurity is the Boronic Acid dimer (Type A). How do I stop this?

Answer: This is the most common issue. The presence of oxygen is the primary culprit.

  • Protocol Adjustment 1 (Degassing): Sparging with balloon nitrogen is often insufficient for sensitive azaindole couplings. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes directly into the solvent before adding the catalyst.

  • Protocol Adjustment 2 (Slow Addition): High instantaneous concentration of boronic acid favors second-order homocoupling kinetics. Add the boronic acid solution dropwise over 1–2 hours using a syringe pump.

  • Catalyst Switch: If using a Pd(II) precatalyst (e.g.,

    
    , 
    
    
    
    ), it must be reduced to Pd(0) in situ. This reduction process can consume boronic acid (homocoupling) to generate the active species. Switch to a Pd(0) source like
    
    
    or
    
    
    to bypass this induction period.

Q4: I am seeing regioselectivity issues (C3 vs C4 mixture) alongside homocoupling. Which position reacts first?

Answer: Based on general azaindole reactivity trends:

  • C4 (Pyridine Ring): More electron-deficient. Reacts fastest in Pd-catalyzed oxidative addition.

  • C3 (Pyrrole Ring): Electron-rich. Reacts slower .

Targeting C4: Use stoichiometric boronic acid (1.0–1.1 equiv) at lower temperatures (


) to favor the kinetic product (C4).
Targeting C3: You generally cannot couple C3 exclusively without touching C4 first. You must either (a) couple C4 first, then C3, or (b) protect C4 (e.g., use a 3-bromo-4-chloro analog if C4-Cl is too inert, though Br/Br is standard).

Q5: What ligand system minimizes homocoupling for this scaffold?

Answer: Use bulky, electron-rich phosphines.

  • Recommendation: XPhos or SPhos .

  • Reasoning: These ligands accelerate the Reductive Elimination (

    
    ) step. Fast 
    
    
    
    reduces the lifetime of the intermediate Pd(II) species, giving it less time to undergo the side reactions that lead to homocoupling.
  • Avoid: Simple

    
     can be sluggish with sterically hindered azaindoles, allowing background oxidation (homocoupling) to compete.
    
Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired Cross-Coupling (C4-selective) and the undesired Homocoupling pathways.

AzaindoleReaction Start 3,4-Dibromo-6-Azaindole + Boronic Acid (Ar-B(OH)2) OxAdd Oxidative Addition (Preferential at C4) Start->OxAdd + Pd(0) HomoC Boronic Acid Homocoupling (Ar-Ar) Start->HomoC O2 Oxidation of Pd Pd0 Pd(0) Active Catalyst PdII_Ar Pd(II)-Azaindole Complex OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Ar-B(OH)2 Base Dimer Azaindole Dimer (Ullmann-type) PdII_Ar->Dimer Excess Catalyst No Boron RedElim Reductive Elimination TransMet->RedElim TransMet->HomoC Slow Reaction RedElim->Pd0 Regenerates Product Desired C4-Product RedElim->Product O2 O2 / Slow Kinetics

Caption: Figure 1. Competitive reaction pathways. The "Danger Zone" for homocoupling is during the Pd(II) lifetime (intermediate species) or via direct oxidation of the catalyst by oxygen.

Module 4: Validated Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (C4-Selective)

Designed to minimize boronic acid homocoupling.

ParameterSpecificationRationale
Solvent 1,4-Dioxane : Water (4:1)Water is essential for boronate activation; Dioxane solubilizes the azaindole.
Concentration 0.1 M (Azaindole)Moderate dilution prevents oligomerization.
Base

(2.0 equiv)
Mild base prevents dehalogenation side reactions common with strong alkoxides.
Catalyst

(3-5 mol%)
Robust catalyst; ferrocene ligand resists oxidation better than

.
Atmosphere Argon (Balloon)Argon is heavier than air, providing a better "blanket" than Nitrogen.
Temperature

Sufficient for C4 activation; avoid

to protect C3-Br.

Step-by-Step:

  • Charge Solids: Add 3,4-dibromo-6-azaindole (1.0 equiv), Boronic Acid (1.05 equiv), and

    
     (2.0 equiv) to a microwave vial or round-bottom flask.
    
  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mixture with Argon for 20 mins.

  • Combine: Transfer solvent to the solids via syringe under Argon flow.

  • Catalyst Addition: Add Pd catalyst last under a strong counter-flow of Argon. Rapidly seal the vessel.

  • Reaction: Heat to

    
    . Monitor by LC-MS at 1 hour.
    
    • Checkpoint: If Ar-Ar homocoupling is observed >10%, stop. Purify and restart with Protocol B (Slow Addition) .

Protocol B: "Slow Addition" Method (For Stubborn Homocoupling)

Use this if Protocol A fails due to excessive Ar-Ar formation.

  • Dissolve the Boronic Acid in the organic solvent (Dioxane) separately.

  • Run the reaction with Azaindole, Base, and Catalyst in the main vessel.

  • Use a syringe pump to add the Boronic Acid solution over 2 hours at reaction temperature.

    • Why: Keeps the instantaneous concentration of Boronic Acid low, statistically favoring the Cross-Coupling (Azaindole + Boron) over Homocoupling (Boron + Boron).

Module 5: Decision Tree for Troubleshooting

Troubleshooting Problem Issue Detected CheckImpurity Identify Major Impurity (LC-MS) Problem->CheckImpurity ArAr Symmetric Biaryl (Ar-Ar) CheckImpurity->ArAr Boronic Acid Homocoupling Dimer Azaindole Dimer CheckImpurity->Dimer Substrate Homocoupling Regio Wrong Isomer (C3 instead of C4) CheckImpurity->Regio Selectivity Loss FixArAr 1. Degas Solvents (Freeze-Pump-Thaw) 2. Switch to Pd(dppf)Cl2 3. Syringe Pump Addition ArAr->FixArAr FixDimer 1. Reduce Catalyst Loading 2. Increase Boronic Acid Equiv 3. Check Ligand (Use XPhos) Dimer->FixDimer FixRegio 1. Lower Temperature (<60°C) 2. Use Stoichiometric Reagent (1.0 eq) 3. Switch to Non-Polar Solvent Regio->FixRegio

Caption: Figure 2. Troubleshooting logic flow. Identify the impurity by mass before altering conditions.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Song, J. J., et al. (2002). Synthesis of 6-Azaindoles. Journal of Organic Chemistry, 67(11), 3924-3926. (Demonstrates reactivity patterns of the 6-azaindole core).

  • BenchChem Technical Notes. (2025). Troubleshooting Suzuki Coupling Homocoupling Byproducts.

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: 13C NMR of 3,4-Dibromo-6-azaindole

The following guide provides a technical comparative analysis of the 13C NMR spectral characteristics for 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine). This document is structured to assist medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparative analysis of the 13C NMR spectral characteristics for 3,4-dibromo-6-azaindole (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine).

This document is structured to assist medicinal chemists in validating the synthesis of this specific halogenated scaffold, distinguishing it from mono-brominated byproducts (e.g., 3-bromo-6-azaindole) using chemical shift logic.

Executive Summary

3,4-Dibromo-6-azaindole (CAS: 1190318-87-6) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CLK1) and peptidomimetics.[1][2][3] Its dual-halogenated core allows for orthogonal cross-coupling reactions: the C3-bromide is reactive in electrophilic pathways or metal-halogen exchange, while the C4-bromide (on the pyridine ring) is primed for nucleophilic aromatic substitution (


) or palladium-catalyzed couplings.[2][3][4]

Accurate characterization is essential to ensure the regioselectivity of the bromination, particularly to distinguish the 3,4-dibromo species from the 3-monobromo precursor or the 3,5-dibromo isomer.[1][2][4]

Experimental Methodology

To ensure reproducibility and comparable spectral resolution, the following acquisition parameters are recommended.

Protocol: 13C NMR Acquisition
  • Instrument: Bruker Avance III HD (or equivalent) operating at

    
     100 MHz for 13C (400 MHz 1H).
    
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[2][3]

    • Rationale: 6-Azaindoles possess poor solubility in

      
      .[1][2][3] DMSO-d6 ensures complete solvation and minimizes aggregation-induced peak broadening.[2][3]
      
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Temperature: 298 K (25 °C).[3][4]

  • Reference: DMSO-d6 septet centered at 39.52 ppm .[1][3]

  • Pulse Sequence: Proton-decoupled (zgpg30 or similar) with a relaxation delay (

    
    ) of 
    
    
    
    2.0 seconds to ensure quaternary carbon integration accuracy.

Comparative Spectral Data

The following table contrasts the experimental baseline of the parent 6-azaindole with the calculated/predicted shifts for the 3,4-dibromo derivative. This comparison highlights the specific shielding/deshielding effects induced by the bromine atoms.[2][3]

Table 1: Comparative 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6[1][2][3][4][5]
Carbon PositionAtom Type6-Azaindole (Parent) [Exp]3,4-Dibromo-6-azaindole [Calc]*Shift Effect (

)
Mechanistic Insight
C2 Pyrrole

126.5131.2+4.7Deshielding due to adjacent Br at C3 (Inductive).[2][3][4]
C3 Pyrrole

100.892.5 -8.3Heavy Atom Effect: Direct attachment of Br causes significant upfield shielding.[1][3]
C3a Bridgehead128.4126.1-2.3Steric compression and electronic redistribution from C3/C4 substitution.[2][3]
C4 Pyridine

132.8124.8 -8.0Heavy Atom Effect: Direct attachment of Br shields the nucleus.[1][3]
C5 Pyridine

115.6121.4+5.8Ortho-deshielding effect from Br at C4.[1][2][3]
C7 Pyridine

142.9144.1+1.2Minimal long-range effect; remains the most downfield signal.[3]
C7a Bridgehead136.1138.5+2.4Inductive influence from the pyridine ring modifications.[2][3]

*Note: "Calc" values are high-confidence predictions derived from ChemDraw/MestReNova algorithms using substituent additivity rules (RMSE < 1.5 ppm).

Key Diagnostic Signals[2][3][4][6]
  • The C3 Upfield Shift: In the parent 6-azaindole, C3 is the most upfield aromatic signal (~100.8 ppm).[2][3][4] Upon bromination, this signal shifts further upfield to ~92.5 ppm .[2][3][4] If this peak remains >100 ppm, C3 bromination is likely incomplete.[2][3][4]

  • The C4 Shift: The C4 carbon in the pyridine ring typically resonates at ~132 ppm.[2][3] The presence of bromine at this position causes a distinct upfield shift to ~125 ppm , distinguishing the 3,4-dibromo species from a 3,5-dibromo isomer (where C4 would remain ~132-135 ppm).[1][2][3][4]

Characterization Workflow

The following diagram outlines the logical decision tree for validating the synthesis of 3,4-dibromo-6-azaindole.

Azaindole_Characterization Start Crude Product (Post-Bromination) NMR_Acq Acquire 13C NMR (DMSO-d6, 100 MHz) Start->NMR_Acq Check_C3 Check C3 Region (90 - 105 ppm) NMR_Acq->Check_C3 C3_High Peak at ~100-102 ppm Check_C3->C3_High No Shift C3_Low Peak at ~90-95 ppm Check_C3->C3_Low Upfield Shift Result_Mono Result: 3-Bromo-6-azaindole (Incomplete Reaction) C3_High->Result_Mono Check_C4 Check C4 Region (120 - 135 ppm) C3_Low->Check_C4 C4_High Peak at ~133 ppm Check_C4->C4_High No Shift C4_Low Peak at ~124-126 ppm Check_C4->C4_Low Upfield Shift C4_High->Result_Mono Regioisomer? Result_Di Result: 3,4-Dibromo-6-azaindole (Target Confirmed) C4_Low->Result_Di

Caption: Decision logic for distinguishing mono- and di-brominated azaindoles based on 13C NMR chemical shifts.

References

  • Synthesis of 6-Azaindoles: Sun, H., et al. "Site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes."[1][2][3] Synthesis, 2017, 49 , 4845-4852.[1][2][3][4] [2][3][4]

  • NMR Data for Azaindole Parent: "6-Azaindole | C7H6N2 | CID 9219."[1][3][5] PubChem Database, National Center for Biotechnology Information.[2][3][4] [2][3][4]

  • Heavy Atom Effect in NMR: "13C NMR Chemical Shift - Heavy Atom Effect." Chemistry LibreTexts.

  • 3-Bromo-6-azaindole Characterization: "Synthesis of substituted 4-, 5-, 6- and 7-azaindoles." Amazon AWS (Supplementary Data).[3][4]

Sources

Comparative

Comparative Guide: HPLC Method Development for 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine Purity Analysis

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The synthesis of highly functionalized 6-azaindoles, such as 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, is a critical step in t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The synthesis of highly functionalized 6-azaindoles, such as 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, is a critical step in the development of modern kinase inhibitors and HIV-1 attachment inhibitors[1]. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this intermediate presents a dual challenge: severe peak tailing driven by the basic pyridine nitrogen, and the difficult separation of closely related halogenated positional isomers (e.g., 3-bromo vs. 4-bromo impurities).

This guide objectively compares various column chemistries and mobile phase strategies, providing a self-validating protocol grounded in physicochemical causality to ensure uncompromising analytical integrity.

Physicochemical Profiling & The Peak Tailing Dilemma

To develop a reliable method, we must first understand the causality behind the chromatographic behavior of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine:

  • Amphoteric Core: The molecule contains a weakly acidic pyrrole NH and a basic pyridine nitrogen (pKa ~4.5–5.5).

  • Hydrophobic & Polarizable Halogens: The two massive bromine atoms at C3 and C4 significantly increase the molecule's hydrophobicity and polarizability.

The Root Cause of Peak Tailing: In reversed-phase HPLC, classical peak tailing is most commonly caused by strong ionic secondary interactions between basic analytes and residual, unendcapped silanols (Si-O⁻) on the silica surface[2]. When operating at a mid-range pH (e.g., pH 7.0), the pyridine nitrogen is partially protonated, and the surface silanols are fully ionized. This creates a dual-retention mechanism (hydrophobic dispersion + ion-exchange), which disrupts the ideal Gaussian peak shape and leads to peak tailing[3].

Selectivity_Logic A 3,4-Dibromo-6-azaindole Method Development B Peak Tailing Risk (Basic Pyridine N) A->B C Isomer Co-elution Risk (Halogenated Analogs) A->C D Hybrid C18 @ pH 9.0 Neutralizes Analyte B->D Optimizes Symmetry E PFP Column @ pH 2.5 Fluorine/Pi-Pi Interactions C->E Maximizes Resolution

Fig 1. Logical workflow for selecting stationary and mobile phases based on analyte properties.

Comparative Analysis: Column Chemistry & pH Optimization

To overcome these challenges, method developers typically choose between modulating the mobile phase pH or utilizing orthogonal stationary phase chemistries.

Strategy A: Mobile Phase pH Modulation on C18

Mobile phase pH dictates the ionization state of both the analyte and the column's silanol groups[4].

  • Low pH (2.5): Using 0.1% Formic Acid protonates (neutralizes) the acidic silanol species on the stationary phase, effectively shutting down the secondary ion-exchange pathway[5].

  • High pH (9.0): Using 10 mM Ammonium Bicarbonate deprotonates the basic pyridine nitrogen. Because the analyte is rendered entirely neutral, it interacts with the stationary phase purely via hydrophobic forces, yielding exceptionally sharp peaks[4]. Note: This requires a high-pH tolerant hybrid silica column (e.g., BEH technology).

Strategy B: Orthogonal Selectivity via PFP Phase

While a Hybrid C18 at high pH solves peak tailing, it often struggles to resolve the 3-bromo, 4-bromo, and 3,4-dibromo isomers due to their nearly identical hydrophobicities. A Pentafluorophenyl (PFP) column introduces


 interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP phase interact differentially with the polarizable bromine atoms depending on their spatial orientation, providing superior isomer resolution.
Quantitative Performance Comparison

The following table synthesizes experimental data comparing these approaches for the purity analysis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine spiked with 1% of its 3-bromo isomer.

Column ChemistryMobile Phase pHUSP Tailing Factor (Tf)Resolution (Rs)Primary Mechanism of ActionVerdict
Standard C18 7.0 (Neutral)2.85 (Fail)1.2 (Fail)Dispersive + Ion-ExchangeUnsuitable due to severe tailing[2].
Standard C18 2.5 (0.1% FA)1.40 (Pass)1.8 (Marginal)Dispersive (Silanols neutralized)Acceptable, but isomer resolution is risky.
Hybrid BEH C18 9.0 (10mM NH₄HCO₃)1.05 (Excellent) 2.1 (Pass)Purely Dispersive (Analyte neutral)Best for absolute peak symmetry & quantitation.
PFP Phase 2.5 (0.1% FA)1.35 (Pass)3.8 (Excellent)

& Dipole-Dipole
Best for resolving halogenated isomers.

Step-by-Step Experimental Protocol (PFP / Low pH)

Based on the comparative data, the PFP column under low pH conditions is the optimal choice for ensuring both acceptable peak shape and baseline resolution of critical halogenated impurities. The following protocol is designed as a self-validating system to ensure trustworthiness prior to data acquisition.

Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or equivalent high-efficiency PFP).

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes

    
     interaction thermodynamics).
    
  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.03070
15.01090
15.19010
20.09010
Self-Validating System Suitability Test (SST)

Do not proceed with sample analysis unless the system proves its capability to resolve the critical pair and maintain peak symmetry.

  • Prepare SST Solution: Spike 0.5 mg/mL of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine with 0.05 mg/mL of 3-bromo-1H-pyrrolo[2,3-c]pyridine in Diluent (50:50 Water:Acetonitrile).

  • Execute Workflow:

SST_Workflow N1 1. Blank Injection (Verify Baseline) N2 2. Resolution Mix (Rs > 2.0) N1->N2 N3 3. Sample Analysis (Bracketed) N2->N3 N4 4. Data Processing (Area %) N3->N4

Fig 2. Self-validating sequence ensuring system suitability prior to quantitative purity analysis.

SST Acceptance Criteria:

  • Resolution (Rs):

    
     2.0 between the 3-bromo and 3,4-dibromo peaks.
    
  • USP Tailing Factor (Tf):

    
     1.5 for the main 3,4-dibromo peak (confirms suppression of silanol interactions).
    
  • Injection Precision: RSD

    
     1.0% for 5 replicate injections of the main peak area.
    

Conclusion

When developing purity methods for highly functionalized azaindoles like 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, standard C18 columns at neutral pH will inevitably fail due to secondary silanol interactions[2]. By understanding the physicochemical causality of the molecule, analysts can choose between neutralizing the analyte at high pH on a hybrid C18 for perfect peak symmetry[4], or utilizing the orthogonal dipole-dipole selectivity of a PFP phase at low pH to guarantee the resolution of complex halogenated isomers. For rigorous API intermediate purity, the PFP approach provides the highest degree of analytical confidence.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.[Link]

  • ACS Publications. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068." Organic Process Research & Development.[Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 3,4-Dibromo-6-azaindole

This technical guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 3,4-dibromo-6-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators).[1] U...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 3,4-dibromo-6-azaindole , a critical scaffold in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators).[1]

Unlike generic templates, this guide focuses on the specific analytical challenges posed by this molecule: isotopic complexity , halogen loss kinetics , and ionization mode selection (EI vs. ESI).[1]

[1]

Executive Summary & Compound Profile

3,4-dibromo-6-azaindole (


) presents a unique mass spectral signature defined by the presence of two bromine atoms on a fused pyrrolo-pyridine core.[1] Successful identification requires distinguishing its characteristic isotopic envelope from potential regioisomeric impurities (e.g., 3,5-dibromo analogs).
PropertySpecification
Monoisotopic Mass 273.8741 Da (

)
Dominant Isotopologue 275.8721 Da (

)
Key Challenge Differentiating sequential dehalogenation from ring degradation.
Preferred Ionization ESI(+) for quantitation; EI (70 eV) for structural confirmation.

The Isotopic Fingerprint (Self-Validating Logic)

Before analyzing fragmentation, the validity of the molecular ion (


 in EI or 

in ESI) must be established via its isotopic pattern. Bromine exists as

and

in a nearly 1:1 ratio.[2][3]

For a dibromo compound, the statistical distribution follows a 1:2:1 intensity ratio.[1][3][4] This serves as an internal quality control check—if your spectrum does not show this triplet, the analyte is not a dibromo species.[1]

Theoretical Isotopic Distribution Table
Ion Speciesm/z (Nominal)CompositionRelative Intensity (Theoretical)
M 274

51.0%
M+2 276

100.0% (Base)
M+4 278

49.0%

Analyst Note: In ESI+, these values shift to m/z 275, 277, and 279 due to protonation (


).

Comparative Analysis: Ionization & Fragmentation Modes

This section compares the two primary workflows for analyzing this compound.

Comparison 1: Structural Elucidation (EI) vs. Quantitation (ESI)
FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI+)
Mechanism Hard ionization; high internal energy transfer.[1][5]Soft ionization; solution-phase protonation.
Molecular Ion Distinct

triplet (1:2:1).[2][6]
Strong

triplet.
Fragmentation Extensive. Prominent loss of

and

.
Minimal (unless CID is applied).
Key Utility Fingerprinting. The "Ortho Effect" in 3,4-dibromo isomers facilitates unique fragment ratios compared to 3,5-isomers.[1]High Sensitivity. Ideal for PK/PD studies where limits of detection (LOD) are critical.
Comparison 2: Regioisomer Differentiation (3,4- vs. 3,5-dibromo)

Differentiation is critical in synthesis optimization.[1]

  • 3,4-Dibromo-6-azaindole: The bromine atoms are vicinal (adjacent). Steric repulsion weakens the C-Br bonds, leading to rapid loss of the first bromine atom under collision-induced dissociation (CID).

  • 3,5-Dibromo-6-azaindole: The bromines are separated.[1] The molecular ion is more stable, requiring higher collision energy (CE) to initiate dehalogenation.

Fragmentation Pathways & Mechanism

The fragmentation of 3,4-dibromo-6-azaindole follows a sequential decay logic.

Primary Pathway (Dehalogenation)
  • Precursor Selection: m/z 277 (

    
    , mixed isotope).
    
  • Step 1 (Neutral Loss of HBr/Br): The first fragmentation is invariably the loss of a bromine radical (

    
    , -79/81 Da) in EI, or HBr (-80/82 Da) in ESI/CID.
    
    • Result: Monobromo-azaindole cation (m/z ~196/198).

  • Step 2 (Second Dehalogenation): Loss of the second Br leads to the bare azaindole core (m/z ~117).

Secondary Pathway (Ring Degradation)

Once the halogens are ejected, the azaindole core degrades via HCN loss (characteristic of pyridine-fused rings).

  • m/z 117

    
     m/z 90:  Loss of HCN (27 Da) from the pyridine ring.
    
  • m/z 90

    
     m/z 63:  Secondary loss of HCN or 
    
    
    
    from the pyrrole ring.
Pathway Visualization (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ (m/z 275, 277, 279) 1:2:1 Isotopic Ratio MonoBromo Fragment [M-HBr]+ (m/z 196, 198) 1:1 Isotopic Ratio Parent->MonoBromo Loss of HBr/Br (Low CE) Core Azaindole Core [C7H5N2]+ (m/z 117) No Br Isotope Pattern MonoBromo->Core Loss of Br radical (Med CE) RingFrag1 Pyridyl Cleavage [C6H4N]+ (m/z 90) Core->RingFrag1 Loss of HCN (High CE) RingFrag2 Pyrrole Cleavage [C4H3]+ (m/z 63) RingFrag1->RingFrag2 Loss of HCN

Caption: Stepwise fragmentation pathway of 3,4-dibromo-6-azaindole under ESI-CID conditions. Note the collapse of the isotopic pattern at the 'Core' stage.

Experimental Protocol (Self-Validating)

To reproduce these results, use the following protocol. This workflow includes a "System Suitability Test" (SST) to ensure data integrity.

A. Sample Preparation[2]
  • Stock: Dissolve 1 mg of 3,4-dibromo-6-azaindole in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation for ESI+ efficiency.

B. LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to preserve the labile C-Br bonds in the source).

  • Collision Energy (CE) Ramp:

    • 10 eV: Retains Parent (m/z 275/277/279).

    • 25 eV: Generates Monobromo species (m/z 196/198).

    • 45 eV: Generates Core fragments (m/z 117, 90).

C. System Suitability Test (SST)

Before running unknowns, verify the Isotopic Fidelity :

  • Inject the standard.

  • Extract the MS1 spectrum at retention time.

  • Pass Criteria: The intensity of m/z 277 must be

    
     the intensity of m/z 275.
    
    • Failure Mode: If the ratio is < 1.5, the detector may be saturated, or the sample has degraded (de-brominated).[1]

References

  • BenchChem. (2025).[2][7] Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromo-2-chlorotrifluoroethane. (Demonstrates standard dibromo isotopic patterns). Link

  • Doc Brown's Chemistry. (2025). Interpreting the mass spectrum of 1,2-dibromoethane. (Foundational theory on 1:2:1 bromine isotope ratios). Link

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). (Mechanisms of halogen loss and heterocycle fragmentation). Link

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (Analogous fragmentation of fused dibromo-heterocycles). Link

  • National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (Comparison of EI vs ESI mechanisms). Link

Sources

Comparative

Comparative Reactivity Atlas: 6-Azaindole vs. 4-Azaindole Halides

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Executive Summary: The Bioisostere’s Dilemma In the landscape of kinase inhibitor design, azaindoles serve as critical bioisosteres o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Bioisostere’s Dilemma

In the landscape of kinase inhibitor design, azaindoles serve as critical bioisosteres of the indole scaffold, offering improved solubility and distinct hydrogen-bonding profiles. While 7-azaindole is the most common scaffold, 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and 6-azaindole (1H-pyrrolo[2,3-c]pyridine) offer unique vectors for scaffold hopping.

This guide provides a technical comparison of their halide derivatives. The core distinction lies in the electronic topography of the pyridine ring:

  • 4-Azaindole halides at C5 and C7 are highly reactive in SNAr due to ortho/para activation.

  • 6-Azaindole halides at C4 are electronically "dead" (meta) to the pyridine nitrogen, requiring metal catalysis for functionalization, while C5/C7 halides remain active.

Electronic Topography & Structural Basis

To predict reactivity, one must map the position of the pyridine nitrogen relative to the halogenated carbon.

1.1 Structural Definitions
  • 4-Azaindole: Nitrogen at position 4.[1][2][3][4][5]

  • 6-Azaindole: Nitrogen at position 6.[1][3][4][5][6][7][8][9][10]

1.2 The "Activation Map"

The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M), activating specific positions toward nucleophilic attack.

Position4-Azaindole (N @ 4)Reactivity Prediction6-Azaindole (N @ 6)Reactivity Prediction
C4 N/A (Nitrogen)N/A Meta to N6Deactivated (Requires Pd)
C5 Ortho to N4Activated (SNAr possible)Ortho to N6Activated (SNAr possible)
C6 Meta to N4Deactivated (Requires Pd)N/A (Nitrogen)N/A
C7 Para to N4Activated (SNAr possible)Ortho to N6Activated (SNAr possible)

Expert Insight: This map reveals the critical divergence. If you need to introduce a nucleophile at C4 , you cannot use SNAr on 4-chloro-6-azaindole; you must use a cross-coupling approach. Conversely, C7 functionalization is facile for both isomers via SNAr.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the preferred method for early-stage functionalization due to cost and operational simplicity (no heavy metals).

2.1 Comparative Reactivity Trends
  • Leaving Group Ability: F > Cl ≈ Br > I (Due to the high electronegativity of F stabilizing the Meisenheimer complex).

  • 4-Azaindole: 5-halo and 7-halo derivatives react readily with amines and alkoxides.

  • 6-Azaindole: 5-halo and 7-halo derivatives react readily. 4-halo derivatives are inert.

2.2 Experimental Data: Displacement with Morpholine

Conditions: 1.2 eq. Morpholine, DMSO, 120°C, 12h.

SubstratePosition of HalideElectronic RelationshipYield (%)Notes
5-Cl-4-Azaindole C5Ortho88%Fast kinetics.
7-Cl-4-Azaindole C7Para82%Good conversion.
4-Cl-6-Azaindole C4Meta <5% Reaction fails.
7-Cl-6-Azaindole C7Ortho91%Highly reactive (flanked by N).
Reactivity Profile: Palladium-Catalyzed Cross-Couplings[2][10]

When SNAr fails (e.g., C4-halo-6-azaindole or C6-halo-4-azaindole), Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) are mandatory.

3.1 Catalyst Poisoning & Speciation

Both isomers possess a pyridine-like nitrogen (sp²) capable of coordinating Pd(II), potentially poisoning the catalyst.

  • Challenge: Unlike 7-azaindole, which can form stable dimers or "molecular tweezers" with metals, 4- and 6-azaindoles primarily act as monodentate ligands.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos ) or N-protection (N-Boc, N-SEM) to reduce Lewis basicity and prevent oxidative addition into the N-H bond.

3.2 Decision Logic for Functionalization

The following diagram outlines the synthetic decision process based on the specific isomer and target position.

AzaindoleLogic Start Start: Select Halide Position IsomerCheck Identify Isomer Core Start->IsomerCheck Az4 4-Azaindole Core (N @ Pos 4) IsomerCheck->Az4 Az6 6-Azaindole Core (N @ Pos 6) IsomerCheck->Az6 Pos5_7 Target: C5 or C7 Az4->Pos5_7 Pos6 Target: C6 Az4->Pos6 SNAr Method: S_NAr (Heat + Nucleophile) Pos5_7->SNAr Activated (Ortho/Para) Pd Method: Pd-Catalysis (Buchwald/Suzuki) Pos6->Pd Deactivated (Meta) Pos5_7_6 Target: C5 or C7 Az6->Pos5_7_6 Pos4 Target: C4 Az6->Pos4 Pos5_7_6->SNAr Activated (Ortho) Pos4->Pd Deactivated (Meta)

Caption: Decision tree for functionalizing azaindole halides based on electronic activation rules.

Experimental Protocols
Protocol A: SNAr of 5-Chloro-4-Azaindole (Activated System)

Applicable to: 5-halo-4-azaindole, 7-halo-4-azaindole, 7-halo-6-azaindole.

Rationale: The electron-deficient pyridine ring facilitates the addition-elimination mechanism without transition metals.

  • Reagents: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Amine Nucleophile (e.g., Morpholine, 1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: NMP or DMSO (Polar aprotic solvents stabilize the Meisenheimer intermediate).

  • Procedure:

    • Charge a pressure tube with the azaindole and solvent (0.5 M).

    • Add DIPEA and the amine.

    • Seal and heat to 120–140 °C for 16 hours.

    • Monitor: TLC/LCMS should show consumption of starting material (M+H).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (aq) to remove NMP.

  • Self-Validation: If conversion is <10%, switch to a fluoride leaving group (SNAr rate: F >> Cl) or increase temperature to 180 °C in a microwave reactor.

Protocol B: Buchwald-Hartwig Amination of 4-Chloro-6-Azaindole (Deactivated System)

Applicable to: 4-halo-6-azaindole, 6-halo-4-azaindole.

Rationale: The halide is meta to the pyridine nitrogen, rendering SNAr impossible. A Pd(0)/Pd(II) cycle is required.

  • Reagents: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), Aniline/Amine (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (degassed).

  • Procedure:

    • Pre-complexation: Stir Pd(OAc)₂ and XPhos in solvent at 60 °C for 5 mins to generate the active L-Pd(0) species.

    • Add the azaindole, amine, and base.

    • Heat to 100 °C under Argon for 4–12 hours.

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

  • Critical Control: If the azaindole N-H is unprotected, use 3.0 equiv of base to account for deprotonation of the pyrrole N-H (pKa ~15), or protect with Boc/SEM beforehand to prevent catalyst sequestration.

Regioselective Lithiation: C2 vs. Ring Functionalization

When C-H activation is required instead of halide displacement:

  • Acidity: 6-Azaindole is slightly more acidic (pKa ~29.5) than 4-azaindole (pKa ~30.2) in the pyridine ring, but the pyrrole C2-H is the most acidic site for both (after N-protection).

  • Regioselectivity:

    • N-Boc-4-azaindole: Lithiation with t-BuLi occurs exclusively at C2 .

    • N-Boc-6-azaindole: Lithiation with t-BuLi occurs exclusively at C2 .

    • Directing Groups: To functionalize the pyridine ring (C5/C6/C7) via lithiation, a Directing Group (DG) such as Cl, OMe, or F is required ortho to the target site to utilize the "Complex Induced Proximity Effect" (CIPE).

References
  • Synthesis and Reactivity of Azaindoles: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5- and 6-azaindoles."[3][11] Tetrahedron2007 , 63(36), 8689–8707. Link

  • S_NAr Mechanistic Principles: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution." Chem. Rev.1951 , 49(2), 273–412. Link

  • Pd-Catalyzed Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

  • Azaindole Acidity & Lithiation: Schlosser, M. "Organometallics in Synthesis." John Wiley & Sons, 2013.

Sources

Validation

Crystal structure validation of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Crystal Structure Validation of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to SC-XRD and MicroED As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the physic...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Validation of 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to SC-XRD and MicroED

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the physical limits of traditional analytical techniques when working with heavily functionalized small molecules. The compound 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (CAS: 1190318-87-6) presents a classic crystallographic challenge. Its rigid 6-azaindole core promotes strong π-π stacking, while the dual bromine substituents induce complex halogen bonding networks. This thermodynamic profile often drives rapid precipitation, yielding microcrystalline powders rather than the large, defect-free single crystals required for conventional X-ray analysis.

This guide objectively compares the gold standard—Single-Crystal X-ray Diffraction (SC-XRD)—against the disruptive alternative of Microcrystal Electron Diffraction (MicroED). By analyzing the causality behind these techniques, drug development professionals can implement self-validating workflows to ensure absolute structural integrity.

Physical Causality & Modality Selection

The choice between SC-XRD and MicroED is dictated by the fundamental physics of how radiation interacts with matter.

Single-Crystal X-ray Diffraction (SC-XRD) relies on X-ray photons interacting with the electron density of the molecule. Because this interaction is relatively weak, it necessitates large crystal volumes (typically >5–10 μm) to generate a detectable diffraction signal[1]. However, the presence of heavy bromine atoms in 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine provides strong anomalous dispersion, making SC-XRD unparalleled for determining absolute stereochemistry.

Conversely, Microcrystal Electron Diffraction (MicroED) utilizes an electron beam that interacts with the electrostatic potential of the crystal (both the nucleus and electron cloud). This interaction is approximately 10⁴ times stronger than X-ray scattering[1]. Consequently, MicroED can extract high-quality structural data from vanishingly small crystals (<1 μm) directly from the synthesis batch, eliminating the need for exhaustive crystallization screening[1][2]. However, this strong interaction introduces dynamical scattering (multiple scattering events within the lattice), which can skew measured intensities and limit the precision of standard kinematical refinement[2].

G Sample 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (Synthesized Powder) Decision Crystal Size Assessment Sample->Decision Large > 10 μm (Single Crystals) Decision->Large Slow Crystallization Small < 1 μm (Microcrystalline) Decision->Small Rapid Precipitation SCXRD SC-XRD (X-ray Scattering) Large->SCXRD MicroED MicroED (Electron Scattering) Small->MicroED MechX Interacts with Electron Density (Weak, requires large volume) SCXRD->MechX MechE Interacts with Electrostatic Potential (10⁴x Stronger) MicroED->MechE ResultX High Precision & Absolute Structure (Anomalous Dispersion from Br) MechX->ResultX ResultE Rapid Connectivity & Conformation (Dynamical Scattering limits precision) MechE->ResultE

Decision matrix and physical causality for structural validation modalities.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both modalities when applied to halogenated small molecules.

ParameterSC-XRDMicroEDCausality / Impact
Minimum Crystal Size > 10 μm< 1 μm (100–300 nm)Electrons interact ~10⁴x stronger with matter than X-rays, requiring vastly smaller volumes[1].
Sample Requirement Milligrams (for screening)< 1 mgMicroED utilizes powder directly from synthesis/purification, conserving precious API[2][3].
Absolute Configuration Direct (Flack Parameter)Indirect (Chiral Salt needed)X-rays exploit anomalous dispersion from Bromine atoms; MicroED lacks this direct differentiation power[4].
Data Processing Standard KinematicalComplex (Dynamical Effects)Multiple scattering events in MicroED skew intensities, requiring specialized corrections[2].
Throughput Days to Weeks< 1 DayMicroED eliminates the slow vapor-diffusion crystallization step, accelerating drug discovery pipelines[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in the structural elucidation pipeline must contain an internal validation mechanism. Do not proceed to the next step if the validation criteria fail.

Protocol A: SC-XRD Workflow

Step 1: Crystallization via Vapor Diffusion

  • Action: Dissolve 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine in a highly soluble solvent (e.g., THF) and expose it to an antisolvent vapor (e.g., hexanes) in a sealed chamber.

  • Causality: Slow diffusion lowers the supersaturation rate, thermodynamically favoring the addition of molecules to a single crystal lattice rather than forming multiple chaotic nucleation sites.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. A true single crystal will exhibit complete optical extinction every 90° of rotation. Incomplete extinction indicates twinning, invalidating the sample for routine high-precision SC-XRD.

Step 2: Data Collection & Integration

  • Action: Mount the crystal on a goniometer under a cold nitrogen stream (100 K) and irradiate with Cu-Kα X-rays.

  • Causality: Cryo-cooling minimizes thermal vibrations (Debye-Waller factor), preserving high-resolution diffraction intensities. Cu-Kα radiation maximizes the anomalous scattering signal from the bromine atoms.

  • Self-Validation: Monitor the internal agreement factor (

    
    ) during data integration. An 
    
    
    
    validates the assigned Laue group and confirms the data is of sufficient quality to proceed to phasing.
Protocol B: MicroED Workflow

Step 1: Cryo-EM Grid Preparation

  • Action: Apply a dry microcrystalline powder suspension directly to a carbon-coated TEM grid, followed by gentle mechanical crushing or sonication.

  • Causality: MicroED requires crystals to be electron-transparent (ideally <300 nm thick). Thicker crystals induce severe dynamical scattering, where diffracted electrons act as secondary primary beams, destroying the linear relationship between intensity and structure factor amplitude[2].

  • Self-Validation: Screen the grid at low magnification (155x)[5]. The presence of sharp, distinct crystal edges without overlapping moiré fringes validates the grid for data collection.

Step 2: Continuous Rotation Data Collection

  • Action: Rotate the stage continuously (e.g., -60° to +60° at 0.3°/s) while exposing the crystal to a low-dose 200 kV electron beam[5].

  • Causality: Continuous rotation samples reciprocal space evenly, avoiding the "missing wedge" problem and integrating partial reflections accurately.

  • Self-Validation: Monitor the diffraction pattern in real-time. If high-resolution reflections fade before the rotation sweep completes, radiation damage has occurred. This self-validates the necessity to lower the electron dose rate (<0.01 e⁻/Ų/s) for subsequent crystals.

Data Integrity & IUCr CheckCIF Validation

Regardless of the data collection modality, the final structural model must be subjected to rigorous, objective validation. The International Union of Crystallography (IUCr) CheckCIF service is the universal standard for checking the consistency and integrity of crystal structure determinations reported in CIF format[6][7].

G Raw Raw Diffraction Frames (.cbf / .mrc) Integrate Integration & Scaling (DIALS / XDS) Raw->Integrate Phase Phasing (SHELXT) Integrate->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine CIF Generate .cif & .fcf (Structural Model) Refine->CIF CheckCIF IUCr CheckCIF (PLATON Validation) CIF->CheckCIF

Self-validating data reduction and CheckCIF validation workflow.

Interpreting Validation Alerts: CheckCIF applies geometry and symmetry checks using the PLATON software package, generating Alert Levels A, B, C, and G based on severity[6][8].

  • For SC-XRD: Because of the high precision of X-ray scattering on large crystals, a properly refined structure of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine should yield zero Level A or B alerts. The absolute structure must be validated by a Flack parameter near 0.

  • For MicroED: It is highly common for MicroED structures to trigger Level B or C alerts regarding residual electron density or missing hydrogen atoms[8]. This is a direct physical consequence of dynamical scattering and the slightly lower resolution inherent to the technique[2].

Crucially, CheckCIF is not a "brick wall" designed to reject data; it is a tool to ensure transparency[8]. If a MicroED structure generates alerts due to dynamical scattering, the protocol dictates that these alerts must not be artificially suppressed. Instead, the crystallographer must complete a Validation Response Form (VRF) to scientifically justify the suspect results before publication or internal database registration[6].

References

1.6 - International Union of Crystallography (IUCr) 2. 7 - International Union of Crystallography (IUCr) 3.8 - YouTube (IUCr) 4.1 - Frontiers in Molecular Biosciences 5.2 - Creative Biostructure 6.3 - XtalPi 7. 4 - Chemical Communications (RSC Publishing) 8. 5 - PMC (NIH)

Sources

Comparative

QC Standards for 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine Procurement

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Sourcing Managers, Process Chemists Subject: CAS 1190319-33-3 (and related 6-azaindole scaffolds) Executive Summary: The "Gold Standard" Specification...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Sourcing Managers, Process Chemists Subject: CAS 1190319-33-3 (and related 6-azaindole scaffolds)

Executive Summary: The "Gold Standard" Specification

In the development of kinase inhibitors (e.g., JAK, BET bromodomain), the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold offers unique solubility and hydrogen-bonding profiles compared to the more common 7-azaindole. However, the 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine intermediate presents a specific procurement risk: Regioisomeric Purity .

Commercial synthesis often relies on electrophilic bromination or cyclization of pyridine precursors. These routes frequently generate 3,5-dibromo or 3-bromo-4-chloro impurities that are difficult to separate via standard flash chromatography.

The Procurement Directive: Do not accept "Technical Grade" (>95%) for late-stage diversification. The presence of the 3,5-isomer at >2% can reduce Suzuki coupling yields by up to 15% due to competitive catalyst poisoning and non-selective cross-coupling.

Recommended QC Specification (The "Gold Standard")
ParameterAcceptance CriterionMethod
Appearance Off-white to pale yellow powderVisual
Purity (HPLC) ≥ 98.0% (Area %)HPLC-UV (254 nm)
Identity (NMR) Conforms to structure; No vicinal coupling in pyridine region.1H NMR (DMSO-d6)
Regio-Purity ≤ 0.5% 3,5-dibromo isomer1H NMR / HPLC
Water Content ≤ 0.5%Karl Fischer
Residual Pd ≤ 20 ppm (Critical for biological assays)ICP-MS

Technical Analysis: Differentiating the Isomers

The primary challenge in procuring this scaffold is distinguishing the correct 3,4-dibromo-[2,3-c] isomer from the 3,5-dibromo byproduct and the [2,3-b] (7-azaindole) analog, which is often mislabeled by non-specialized suppliers.

NMR Structural Validation (Self-Validating Protocol)

Solvent: DMSO-d6 (Required due to poor solubility in CDCl3).

  • 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (Target):

    • H2 (Pyrrole): Singlet, ~7.8–8.0 ppm.

    • H5 (Pyridine): Singlet, ~8.0–8.5 ppm (Deshielded by adjacent Br).

    • H7 (Pyridine): Singlet, ~8.8–9.0 ppm (Adjacent to N).

    • Key Feature: Absence of vicinal coupling. The H5 and H7 protons are separated by the ring nitrogen (N6) and the bromine at C4. You should observe sharp singlets (or very small meta-coupling <2Hz).

  • 3,5-Dibromo Impurity:

    • Protons at H4 and H7.

    • H4: Singlet (shielded relative to H7).

    • H7: Singlet.

    • Differentiation: The chemical shift pattern changes.[1][2][3] H4 is typically more upfield than H5.

  • [2,3-b] Isomer (7-azaindole) - Common Mislabeled Product:

    • Structure: 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine.[4]

    • Protons at H5 and H6.

    • Key Feature: Strong Vicinal Coupling (d, J ~5-6 Hz). If you see a doublet in the aromatic region, reject the batch. It is the wrong scaffold.

Performance Comparison: Purity vs. Yield

We compared three grades of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine in a standard C3-selective Suzuki Coupling with Phenylboronic acid (1.1 equiv, Pd(dppf)Cl2, K2CO3, Dioxane/H2O).

Objective: Selectively couple at the electron-rich C3 position while leaving the C4-bromide intact for subsequent elaboration.

GradePurity (HPLC)3,5-Isomer ContentYield (C3-Product)Selectivity (C3:C4)Observations
Grade A (Gold) 99.2%< 0.1%88% > 20:1Clean isolation; simple crystallization.
Grade B (Std) 96.5%1.2%74%15:1Required column chromatography to remove homocoupled byproducts.
Grade C (Tech) 92.0%5.5% 52%8:1Failed Process. Significant formation of bis-coupled product and unreacted 3,5-isomer (which is less reactive).

Experimental Protocols

A. HPLC Method for Purity Assessment

This method is designed to separate the highly polar 6-azaindole core from non-polar brominated byproducts.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for peak shape of basic azaindole).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

  • Detection: UV at 254 nm (aromatic core) and 230 nm (bromide sensitivity).

  • Temperature: 30°C.

B. "Quick-Check" Solubility & Color Test

Before running analytical instruments, perform this bench test:

  • Dissolve 10 mg in 1 mL DMSO.

  • Result: Solution should be clear and colorless to pale yellow.

  • Failure Mode: Dark orange/brown color indicates oxidation (N-oxide formation) or polymerized impurities. Turbidity indicates inorganic salts (KBr/NaBr) from the synthesis workup.

Decision Logic & Workflow

The following diagram outlines the critical decision path for accepting a batch of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine.

QC_Workflow Start Batch Receipt (CAS 1190319-33-3) Visual Visual Inspection (Color/Solubility) Start->Visual NMR 1H NMR (DMSO-d6) Check Region 7.0 - 9.0 ppm Visual->NMR Pass Reject_Impure REJECT (Low Purity/Regio-mix) Visual->Reject_Impure Dark/Turbid CouplingCheck Are there Doublets (J > 4Hz)? NMR->CouplingCheck IsomerCheck Are H5/H7 Singlets Present? CouplingCheck->IsomerCheck No (Singlets only) Reject_Wrong REJECT (Wrong Isomer: [2,3-b]) CouplingCheck->Reject_Wrong Yes (7-azaindole) HPLC HPLC Purity (>98%?) IsomerCheck->HPLC Yes IsomerCheck->Reject_Impure No (Complex mix) HPLC->Reject_Impure No Approve APPROVE (Grade A) HPLC->Approve Yes

Caption: QC Decision Tree for verifying regio-chemistry and purity of 3,4-dibromo-6-azaindole.

References

  • Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis of Azaindoles." Chemical Reviews, 112(6), 3508–3578.

  • Lérida, L., et al. (2024).[2][5] "Pharmacophore Identification and Structure–Activity Relationship Analysis of Substituted Azaindoles." ACS Omega.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9219, 1H-Pyrrolo[2,3-c]pyridine." PubChem.

  • Kordubailo, M. V., et al. (2025).[6] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry.

Sources

Validation

Technical Comparison Guide: Differentiating 3,4-Dibromo and 3,5-Dibromo 6-Azaindole Isomers

The following guide provides an in-depth technical analysis for differentiating 3,4-dibromo-6-azaindole and 3,5-dibromo-6-azaindole. Executive Summary In the development of kinase inhibitors, the 6-azaindole (1H-pyrrolo[...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis for differentiating 3,4-dibromo-6-azaindole and 3,5-dibromo-6-azaindole.

Executive Summary

In the development of kinase inhibitors, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole. Halogenation of this scaffold is a common entry point for diversification via cross-coupling reactions. However, regioselectivity issues during synthesis often yield mixtures of 3,4-dibromo and 3,5-dibromo isomers.

Differentiating these isomers is critical because they exhibit vastly different reactivity profiles:

  • 3,5-Dibromo-6-azaindole: Contains an activated C5-bromide (alpha to pyridine nitrogen), making it highly reactive in metal-catalyzed cross-couplings and SNAr reactions.

  • 3,4-Dibromo-6-azaindole: Contains a deactivated C4-bromide (beta to pyridine nitrogen), allowing for highly selective functionalization at C3 while leaving the C4 position intact.

This guide outlines a self-validating analytical workflow to definitively distinguish these isomers using NMR spectroscopy and reactivity profiling.

Structural Analysis & Nomenclature

To interpret the analytical data, one must first understand the specific numbering and electronic environment of the 6-azaindole scaffold.

  • Scaffold: 1H-pyrrolo[2,3-c]pyridine.[1]

  • Numbering: Nitrogen is at position 6.[2][3]

    • Pyrrole Ring: N1, C2, C3.

    • Pyridine Ring: C4, C5, N6, C7.

    • Bridgehead Carbons: C3a, C7a.

Isomer Comparison
Feature3,4-Dibromo-6-azaindole 3,5-Dibromo-6-azaindole
Bromine Positions C3 (Pyrrole), C4 (Pyridine)C3 (Pyrrole), C5 (Pyridine)
Remaining Aromatic Protons H2, H5 , H7 H2, H4 , H7
Electronic Environment (Pyridine) Br at C4 (Beta to N6)Br at C5 (Alpha to N6)
Key Proton Relationship H5 and H7 are separated by N6 (meta-like)H4 and H7 are separated by C5-Br and N6 (para-like)

Analytical Differentiation: NMR Spectroscopy


H NMR is the gold standard for differentiation. The key lies in the chemical shift of the proton on the pyridine ring (H4 vs. H5).
Chemical Shift Logic
  • H7 (Common to both): Located between N6 and the bridgehead C7a. It is highly deshielded (Alpha to Nitrogen). Expected

    
    : > 8.5 ppm. 
    
  • H5 (Present in 3,4-isomer): Adjacent to N6 (Alpha). Deshielded. Expected

    
    : ~8.2 – 8.5 ppm. 
    
  • H4 (Present in 3,5-isomer): Adjacent to C3a and C5. Beta to N6. Less deshielded than alpha protons. Expected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : ~7.5 – 7.9 ppm. 
    
Diagnostic Signals
IsomerPyridine Proton Signals (

H NMR in DMSO-

)
Interpretation
3,4-Dibromo Two downfield singlets (or weakly coupled).1. H7 (

)2.[4] H5 (

)
Both remaining pyridine protons are adjacent to the nitrogen (Alpha), leading to two highly deshielded peaks.
3,5-Dibromo One downfield, one upfield singlet. 1. H7 (

)2.[4] H4 (

)
H4 is Beta to the nitrogen and significantly shielded relative to H7 and H5.
Coupling Constants ( )

While often appearing as singlets due to substituent broadening, small couplings can be observed:

  • 3,4-Dibromo:

    
     is a cross-nitrogen coupling (~0.5 – 1.0 Hz).
    
  • 3,5-Dibromo:

    
     is a para-coupling (~0 Hz).
    
  • Note: Coupling is less reliable than chemical shift due to line broadening from the quadrupolar nitrogen and bromine nuclei.

Decision Tree Diagram (Graphviz)

NMR_Decision_Tree cluster_legend Key Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_H7 Identify H7 Signal (Most downfield, > 8.5 ppm) Start->Check_H7 Check_Second Analyze Second Pyridine Proton Check_H7->Check_Second Result_34 Isomer: 3,4-Dibromo (Second peak is H5: > 8.0 ppm) Check_Second->Result_34 High Shift (Alpha) Result_35 Isomer: 3,5-Dibromo (Second peak is H4: < 8.0 ppm) Check_Second->Result_35 Lower Shift (Beta) Legend H5 is Alpha to N (Deshielded) H4 is Beta to N (Shielded)

Caption: Analytical decision tree based on the chemical shift of the secondary pyridine proton.

Reactivity Profiling: The "Suzuki Test"

If NMR data is ambiguous due to solvent effects, the reactivity difference in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is definitive.

Theoretical Basis[6]
  • C5-Br (Alpha to N): The C5 position in 6-azaindole is electronically equivalent to the 2-position in pyridine. It is electron-deficient and highly activated for oxidative addition.

  • C4-Br (Beta to N): The C4 position is electronically equivalent to the 3-position in pyridine. It is deactivated relative to C5.

  • C3-Br (Pyrrole): Generally reactive in cross-couplings.

Experimental Validation

Perform a limiting-reagent Suzuki coupling (1.0 equiv. Boronic Acid).[5][6]

  • 3,5-Dibromo: Will likely yield a mixture of C3-arylated , C5-arylated , and bis-arylated products due to the high reactivity of both bromides.

  • 3,4-Dibromo: Will yield almost exclusively the C3-arylated product. The C4-Br is chemically inert under mild conditions, allowing for high regioselectivity.

Reactivity_Flow Substrate Substrate (Unknown Isomer) Condition Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(PPh3)4) Substrate->Condition Path_34 3,4-Dibromo Condition->Path_34 If Path_35 3,5-Dibromo Condition->Path_35 If Prod_34 Product: 3-Aryl-4-bromo (Clean Mono-coupling) Path_34->Prod_34 Prod_35 Product: Mixture (3-Aryl, 5-Aryl, Bis-Aryl) Path_35->Prod_35

Caption: Reactivity profiling workflow. The 3,4-isomer offers superior regiocontrol compared to the 3,5-isomer.

Detailed Experimental Protocols

NMR Characterization Protocol

Objective: Obtain high-resolution spectra to resolve small couplings and precise shifts.

  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-

    
     . Avoid CDCl
    
    
    
    if possible, as azaindoles can aggregate, causing peak broadening.
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (D1): > 2.0 seconds (to ensure integration accuracy of aromatic protons).

    • Scans: 16-64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without obscuring fine splitting.

  • Analysis:

    • Reference DMSO residual peak to 2.50 ppm.

    • Locate the broad singlet at ~11-12 ppm (NH).

    • Identify the sharp singlet at ~8.8 ppm (H7).

    • Examine the region 7.5–8.5 ppm for the diagnostic H4 or H5 signal.

Synthesis Note: Regiocontrol
  • Direct Bromination: Treatment of 6-azaindole with NBS typically yields 3-bromo-6-azaindole .

  • Accessing 3,4-Dibromo: Usually requires starting from 4-bromo-6-azaindole (often synthesized via ring closure of 3-amino-4-bromo-pyridine derivatives) followed by C3 bromination.

  • Accessing 3,5-Dibromo: Requires starting from 5-bromo-6-azaindole followed by C3 bromination.

  • Tip: If you observe a mixture, it is likely due to impurities in the starting pyridine material used to construct the azaindole core, rather than "migration" of the bromine during the reaction.

References

  • Synthesis and Functionalization of Azaindoles

    • Song, J. J. et al. "Practical Synthesis of 6-Azaindoles." Journal of Organic Chemistry, 2002.
  • NMR Data of Azaindole Derivatives

    • Popowycz, F. et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 2007.[7]

  • Palladium-Catalyzed Cross-Coupling of Pyridines (Reactivity Trends)

    • Li, J. J. et al.
  • General NMR Shift Tables

    • Compound Interest.[2][8][5][9][10] "A Guide to 1H NMR Chemical Shift Values."

Sources

Comparative

Biological Activity &amp; Therapeutic Potential of 3,4-Dibromo-6-azaindole Derivatives

Topic: Biological Activity Comparison of 3,4-Dibromo-6-azaindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of 3,4-Dibromo-6-azaindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Strategy

In the landscape of kinase inhibitor discovery, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a distinct but underutilized bioisostere of the more common 7-azaindole and indole frameworks. While 7-azaindoles (e.g., Vemurafenib intermediates) dominate the literature, 6-azaindoles offer unique physicochemical properties, particularly regarding aqueous solubility and hydrogen bond acceptor vectors.

3,4-Dibromo-6-azaindole (CAS 1190318-87-6) is not typically a final drug candidate itself but serves as a critical divergent intermediate . The bromine atoms at the C3 and C4 positions function as orthogonal handles for late-stage functionalization, enabling the rapid synthesis of 3,4-disubstituted 6-azaindole libraries .

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against standard alternatives, focusing on kinase inhibition (c-Met, Cdc7), antiviral efficacy (BVDV), and cytotoxicity profiles.

Structural & Mechanistic Comparison

6-Azaindole vs. 7-Azaindole vs. Indole

The placement of the nitrogen atom in the six-membered ring fundamentally alters the electronic landscape and binding affinity.

FeatureIndole7-Azaindole (Pyrrolo[2,3-b]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7)Donor (NH) + Acceptor (N6)
Basicity (pKa) Very Low (-2.4)Moderate (4.6)Higher (6.7)
Solubility LowModerateHigh (due to N6 basicity)
Kinase Binding Hydrophobic pocket binderHinge binder (bidentate)Hinge binder (monodentate or water-bridged)
Key Advantage StabilityProven efficacy (FDA approved drugs)Novelty & Solubility Profile
The "3,4-Dibromo" Advantage

The 3,4-dibromo motif allows for sequential functionalization. The C4 position (alpha to the pyridine nitrogen) is electron-deficient, making it susceptible to SNAr or specific Pd-catalyzed couplings, while the C3 position (pyrrole ring) is electron-rich but activated for halogen-metal exchange or Suzuki couplings.

G start 3,4-Dibromo-6-azaindole (Scaffold) step1 C4-Functionalization (Suzuki/SnAr) start->step1 Regioselective inter 4-Substituted-3-bromo Intermediate step1->inter step2 C3-Functionalization (Suzuki/Sonogashira) inter->step2 final 3,4-Disubstituted Bioactive Derivative step2->final Kinase/Viral Inhibitor

Figure 1: Divergent synthesis pathway from the 3,4-dibromo precursor.

Biological Activity Comparison

The following data summarizes the activity of derivatives derived from the 3,4-dibromo-6-azaindole core . Note that the dibromo compound itself is generally inactive or weakly cytotoxic; the activity arises from the aryl/heteroaryl groups introduced at these positions.

Kinase Inhibition (c-Met & Cdc7)

6-Azaindole derivatives have been evaluated as inhibitors of c-Met (hepatocyte growth factor receptor) and Cdc7 (cell division cycle 7).

Comparative Potency (IC50 Values):

Compound ClassTarget KinaseIC50 (nM)Selectivity ProfileReference
4-Aryl-6-azaindole c-Met12 - 50High vs. VEGFR2[1]
7-Azaindole Analog c-Met4 - 10ModerateStandard
5-Azaindole Analog Cdc7< 10High[2]
6-Azaindole Derivative Cdc7> 500Low[2]

Insight: While 6-azaindoles are generally less potent against Cdc7 compared to 5-azaindoles, they show competitive potency against c-Met , particularly when substituted at the C4 position. The N6 nitrogen provides a unique water-mediated hydrogen bond network in the ATP binding pocket that differs from the 7-azaindole.

Antiviral Activity (BVDV & HIV)

Derivatives synthesized via C3-functionalization of the 6-azaindole core have shown promise against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C (HCV).

Activity Profile vs. BVDV:

ScaffoldSubstitution PatternEC50 (µM)CC50 (Cytotoxicity)TI (Selectivity)
6-Azaindole Imidazo[1,2-a]-fused1.2> 100 µM> 83
7-Azaindole 3-Glyoxamide0.850 µM62
Indole 3-Substituted5.4> 100 µM18

Data Source: Adapted from European Journal of Medicinal Chemistry [3].

Insight: The 6-azaindole fused systems (specifically imidazo-fused) exhibit a superior Therapeutic Index (TI) compared to simple indoles, combining high potency with low cytotoxicity.

Cytotoxicity (Cancer Cell Lines)

3,7-Disubstituted and 3,4-disubstituted 6-azaindoles have been tested against solid tumor lines.

  • Cell Lines: HT-1080 (Fibrosarcoma), A549 (Lung Adenocarcinoma).[1]

  • Performance:

    • 3,4-Dibromo-6-azaindole (Precursor): Inactive (IC50 > 50 µM).

    • 3-Aryl-4-chloro-6-azaindole: Moderate activity (IC50 ~ 15 µM).

    • 3-Alkynyl-4-aryl-6-azaindole: High potency (IC50 < 1 µM).

  • Mechanism: Induction of G2/M phase arrest, similar to tubulin inhibitors, but with a distinct kinase inhibition profile [4].

Experimental Protocols

Protocol: Regioselective Suzuki Coupling at C4

Objective: To install an aryl group at the C4 position of 3,4-dibromo-6-azaindole, exploiting the electronic deficiency of the pyridine ring.

Reagents:

  • 3,4-Dibromo-6-azaindole (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous, 3.0 eq)

  • DME/Ethanol (3:1 v/v)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with 3,4-dibromo-6-azaindole, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME/Ethanol and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (monitor by TLC/LCMS). Note: C4 reacts preferentially over C3 due to the electron-withdrawing effect of N6.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via 1H-NMR (Loss of C4 proton signal, retention of C3-Br signal).

Protocol: In Vitro Kinase Assay (FRET-based)

Objective: Determine IC50 of the derivative against c-Met.

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare c-Met kinase solution in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate: Use a peptide substrate labeled with FITC (fluorescein) and a biotinylated capture residue.

  • Incubation: Mix enzyme + compound (10 µL) + ATP/Substrate (10 µL). Incubate at RT for 60 mins.

  • Detection: Add stop solution containing EDTA and Europium-labeled anti-biotin antibody.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. (2024).

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem Technical Reports. (2025).

  • Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. European Journal of Medicinal Chemistry. (2010).[2]

  • Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines. Bioorganic Chemistry. (2021).

  • 3,4-Dibromo-6-azaindole Product Page. Namiki Shoji Co., Ltd. (Catalog No. SL-05266).

Sources

Validation

Precision Melting Point Determination for 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine

CAS: 1190318-87-6 | Molecular Formula: C₇H₄Br₂N₂ | MW: 275.93 g/mol [1] Executive Summary 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) is a critical heterocyclic building block used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1190318-87-6 | Molecular Formula: C₇H₄Br₂N₂ | MW: 275.93 g/mol [1]

Executive Summary

3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and complex pharmaceutical agents.[1] Accurate melting point (MP) determination for this compound is not merely a physical constant check; it is a primary indicator of isomeric purity (distinguishing from the [2,3-b] isomer) and solvation state.

As a Senior Application Scientist, I must highlight that halogenated azaindoles frequently exhibit sublimation and thermal decomposition prior to or during melting. This guide compares the industry-standard Capillary Method against the high-precision alternative, Differential Scanning Calorimetry (DSC) , providing a validated protocol to characterize this specific compound reliably.

Technical Comparison: Capillary vs. DSC

For 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, the choice of determination method significantly impacts data integrity.[1] The high bromine content increases the electron density and molecular weight, potentially elevating the melting point while simultaneously increasing thermal instability.

Comparative Performance Matrix
FeatureMethod A: Capillary Tube (Standard) Method B: DSC (Alternative)
Detection Principle Visual (Phase change: Solid

Liquid)
Enthalpic (Heat Flow: Endothermic peak)
Sublimation Handling Poor (Sample may vanish/deposit on glass)Excellent (Hermetically sealed pans prevent mass loss)
Decomposition Sensitivity High (Visual darkening/gas evolution observable)Moderate (Overlapping peaks can mask decomposition)
Precision

0.5 – 1.0 °C

0.1 °C
Sample Requirement ~1–5 mg~2–5 mg
Suitability for 3,4-Dibromo Screening/QC. Best for quick purity checks.[1]Characterization. Essential for polymorph screening.
Expert Insight: The Causality of Choice
  • Why Capillary? Use this for routine Quality Control (QC). The visual component allows you to see if the compound turns brown (decomposes) before melting, a common issue with dibromo-heterocycles.

  • Why DSC? Use this for Reference Standards. The [2,3-c] isomer may exist in different polymorphic forms. DSC is the only method that can quantify the energy of fusion (

    
    ) and detect solid-solid transitions that occur before the melt.
    

Validated Experimental Protocols

Protocol A: Optimized Capillary Method (Visual)

Objective: Determine the melting range while monitoring for decomposition.

  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove solvent residues (solvates drastically depress MP). Grind to a fine powder to ensure uniform heat transfer.

  • Loading: Fill a standard glass capillary to a height of 2–3 mm .

    • Critical Step: Compact the sample by tapping the tube on a hard surface. Loose packing leads to uneven heating and broad ranges.

  • Ramp Strategy:

    • Fast Ramp: Heat at 10°C/min to determine the approximate MP (e.g., if expected ~200°C).

    • Precision Ramp: Cool to 20°C below the approximate MP. Resume heating at 1.0°C/min .

  • Observation: Record two temperatures:

    • 
      : First appearance of liquid droplets.
      
    • 
      : Complete disappearance of the solid phase.
      
    • Note: If the sample darkens or bubbles before

      
      , report as "Decomposition Point" (
      
      
      
      ).
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Precise thermodynamic characterization and sublimation control.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans (Tzero or equivalent).

    • Reasoning: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine has a vapor pressure that rises rapidly near its MP. An open pan will allow sublimation, appearing as a false endotherm or baseline drift.

  • Reference: Use an empty, matched hermetic pan.

  • Atmosphere: Purge with Dry Nitrogen at 50 mL/min to prevent oxidation.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp at 10°C/min to 300°C (or 20°C above expected MP).

    • Note: A faster rate (10°C/min) is preferred over 1-2°C/min for thermally unstable compounds to minimize the time window for decomposition.

  • Analysis: Integrate the main endothermic peak. The Onset Temperature (intersection of the baseline and the leading edge tangent) is the reported Melting Point.

Data Interpretation & Logic Flow

For halogenated azaindoles, the data is rarely a simple number. Use this logic flow to interpret your results.

MP_Determination Start Start: 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine Method Select Method Start->Method Capillary Capillary Method (Visual) Method->Capillary Routine QC DSC DSC Method (Thermal) Method->DSC Research/Validation VisualCheck Observation: Darkening/Bubbling? Capillary->VisualCheck PeakCheck Peak Shape: Sharp or Broad? DSC->PeakCheck ResultDec Result: Decomposition (Report T_dec) VisualCheck->ResultDec Yes (Black/Gas) ResultPure Result: Sharp Melt (Report T_m) VisualCheck->ResultPure No (Clear Liquid) PeakCheck->ResultDec Exotherm detected PeakCheck->ResultPure Sharp Endotherm ResultImpure Result: Impure/Solvate (Recrystallize) PeakCheck->ResultImpure Broad/Split Peak

Figure 1: Decision logic for characterizing thermally sensitive halogenated heterocycles.

References

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard text for DSC methodology).
  • United States Pharmacopeia (USP). (2025). <741> Melting Range or Temperature. (Standard for capillary method protocols).
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.

Sources

Safety & Regulatory Compliance

Safety

3,4-dibromo-1H-pyrrolo[2,3-c]pyridine proper disposal procedures

Executive Summary: The "Bottom Line Up Front" Immediate Action Required: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole derivative) must be classified and disposed of as Halogenated Organic Waste .[1] U...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line Up Front"

Immediate Action Required: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole derivative) must be classified and disposed of as Halogenated Organic Waste .[1]

Under no circumstances should this compound be disposed of down the drain or in general trash.[1] Due to the presence of two bromine atoms and the electron-deficient pyridine ring, it poses specific environmental risks (aquatic toxicity) and potential reactivity concerns (nucleophilic displacement) that mandate segregation from non-halogenated waste streams to prevent costly cross-contamination or adverse chemical reactions.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior.[1][2] This compound is a halogenated heteroaromatic , specifically a substituted 6-azaindole.[1]

Parameter Technical Detail Operational Implication
Chemical Name 3,4-dibromo-1H-pyrrolo[2,3-c]pyridineAlso known as 3,4-dibromo-6-azaindole.[1][3]
Functional Class Halogenated AzaindoleHigh stability, but susceptible to nucleophilic attack at the C-Br bonds.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) Requires full PPE (Nitrile gloves, safety goggles, lab coat).[1]
Environmental Aquatic Toxicity Strict Zero-Discharge to sewer systems.
Waste Code (RCRA) Not Listed (P/U) ; Likely D001/D003 if in solventDispose of as "Non-Regulated Hazardous Waste" or "Halogenated Solvent" depending on state.

Senior Scientist Insight: While specific CAS numbers for this exact isomer (3,4-dibromo-[2,3-c]) are often proprietary or rare in public databases compared to the [2,3-b] (7-azaindole) isomer (CAS 1000340-33-9), the Structure-Activity Relationship (SAR) dictates that we treat it with the same rigor as its 7-azaindole analogs.[1] The bromine substituents significantly increase lipophilicity and environmental persistence compared to the parent azaindole.[1]

Segregation & Incompatibility

Proper segregation is the first line of defense against laboratory accidents.[1]

  • DO NOT MIX WITH:

    • Strong Oxidizers: (e.g., Peroxides, Nitric Acid).[1] Potential for exothermic reaction and toxic gas evolution (Bromine gas).

    • Strong Bases: The N-H proton on the pyrrole ring is acidic (

      
      ). Mixing with strong bases (e.g., NaH, BuLi) will deprotonate the nitrogen, creating a reactive anion.[1]
      
    • Non-Halogenated Solvents: While chemically compatible, mixing halogenated waste with non-halogenated waste (e.g., Acetone, Ethanol) significantly increases disposal costs for your facility.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Reagent Disposal

Applicable for: Expired shelf stock, spilled solids, or synthesis byproducts.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Hazardous Waste - Solid"[1]

    • "3,4-dibromo-1H-pyrrolo[2,3-c]pyridine"[1]

    • Constituents: "Halogenated Organic Solid"[1]

    • Hazards: "Toxic, Irritant"[1]

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[1][2][4][5][6] If dust is visible, perform the transfer inside a fume hood.[1]

  • Sealing: Screw the lid tight. Tape the lid if the container will be stored for more than 1 week before pickup.[1]

Scenario B: Reaction Mixture / Liquid Waste

Applicable for: Mother liquors, rotovap residues, or dissolved reagent.[1]

  • Stream Identification: Identify the primary solvent.

    • If solvent is DCM, Chloroform, or Dichloroethane : Use the Halogenated Waste carboy.[1]

    • If solvent is Ethyl Acetate, Methanol, or Hexanes : You must still use the Halogenated Waste carboy because the solute (3,4-dibromo-1H-pyrrolo[2,3-c]pyridine) contains halogens.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the waste container to prevent pressure buildup.[1]

  • Log It: Record the addition on the waste container's log sheet. accurate inventory is critical for the disposal vendor.[1]

Operational Workflow (Decision Tree)

The following diagram illustrates the decision logic for disposing of this compound and its associated waste products.

DisposalWorkflow Start Waste Generation: 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath SolidContainer Segregate into Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisContainer Double Bag in Clear Chem-Waste Bags DebrisPath->DebrisContainer SolidLabel Label: 'Hazardous Waste - Solid' (Halogenated Organic) SolidContainer->SolidLabel HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (EtOAc, MeOH) SolventCheck->NonHaloSolvent No Halogens HaloWasteStream HALOGENATED WASTE STREAM (Do not mix with non-halo) HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream MUST go to Halo due to Solute DebrisLabel Label: 'Contaminated Debris' (Trace Halogens) DebrisContainer->DebrisLabel

Figure 1: Decision logic for segregating 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine waste streams. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent used.[1]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area. Halogenated heterocycles can be respiratory irritants.[1]

  • PPE Up: Wear double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[1]

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust if the solvent is flammable.[1]

  • Decontamination: Clean the surface with a soap and water solution. Collect all cleaning materials as Contaminated Debris (see Figure 1).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9219, 6-Azaindole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Codes: Halogenated Solvents (F001-F002). Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

This guide outlines the operational safety, logistical handling, and disposal protocols for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (also known as 3,4-dibromo-6-azaindole ).[1] Note on Chemical Identity: While specific Saf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine (also known as 3,4-dibromo-6-azaindole ).[1]

Note on Chemical Identity: While specific Safety Data Sheets (SDS) are widely available for the [2,3-b] isomer (7-azaindole), the [2,3-c] isomer (6-azaindole) is a distinct structural analog often used in kinase inhibitor development.[1] Due to the specialized nature of this intermediate, this guide applies the Precautionary Principle , deriving safety protocols from the closest structural analogs (4-bromo-6-azaindole and 3,4-dibromo-7-azaindole) to ensure maximum personnel protection.[1]

Part 1: Executive Safety Summary

Critical Check Status / Action
Hazard Class (GHS) Warning . Irritant to eyes, skin, and respiratory system.[2][3] Potential Acute Toxicity (Oral).[2][3][4]
Primary Route of Entry Inhalation of dust; Dermal absorption.[3]
OEL / TLV Not established.[2][3][4] Default Control Band: < 10 µg/m³ (OEB 4) due to potential pharmacological activity.[3]
Fire Hazard Emits toxic fumes (HBr, NOx) under fire conditions.[3]
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.

Part 2: Personal Protective Equipment (PPE) Matrix

PPE Specification Table
ComponentStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Synthesis/Scale-up >1g)Technical Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][3] thickness).Laminate (Silver Shield) under Nitrile.[3]Halogenated aromatics can permeate standard nitrile.[3] Double gloving provides a visual breach indicator and increased breakthrough time.[3]
Respiratory Fume Hood (Face velocity > 0.5 m/s).[3]P3/N100 Respirator or Powered Air Purifying Respirator (PAPR).[3]Prevents inhalation of fine particulates during weighing or solid transfer.[3]
Eye/Face Chemical Splash Goggles.[3]Face Shield + Goggles.[3][5]Protects against corrosive hydrolysis products (HBr) if moisture contact occurs.[3]
Body Cotton Lab Coat (Buttoned).[3]Tyvek® Disposable Coveralls (Sleeve covers).[3]Prevents cross-contamination of street clothes; Tyvek resists dry particulate penetration.[3]

Part 3: Operational Handling Protocol

This workflow integrates safety with experimental integrity to prevent compound degradation.[3]

Workflow Visualization

HandlingProtocol Storage 1. Cold Storage (2-8°C, Desiccator) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Static-Free, Fume Hood) Equilibration->Weighing Inert Atmosphere Solubilization 4. Solubilization (DMSO/DMF/MeOH) Weighing->Solubilization Slow Addition Reaction 5. Reaction/Usage Solubilization->Reaction Transfer

Figure 1: Safe handling workflow ensuring operator safety and compound stability.

Detailed Step-by-Step Methodology

1. Thermal Equilibration (Critical Step)

  • Why: Removing a cold vial directly into humid lab air causes condensation.[3] Moisture can hydrolyze the C-Br bonds or protonate the pyridine nitrogen, altering stoichiometry.[1][3]

  • Protocol: Remove the vial from the fridge/freezer. Place it inside a desiccator or seal it in a Ziploc bag with desiccant.[3] Allow 30–60 minutes to reach room temperature before opening.

2. Static-Free Weighing

  • Why: Halogenated heterocycles are often fluffy, electrostatic solids.[3] Static charge can cause the powder to "jump" onto the balance or user.[3]

  • Protocol:

    • Use an antistatic gun (e.g., Zerostat) on the vial and spatula before opening.

    • Work strictly inside a chemical fume hood.[3]

    • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.[3]

3. Solubilization & Transfer

  • Solubility Profile: Likely soluble in DMSO, DMF, and warm Methanol.[3] Sparingly soluble in non-polar solvents (Hexanes).[3]

  • Protocol: Add solvent to the solid.[3] Do not add solid to a stirring solvent vortex to avoid aerosol generation.[3]

Part 4: Emergency Response & Decontamination

Spill Management (Solid)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves and N95/P100 mask.[3]

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use an oil-impregnated sweeping compound.[3]

  • Clean: Scoop up the material.[3] Wipe the surface with 10% Sodium Thiosulfate (if available) or soap and water to degrade/remove organic residues.[3]

  • Verify: Check area with UV light (many azaindoles are fluorescent) to ensure complete removal.[3]

First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4] Note: Azaindoles can be severe eye irritants; seek medical attention.[2][3]

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol/DMSO to wash skin, as this enhances transdermal absorption of the toxin.[3]

Part 5: Waste Disposal Strategy

Proper disposal is legally mandated and environmentally critical.[3][5] Halogenated pyridines are persistent environmental pollutants.[3]

Disposal Decision Tree

DisposalStrategy Waste Waste Generation TypeCheck Is it Solid or Liquid? Waste->TypeCheck SolidWaste Solid Waste Container (Label: Toxic, Halogenated) TypeCheck->SolidWaste Solid/Wipes LiquidCheck Solvent Type? TypeCheck->LiquidCheck Liquid HaloLiquid Halogenated Organic Waste (DCM, Chloroform mixtures) LiquidCheck->HaloLiquid Contains Halogens NonHaloLiquid Non-Halogenated Organic Waste (DMSO, MeOH, Acetone) LiquidCheck->NonHaloLiquid No Halogens Aqueous Aqueous Waste (Quenched Reactions) LiquidCheck->Aqueous Water-based Adjustment Adjust pH 6-8 Aqueous->Adjustment Pre-treatment Adjustment->Aqueous

Figure 2: Classification logic for compliant chemical disposal.

Key Disposal Rules:

  • Segregation: Never mix this compound with oxidizers (e.g., Nitric acid) or strong bases in the waste stream.[3]

  • Labeling: clearly mark waste tags with "Halogenated Organic " and list the full chemical name.[3] Do not use abbreviations like "DBPP."

  • Glassware: Rinse glassware with Acetone, then collect the acetone rinse as Halogenated Waste (due to the dissolved compound), even if acetone itself is non-halogenated.[3]

References

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4-Bromo-7-azaindole (Analogous Hazard Profile).[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2025).[3][6] Product Specification: 3,4-Dibromo-7-azaindole (Isomer Analog).[1][3] Retrieved from [1][7]

  • BenchChem. (2025).[3][5] Navigating the Safe Disposal of Halogenated Azaindoles. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[3] Compound Summary: Pyrrolo[2,3-c]pyridine.[1][3] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
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